5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-2-1-3-7-10-5(8(12)13)4-11(6)7/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUHAHMCORHJBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C(=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649963 | |
| Record name | 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000017-93-5 | |
| Record name | 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000017-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: A Technical Guide for Chemical Researchers
Introduction
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. This bicyclic heterocyclic system is a key pharmacophore in numerous approved drugs, exhibiting activities that span from hypnotic agents like Zolpidem to potent anti-cancer and anti-inflammatory agents. The strategic substitution on this core allows for the fine-tuning of physicochemical and pharmacological properties, making it a versatile template for drug design and development.
This technical guide provides an in-depth exploration of 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid , a derivative that combines the established biological potential of the imidazo[1,2-a]pyridine core with the modulating effects of a chloro substituent and a carboxylic acid functional group. The presence of the chlorine atom at the 5-position can significantly influence the molecule's electronic distribution, lipophilicity, and metabolic stability, potentially enhancing its therapeutic efficacy and pharmacokinetic profile. The carboxylic acid at the 2-position serves as a crucial handle for further synthetic modifications, such as amide bond formation, enabling the creation of diverse chemical libraries for biological screening.
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this important chemical entity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While experimental data for this compound is not extensively reported in the public domain, we can compile its known identifiers and computed properties to guide its handling and use.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1000017-93-5 | PubChem[1] |
| Molecular Formula | C₈H₅ClN₂O₂ | PubChem[1] |
| Molecular Weight | 196.59 g/mol | PubChem[1] |
| Appearance | Solid (predicted) | --- |
| Melting Point | Not experimentally determined | --- |
| Boiling Point | Not experimentally determined | --- |
| Solubility | Storage at 2-8°C, dry, sealed is recommended, suggesting limited stability in solution.[2] Zwitterionic nature may lead to poor solubility in many organic solvents but enhanced solubility in aqueous base. | MySkinRecipes, General Chemical Principles |
| pKa | Not experimentally determined | --- |
| LogP (computed) | 2.6 | PubChem[1] |
| Storage | 2-8°C, dry, sealed | MySkinRecipes[2] |
Expert Insights on Physicochemical Characteristics:
The computed LogP value of 2.6 suggests a moderate lipophilicity, a crucial parameter influencing membrane permeability and oral bioavailability. The presence of both a basic pyridine nitrogen and an acidic carboxylic acid group implies zwitterionic character, which can lead to high crystal lattice energy and consequently, potentially high melting points and poor solubility in nonpolar organic solvents. Researchers should anticipate that solubilization might require polar aprotic solvents like DMSO or DMF, or the formation of a salt by treating with a base.
Synthesis and Purification
The synthesis of this compound can be logically approached through the well-established Tschitschibabin pyridine synthesis, which involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.
Conceptual Synthetic Workflow
The synthesis can be envisioned as a two-step process: first, the cyclization to form the ethyl ester of the target molecule, followed by hydrolysis to yield the carboxylic acid. This strategy allows for easier purification of the intermediate ester.
References
A Technical Guide to 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 1000017-93-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid, a halogenated heterocyclic compound belonging to the medicinally significant imidazo[1,2-a]pyridine class. The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1] This document details the physicochemical properties, a robust and detailed synthetic protocol, reaction mechanism, and the known and potential applications of this specific derivative. The information presented herein is intended to support researchers in the synthesis, characterization, and exploration of this compound for applications in drug discovery and materials science.
Introduction and Significance
The imidazo[1,2-a]pyridine scaffold is a fused bicyclic aromatic system that has garnered substantial interest from the pharmaceutical and agrochemical industries. Its unique electronic and structural features allow it to serve as a versatile pharmacophore, capable of interacting with a diverse range of biological targets. Marketed drugs such as Zolpidem (for insomnia), Alpidem (anxiolytic), and Zolimidine (antiulcer) feature this core structure, highlighting its therapeutic relevance.[2][3] Derivatives of this scaffold have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal activities.[2][4]
This compound (CAS No. 1000017-93-5) is a key building block for the synthesis of more complex molecules. The presence of a chlorine atom at the 5-position and a carboxylic acid at the 2-position provides two distinct points for chemical modification. The chloro-substituent can influence the molecule's electronic properties and metabolic stability, and it can also serve as a handle for cross-coupling reactions. The carboxylic acid group is a versatile functional group that can be readily converted into esters, amides, and other derivatives, enabling the construction of compound libraries for biological screening.[5]
Physicochemical and Computed Properties
A summary of the key physical and computed properties of this compound is provided below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 1000017-93-5 | PubChem[6] |
| Molecular Formula | C₈H₅ClN₂O₂ | PubChem[6] |
| Molecular Weight | 196.59 g/mol | PubChem[6] |
| IUPAC Name | This compound | PubChem[6] |
| Canonical SMILES | C1=CC2=NC(=CN2C(=C1)Cl)C(=O)O | PubChem[6] |
| InChIKey | TVUHAHMCORHJBN-UHFFFAOYSA-N | PubChem[6] |
| XLogP3 (Computed) | 2.6 | PubChem[6] |
| Hydrogen Bond Donor Count | 1 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[6] |
| Rotatable Bond Count | 1 | PubChem[6] |
| Storage Conditions | 2-8°C, dry, sealed | MySkinRecipes[7] |
Synthesis and Mechanism
The synthesis of this compound is typically achieved through a two-step process: the initial formation of the corresponding ethyl ester followed by saponification. This approach is based on the well-established Tschitschibabin reaction for the synthesis of imidazo[1,2-a]pyridines, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[8]
Synthetic Workflow
The overall synthetic strategy involves the reaction of 6-chloro-2-aminopyridine with ethyl bromopyruvate to form ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate, which is then hydrolyzed to yield the final carboxylic acid product.
Reaction Mechanism
The formation of the imidazo[1,2-a]pyridine ring system proceeds through an initial nucleophilic attack of the endocyclic nitrogen of 6-chloro-2-aminopyridine on the electrophilic carbon of ethyl bromopyruvate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic fused-ring system.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate
This protocol is adapted from a similar procedure for the synthesis of ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxylate.[9][10]
-
Reagents and Setup: To a 250 mL round-bottom flask, add 6-chloro-2-aminopyridine (10.0 g, 77.8 mmol) and 150 mL of absolute ethanol. Stir the mixture until the solid is fully dissolved.
-
Addition: To the stirred solution, add ethyl bromopyruvate (12.0 mL, 93.4 mmol, 1.2 equivalents) dropwise at room temperature. A precipitate may form upon addition.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Neutralization and Extraction: Redissolve the residue in dichloromethane (200 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to neutralize any remaining acid and unreacted starting material. Wash with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude ethyl ester.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate as a solid.
Step 2: Synthesis of this compound (Hydrolysis)
-
Setup: In a 250 mL round-bottom flask, dissolve the purified ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate (e.g., 10.0 g, 44.1 mmol) in a mixture of ethanol (100 mL) and water (50 mL).
-
Hydrolysis: Add sodium hydroxide (3.53 g, 88.2 mmol, 2.0 equivalents) to the solution and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete conversion of the starting ester.
-
Acidification: Cool the reaction mixture in an ice bath and acidify to approximately pH 2-3 by the slow addition of 2N hydrochloric acid. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold water to remove any inorganic salts, and then with a small amount of cold ethanol or diethyl ether. Dry the product under vacuum to yield this compound as a solid.
Reactivity and Potential for Derivatization
The chemical structure of this compound offers several avenues for further chemical modification, making it a valuable intermediate in synthetic chemistry.
-
Carboxylic Acid Group: The -COOH group at the C2 position is the most reactive site for derivatization. It can be readily converted to:
-
Amides: By coupling with various amines using standard peptide coupling reagents (e.g., EDC, HOBt), a library of amide derivatives can be generated.[5] This is a common strategy in medicinal chemistry to modulate solubility, cell permeability, and target engagement.
-
Esters: Esterification can be achieved under acidic conditions with various alcohols.
-
Other derivatives: The carboxylic acid can be reduced to the corresponding alcohol or converted to an acyl halide for further reactions.
-
-
Chloro-substituent: The chlorine atom at the C5 position deactivates the pyridine ring towards electrophilic substitution but can be a site for nucleophilic aromatic substitution or, more commonly, a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.
-
Imidazo[1,2-a]pyridine Ring: The fused ring system itself can undergo further functionalization. C-H activation strategies, particularly at the C3 position, have been developed for this scaffold, allowing for the introduction of various substituents.[11]
Potential Applications and Biological Activity
While specific biological data for this compound is not widely published in peer-reviewed literature, the extensive research on the imidazo[1,2-a]pyridine scaffold provides a strong rationale for its potential applications.[3]
-
Anticancer Research: Numerous imidazo[1,2-a]pyridine derivatives have been investigated as potential anticancer agents. For instance, some compounds have shown inhibitory activity against various cancer cell lines, including colon cancer (HT-29) and melanoma (B16F10). The title compound serves as a key starting material for synthesizing analogs that could be screened for similar activities.
-
Anti-inflammatory Agents: The scaffold is present in molecules designed as anti-inflammatory drugs. The carboxylic acid moiety can be used to mimic the structure of known COX inhibitors or other anti-inflammatory pharmacophores.
-
Antimicrobial and Antiviral Agents: The imidazo[1,2-a]pyridine core is a recognized pharmacophore in the development of anti-infective agents.[8] Derivatization of the title compound could lead to novel candidates with activity against a range of pathogens.
Safety and Handling
Based on available safety data sheets, this compound should be handled with standard laboratory precautions.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Use in a well-ventilated area. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 2-8°C.[7]
For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a strategically important heterocyclic building block. Its synthesis is achievable through well-established chemical transformations, and its structure is primed for diverse functionalization. Given the proven therapeutic potential of the imidazo[1,2-a]pyridine scaffold, this compound represents a valuable starting point for the design and synthesis of new chemical entities for drug discovery and development. This guide provides the foundational knowledge required for researchers to effectively synthesize, handle, and utilize this versatile compound in their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemmethod.com [chemmethod.com]
- 6. This compound | C8H5ClN2O2 | CID 26369183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [myskinrecipes.com]
- 8. bio-conferences.org [bio-conferences.org]
- 9. Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bldpharm.com [bldpharm.com]
An In-Depth Technical Guide to the Molecular Structure of 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1][2] This bicyclic aromatic heterocycle, consisting of a fused imidazole and pyridine ring, serves as the core structure for several marketed drugs, including the hypnotic agent zolpidem, the anxiolytic alpidem, and the gastroprotective zolimidine.[3] The therapeutic versatility of this scaffold is vast, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antitubercular properties.[3][4][5] The unique electronic and structural features of the imidazo[1,2-a]pyridine nucleus make it an attractive template for the design of novel therapeutic agents.
This guide focuses on a specific derivative, 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid , providing a detailed examination of its molecular structure, synthesis, and physicochemical properties. Understanding these fundamental characteristics is paramount for its potential application in drug discovery and development, particularly as a building block for more complex bioactive molecules.
Molecular Structure and Physicochemical Properties
This compound possesses the molecular formula C₈H₅ClN₂O₂ and a molecular weight of approximately 196.59 g/mol .[1] The molecule's core is the planar, aromatic imidazo[1,2-a]pyridine ring system. A chlorine atom is substituted at the 5-position of the pyridine ring, and a carboxylic acid group is attached to the 2-position of the imidazole ring.
The presence of the electron-withdrawing chlorine atom and carboxylic acid group significantly influences the electronic distribution and reactivity of the heterocyclic core. The carboxylic acid moiety, in particular, offers a handle for further chemical modifications, such as amide bond formation, which is a common strategy in the development of new drug candidates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂O₂ | [1] |
| Molecular Weight | 196.59 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 1000017-93-5 | [1] |
| Canonical SMILES | C1=CC2=NC(=CN2C(=C1)Cl)C(=O)O | [1] |
| InChIKey | TVUHAHMCORHJBN-UHFFFAOYSA-N | [1] |
| Computed XLogP3 | 2.6 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 1 | [1] |
Note: The properties listed are primarily computed values from PubChem and may vary slightly from experimental data.
Synthesis of this compound
The synthesis of the imidazo[1,2-a]pyridine scaffold is well-established, with the most common and direct route being the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[6] For the synthesis of this compound, the logical starting materials are 2-amino-6-chloropyridine and an α-ketoacid derivative such as bromopyruvic acid.
Experimental Protocol: A Probable Synthetic Route
Step 1: Reaction Setup A suspension of 2-amino-6-chloropyridine (1 equivalent) is prepared in a suitable anhydrous solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
Causality: Anhydrous conditions are crucial to prevent unwanted side reactions, particularly those involving the reactive α-halocarbonyl compound. Alcohols are often good solvents for both the aminopyridine and the ketoacid.
Step 2: Addition of Reagent Bromopyruvic acid (approximately 1 equivalent) is added to the suspension at room temperature.
Causality: Bromopyruvic acid serves as the α-halocarbonyl component. The bromine atom provides a good leaving group for the initial nucleophilic attack by the pyridine ring nitrogen, and the pyruvic acid moiety provides the carbon backbone for the formation of the imidazole ring and the desired carboxylic acid group at the 2-position.
Step 3: Cyclization The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
Causality: Heating provides the necessary activation energy for the intermolecular nucleophilic substitution (formation of the N-C bond) and the subsequent intramolecular cyclization (formation of the imidazole ring). Refluxing ensures a constant, controlled reaction temperature.
Step 4: Workup and Purification Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude solid is then purified. A common method for purification of such carboxylic acids is recrystallization from a suitable solvent system, which may involve dissolving the crude product in a basic aqueous solution, followed by filtration and acidification to precipitate the pure product.
Causality: The workup procedure is designed to isolate the product from unreacted starting materials, byproducts, and the solvent. Recrystallization is an effective technique for purifying solid organic compounds based on their differential solubility in a given solvent at different temperatures.
Caption: Probable synthetic workflow for this compound.
Spectroscopic Characterization (Predicted)
Experimental spectroscopic data for this compound is not available in the reviewed literature. However, based on the known spectra of related imidazo[1,2-a]pyridine derivatives, a predicted spectral analysis can be provided.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the imidazo[1,2-a]pyridine core. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and carboxylic acid groups. The protons on the pyridine ring will likely appear as a set of coupled multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The proton on the imidazole ring is expected to appear as a singlet, likely downfield due to the proximity of the carboxylic acid group. The acidic proton of the carboxylic acid will appear as a broad singlet at a very downfield chemical shift (δ > 10 ppm), and its position can be concentration-dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically δ 160-170 ppm). The carbons of the aromatic rings will appear in the range of δ 110-150 ppm. The carbon atom attached to the chlorine will show a characteristic chemical shift.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a carboxylic acid dimer. A strong, sharp absorption band corresponding to the C=O stretching of the carbonyl group is expected around 1700-1725 cm⁻¹. The spectrum will also show characteristic peaks for C-H, C=C, and C-N stretching and bending vibrations of the aromatic heterocyclic system.
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak.
Reactivity and Potential Applications
The reactivity of this compound is dictated by its functional groups and the inherent electronic properties of the heterocyclic core.
-
Carboxylic Acid Group: This group can undergo standard transformations, such as esterification and amidation. The formation of amides is particularly relevant in medicinal chemistry for creating libraries of compounds for biological screening.
-
Chloro Group: The chlorine atom at the 5-position can potentially be displaced via nucleophilic aromatic substitution, although this may require harsh conditions. More likely, it can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of substituents at this position.
-
Imidazo[1,2-a]pyridine Core: The ring system itself can undergo electrophilic aromatic substitution, although the positions of substitution will be directed by the existing substituents.
Given the broad range of biological activities associated with the imidazo[1,2-a]pyridine scaffold, this compound is a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. The demonstrated anticancer and anti-inflammatory activities of related compounds suggest that derivatives of this molecule could be promising candidates for development in these areas.[5][7]
Caption: Key reactive sites and potential transformations of the title compound.
Conclusion
This compound is a molecule of significant interest due to its place within the medicinally important class of imidazo[1,2-a]pyridines. While detailed experimental data on this specific compound is sparse in the public domain, its molecular structure and probable synthetic route can be reliably inferred from related compounds. Its key structural features, including the reactive carboxylic acid and chloro-substituents, make it a versatile building block for the synthesis of more complex molecules with potential therapeutic value. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery.
References
- 1. This compound | C8H5ClN2O2 | CID 26369183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1000017-93-5 [chemicalbook.com]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of New Biologically Active Benzo[4,5]imidazo[1,2-a]pyrimidine Derivatives as Broad-Spectrum Antimicrobial Agents: Synthesis, Anti-Biofilm, ROS and in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Guide to 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
This technical guide provides an in-depth analysis of the spectroscopic properties of 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its structural characterization through nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy. The methodologies and interpretations presented herein are grounded in established principles and data from analogous structures, providing a robust framework for the analysis of this and related molecules.
Introduction: The Structural Elucidation of a Privileged Scaffold
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous clinically approved drugs and late-stage clinical candidates.[1] The introduction of a chlorine atom at the 5-position and a carboxylic acid at the 2-position of this bicyclic system creates a molecule with unique electronic and steric properties, making this compound (C8H5ClN2O2) a valuable building block for the synthesis of novel therapeutic agents.[2] Accurate and comprehensive spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior. This guide details the expected spectroscopic signature of this compound, providing a foundational reference for its synthesis and application.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the imidazopyridine ring system. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom, the carboxylic acid group, and the nitrogen atoms within the rings.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.2 | s | - |
| H-6 | ~7.6 | t | ~7.5 |
| H-7 | ~7.0 | d | ~7.5 |
| H-8 | ~7.8 | d | ~7.5 |
| COOH | >10 | br s | - |
Note: Predicted chemical shifts are based on the analysis of related imidazo[1,2-a]pyridine structures and general principles of NMR spectroscopy.[3][4] The broad singlet for the carboxylic acid proton is due to hydrogen bonding and chemical exchange.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule, including the quaternary carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~165 |
| C-3 | ~115 |
| C-5 | ~130 |
| C-6 | ~125 |
| C-7 | ~118 |
| C-8 | ~135 |
| C-8a | ~145 |
| COOH | ~170 |
Note: These predictions are derived from established data for substituted imidazo[1,2-a]pyridines and serve as a guideline for spectral interpretation.[3][5]
Experimental Protocol for NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural assignment.
Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Calibrate the spectra using the TMS signal. Integrate the proton signals and determine their multiplicities and coupling constants. Correlate the ¹H and ¹³C signals using 2D NMR experiments (COSY, HSQC, HMBC) if further structural confirmation is needed.
Mass Spectrometry: Determining the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure.
Predicted Mass Spectrum Data
For this compound (Molecular Weight: 196.59 g/mol ), the following is expected in an electrospray ionization (ESI) mass spectrum.[2]
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 197.01 | Molecular ion peak in positive ion mode. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) should be observed. |
| [M-H]⁻ | 195.00 | Molecular ion peak in negative ion mode. The isotopic pattern for chlorine should also be present. |
| [M-COOH]⁺ | 152.02 | Fragmentation peak corresponding to the loss of the carboxylic acid group (decarboxylation). |
Experimental Protocol for Mass Spectrometry
Workflow for MS Analysis
Caption: Workflow for mass spectrometry sample preparation, data acquisition, and analysis.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire mass spectra in both positive and negative ion modes.
-
Data Analysis: Identify the molecular ion peak and confirm its m/z value against the calculated molecular weight. Analyze the isotopic distribution to confirm the presence of one chlorine atom. If fragmentation is induced (MS/MS), analyze the daughter ions to corroborate the proposed structure.[6]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in a molecule.
Predicted Infrared Absorption Bands
The IR spectrum of this compound is expected to show the following characteristic absorption bands.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300-2500 | Broad |
| C-H (Aromatic) | 3100-3000 | Medium |
| C=O (Carboxylic Acid) | 1725-1700 | Strong |
| C=N and C=C (Aromatic Rings) | 1650-1450 | Medium to Strong |
| C-O (Carboxylic Acid) | 1320-1210 | Strong |
| C-Cl | 800-600 | Medium |
Note: The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[7][8] The exact positions of the C=N and C=C stretching vibrations can be complex due to the fused ring system.[9]
Experimental Protocol for IR Spectroscopy
Step-by-Step Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition: Place the sample on the ATR crystal or in the KBr press. Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups. Compare the obtained spectrum with reference spectra of similar compounds if available.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule.
Predicted UV-Vis Absorption Maxima
The extended conjugation in the imidazo[1,2-a]pyridine ring system is expected to result in strong UV absorption.
| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε) |
| Ethanol or Methanol | ~250 and ~320 | High |
Note: The exact absorption maxima and molar absorptivities can be solvent-dependent.[10][11][12] The presence of multiple absorption bands is common for heteroaromatic systems.
Experimental Protocol for UV-Vis Spectroscopy
Step-by-Step Protocol:
-
Sample Preparation: Prepare a series of dilute solutions of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of known concentrations.
-
Data Acquisition: Record the UV-Vis spectrum of each solution over a range of 200-400 nm using a dual-beam spectrophotometer. Use the pure solvent as a reference.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax). If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural characterization of this compound. By combining the insights from NMR, MS, IR, and UV-Vis spectroscopy, researchers can confidently verify the identity and purity of this important synthetic intermediate. The provided protocols and predicted data serve as a valuable resource for scientists working with this and related heterocyclic compounds, facilitating the advancement of research in drug discovery and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C8H5ClN2O2 | CID 26369183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. (1)H- and (13)C-NMR analysis of a series of 1,2-diaryl-1H-4,5-dihydroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. IR Spectrum: Carboxylic Acids [quimicaorganica.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Spectroscopic Evaluations and UV-Vis Titration Studies of New Symmetrical Amide Compounds Derived from N-6-[(4-pyridylmethylamino)carbonyl]-pyridine-2-carboxylic Acid Methyl Ester | Trends in Sciences [tis.wu.ac.th]
- 11. researchgate.net [researchgate.net]
- 12. Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts [mdpi.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in peer-reviewed literature, this guide synthesizes data from structurally related analogs and foundational NMR principles to offer a robust predictive analysis. This approach is designed to assist researchers in the identification, characterization, and quality control of this and similar molecules.
Introduction: The Significance of this compound
The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, exhibiting a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The specific substitution pattern of this compound, featuring a chlorine atom at the 5-position and a carboxylic acid at the 2-position, modulates its electronic and steric properties, making it a valuable building block for the synthesis of novel therapeutic agents. Accurate structural elucidation via NMR spectroscopy is paramount for its application in research and development.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit a set of distinct signals corresponding to the aromatic protons of the fused ring system and the acidic proton of the carboxyl group. The expected chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom, the carboxylic acid group, and the nitrogen atoms within the heterocyclic core.
Molecular Structure and Proton Numbering:
Caption: Molecular structure of this compound with proton numbering.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| COOH | 10.0 - 13.0 | broad singlet | - | The acidic proton of a carboxylic acid typically appears as a broad singlet in this downfield region due to hydrogen bonding and exchange.[1] |
| H3 | ~ 8.2 - 8.5 | singlet | - | This proton is on an electron-rich imidazole ring but is adjacent to the electron-withdrawing carboxylic acid group, leading to a downfield shift. |
| H8 | ~ 8.0 - 8.3 | doublet | J(H8-H7) ≈ 7.0 - 8.0 | H8 is deshielded by the adjacent ring nitrogen (N1). |
| H7 | ~ 7.3 - 7.6 | triplet | J(H7-H8) ≈ 7.0 - 8.0, J(H7-H6) ≈ 7.0 - 8.0 | This proton is coupled to both H8 and H6, resulting in a triplet. |
| H6 | ~ 6.9 - 7.2 | doublet | J(H6-H7) ≈ 7.0 - 8.0 | The presence of the electron-withdrawing chlorine at the adjacent C5 will cause a downfield shift compared to the unsubstituted parent compound. |
Note: Predicted values are based on the analysis of similar imidazo[1,2-a]pyridine structures and general NMR principles. Actual experimental values may vary based on solvent and other conditions.
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show eight distinct signals for the eight carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the hybridization, the proximity to heteroatoms, and the electronic effects of the substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O (Carboxylic Acid) | ~ 160 - 170 | The carbonyl carbon of a carboxylic acid typically resonates in this downfield region.[2] |
| C2 | ~ 140 - 145 | Attached to a nitrogen and the carboxylic acid group, this carbon is significantly deshielded. |
| C8a | ~ 135 - 140 | This is a bridgehead carbon bonded to two nitrogen atoms, leading to a downfield shift. |
| C5 | ~ 125 - 130 | The carbon bearing the chlorine atom will be deshielded. |
| C3 | ~ 115 - 120 | This carbon is in the five-membered ring and adjacent to a nitrogen. |
| C7 | ~ 112 - 118 | Aromatic carbon in the six-membered ring. |
| C8 | ~ 110 - 115 | Aromatic carbon adjacent to a nitrogen atom. |
| C6 | ~ 105 - 110 | Aromatic carbon in the six-membered ring. |
Note: These are estimated chemical shifts. 2D NMR techniques such as HSQC and HMBC would be required for unambiguous assignment.
Experimental Protocol for NMR Analysis
This section outlines a standardized protocol for the preparation and NMR analysis of this compound.
Workflow for NMR Analysis:
Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.
Detailed Steps:
-
Solvent Selection: Due to the presence of the carboxylic acid group, a polar aprotic deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended. This solvent will solubilize the compound and allow for the observation of the exchangeable carboxylic acid proton.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer the solution into a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
A relaxation delay of at least 5 seconds is recommended to ensure quantitative integration, especially for the aromatic protons.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled experiment (e.g., zgpg30) is standard.
-
A larger number of scans will be necessary compared to the ¹H NMR experiment due to the lower natural abundance of ¹³C.
-
-
2D NMR Acquisition (for full characterization):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.
-
Conclusion
The structural elucidation of this compound by NMR spectroscopy is a critical step in its utilization for research and development. While direct experimental data is not widely published, a detailed predictive analysis based on the well-established principles of NMR and data from analogous structures provides a strong foundation for its characterization. The ¹H NMR spectrum is expected to show four aromatic signals and a broad carboxylic acid proton signal, while the ¹³C NMR should display eight distinct carbon signals. The provided experimental protocol offers a reliable method for obtaining high-quality NMR data for this important heterocyclic compound.
References
An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2][3] 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a key intermediate and building block in the synthesis of these complex therapeutic agents.[4] Its precise characterization and quantification are paramount during drug discovery, development, and quality control processes. The inherent complexity of biological and chemical matrices necessitates highly sensitive and selective analytical methods, for which Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.
This technical guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of this compound. Moving beyond a simple recitation of steps, this document explains the scientific rationale behind each experimental choice, empowering researchers and drug development professionals to develop and validate robust, accurate, and reliable analytical methods. We will explore the complete workflow, from understanding the molecule's intrinsic properties to establishing a fully validated quantitative assay.
Section 1: Physicochemical Properties and Mass Spectrometric Suitability
A thorough understanding of the analyte's chemical properties is the foundation of any successful analytical method. The structure of this compound is uniquely suited for analysis by electrospray ionization (ESI) mass spectrometry.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[5] |
| CAS Number | 1000017-93-5 | PubChem[5] |
| Molecular Formula | C₈H₅ClN₂O₂ | PubChem[5] |
| Molecular Weight | 196.59 g/mol | PubChem[5] |
| Monoisotopic Mass | 196.00396 Da | PubChem[5] |
The molecule's analytical tractability stems from two key structural features:
-
The Imidazopyridine Core: This fused N-heterocyclic ring system contains two nitrogen atoms. The pyridine nitrogen is sufficiently basic to be readily protonated under acidic conditions, making the molecule highly amenable to positive-ion electrospray ionization ([M+H]⁺).[6]
-
The Carboxylic Acid Group: The acidic proton of the carboxyl group can be easily lost, making the molecule suitable for negative-ion electrospray ionization ([M-H]⁻).[7]
While both ionization modes are possible, positive-ion mode is often preferred for N-heterocycles due to its typically higher ionization efficiency and signal stability.[6] This guide will focus on developing a method in the positive-ion mode.
Section 2: Foundational Workflow for LC-MS/MS Analysis
A systematic approach is crucial for developing a robust analytical method. The logical flow from initial sample handling to final data interpretation ensures that each stage is optimized and validated. The diagram below outlines the comprehensive workflow for the analysis of this compound.
Caption: Overall LC-MS/MS Method Development Workflow.
Section 3: Sample Preparation and Liquid Chromatography
The goal of this phase is to prepare a clean, reproducible sample and achieve efficient chromatographic separation from potential interferences.
Protocol 1: Standard Solution and Sample Preparation
This protocol ensures the accurate preparation of standards for calibration and quality control.
-
Stock Solution (1 mg/mL): Accurately weigh approximately 5.0 mg of this compound reference standard into a 5 mL volumetric flask. Dissolve and bring to volume with methanol or DMSO. Sonicate for 5 minutes to ensure complete dissolution. This stock is stable for several weeks when stored at 2-8°C.
-
Working Solutions: Prepare a series of intermediate and working standard solutions by serial dilution of the stock solution using a mixture of 50:50 (v/v) methanol:water. These solutions are used to build the calibration curve.
-
Sample Preparation: For analysis of a formulated product, accurately weigh a portion of the sample, dissolve in a suitable solvent, and dilute to fall within the calibrated range of the assay. Filtration through a 0.22 µm PVDF syringe filter is required before injection to protect the analytical column and MS system.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method
The choice of chromatographic conditions is critical for separating the analyte from matrix components and ensuring reproducible retention times. A reversed-phase method is ideal for this compound.
-
Rationale: A C18 stationary phase provides excellent retention for moderately polar compounds. The use of formic acid as a mobile phase modifier is a deliberate choice; it is highly volatile and MS-compatible, aids in the protonation of the analyte for efficient positive-mode ESI, and improves chromatographic peak shape.[8]
Table 2: Recommended HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Expected RT | ~2.5 - 3.5 minutes |
Section 4: Mass Spectrometry Method Development
This section focuses on optimizing the MS parameters to achieve maximum sensitivity and selectivity for the target analyte.
Ionization Source Optimization
Electrospray ionization (ESI) is a soft ionization technique that generates intact molecular ions, making it ideal for this analysis.[9] The optimization of source parameters is critical for maximizing signal intensity and stability.
Protocol 3: Ion Source Parameter Optimization
-
Infusion: Directly infuse a working standard solution (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) into the mass spectrometer at a low flow rate (e.g., 10 µL/min).
-
Tuning: While observing the signal for the protonated molecule ([M+H]⁺ at m/z 197.0), systematically adjust the following parameters to maximize the ion abundance:
-
Capillary Voltage: Typically 3.0 - 4.5 kV.
-
Nebulizer Gas (N₂): Adjust to achieve a stable spray.
-
Drying Gas (N₂): Optimize flow and temperature (e.g., 300-350°C) for efficient desolvation without causing thermal degradation.
-
Source Temperature: Maintain a temperature that aids desolvation.
-
Full Scan MS and Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) is used to isolate the precursor ion, induce fragmentation, and detect the resulting product ions. This process provides structural information and forms the basis for highly selective quantitative methods.
-
Expertise & Causality: The fragmentation of the protonated this compound is predictable. The most labile bond is typically associated with the carboxylic acid group, leading to neutral losses of water (H₂O) and carbon dioxide (CO₂). Subsequent fragmentation of the heterocyclic core provides additional structurally significant ions. A study on related imidazo[1,2-a]pyridines confirms that cleavage of the core structure is a characteristic fragmentation pathway.[1]
Caption: Predicted MS/MS Fragmentation Pathway.
Protocol 4: MS/MS Fragmentation Analysis
-
Precursor Selection: In your MS method, set the quadrupole (Q1) to isolate the protonated precursor ion at m/z 197.0.
-
Collision Energy Ramp: Perform a product ion scan while ramping the collision energy (e.g., from 10 to 40 eV) using collision-induced dissociation (CID) with argon or nitrogen gas.
-
Identify Key Fragments: Analyze the resulting product ion spectrum to identify the most intense and stable fragments. Based on the predicted pathway, expect to see major fragments at m/z 179.0, 153.0, and 125.0.
Section 5: Quantitative Analysis using Tandem Mass Spectrometry (LC-MS/MS)
For quantification, Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is the preferred technique. It offers unparalleled selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Protocol 5: Development of an SRM/MRM Method
-
Transition Selection: Based on the fragmentation data from Protocol 4, select at least two of the most intense and specific fragment ions for monitoring. A common practice is to use one transition for quantification (the "quantifier") and a second for confirmation (the "qualifier").
-
Collision Energy (CE) Optimization: For each selected SRM transition, perform individual injections and vary the collision energy to find the value that produces the maximum product ion intensity. This is a critical step for maximizing sensitivity.
-
Final Method: Create a timed SRM method in your acquisition software that includes the optimized transitions and collision energies.
Table 3: Example SRM Transitions for Quantitative Analysis
| Precursor Ion (m/z) | Product Ion (m/z) | Transition Type | Optimized CE (eV) |
| 197.0 | 153.0 | Quantifier | 20 |
| 197.0 | 125.0 | Qualifier | 35 |
Section 6: Analytical Method Validation
Method validation is a mandatory process that provides documented evidence that an analytical method is suitable for its intended purpose.[10][11] It is a cornerstone of regulatory compliance and data integrity, governed by guidelines from bodies like the International Council for Harmonisation (ICH).[12][13]
-
Trustworthiness: A self-validating system is built on rigorous testing of its performance characteristics. The following parameters must be assessed to ensure the method is accurate, precise, and reliable.
Table 4: Key Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte without interference from the matrix. | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and instrument response. | Correlation coefficient (r²) ≥ 0.995 over the specified range (e.g., 1-1000 ng/mL). |
| Accuracy | To measure the closeness of the experimental value to the true value. | Mean recovery of 80-120% for low concentrations and 90-110% for mid-high concentrations. |
| Precision | To assess the degree of scatter between a series of measurements (repeatability and intermediate). | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise Ratio (S/N) ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | S/N ≥ 10; must meet accuracy and precision criteria. |
Conclusion
The mass spectrometric analysis of this compound is readily achievable through a systematic and scientifically-driven approach. By leveraging the molecule's favorable physicochemical properties, a highly sensitive and selective LC-MS/MS method using electrospray ionization in positive mode can be developed. The keys to success lie in logical method development, including careful optimization of both chromatographic separation and mass spectrometric parameters, particularly the selection of robust SRM transitions. Adherence to rigorous validation protocols ensures that the resulting method is fit for purpose, generating trustworthy and reproducible data essential for advancing pharmaceutical research and development.
References
- 1. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound [myskinrecipes.com]
- 5. This compound | C8H5ClN2O2 | CID 26369183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 10. upm-inc.com [upm-inc.com]
- 11. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 12. emerypharma.com [emerypharma.com]
- 13. fda.gov [fda.gov]
An In-Depth Technical Guide to the X-ray Crystal Structure of 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its wide spectrum of biological activities. This guide delves into the critical aspect of its three-dimensional architecture through X-ray crystallography, focusing on 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid derivatives. While a definitive crystal structure for this specific substitution pattern is not publicly available, this guide provides a comprehensive framework for its determination and analysis. By leveraging crystallographic data from the closely related ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, we will explore the synthesis, crystallization, and detailed structural analysis, offering field-proven insights into the molecular conformations and intermolecular interactions that govern the solid-state properties of this important class of compounds.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system is a privileged heterocyclic scaffold in drug discovery, forming the core of numerous therapeutic agents.[1] Its derivatives have demonstrated a remarkable range of pharmacological effects, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. The biological activity of these compounds is intrinsically linked to their three-dimensional shape and the specific arrangement of functional groups, which dictates their interaction with biological targets.
The introduction of a chloro substituent at the 5-position and a carboxylic acid or ester group at the 2-position of the imidazo[1,2-a]pyridine core can significantly influence the molecule's electronic properties, lipophilicity, and hydrogen bonding capabilities. Understanding the precise spatial arrangement of these atoms through X-ray crystal structure analysis is paramount for rational drug design and the development of structure-activity relationships (SAR).
Synthesis and Crystallization: From Molecule to Single Crystal
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
General Synthesis of Imidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives
The synthesis of imidazo[1,2-a]pyridine-2-carboxylic acid derivatives typically involves the condensation of a substituted 2-aminopyridine with an α-keto ester or a related three-carbon building block. For the title compound, a plausible synthetic route would involve the reaction of 6-chloro-2-aminopyridine with an appropriate pyruvate derivative, such as ethyl 3-bromo-2-oxopropionate.
Experimental Protocol: Synthesis of Ethyl 5-substituted-imidazo[1,2-a]pyridine-2-carboxylate
-
To a solution of the appropriately substituted 2-aminopyridine (e.g., 6-chloro-2-aminopyridine) in a suitable solvent such as ethanol, add a molar equivalent of ethyl 3-bromo-2-oxopropionate.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a mild base, such as sodium bicarbonate, to precipitate the crude product.
-
Isolate the solid product by filtration and wash with a suitable solvent.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired ethyl 5-substituted-imidazo[1,2-a]pyridine-2-carboxylate.
The Art of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The process is highly empirical and depends on a variety of factors including solvent, temperature, and concentration.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the gradual formation of crystals.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated drop of the compound's solution is allowed to equilibrate with a larger reservoir of a precipitant, leading to a slow increase in the concentration of the compound and subsequent crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and inducing crystallization.
For imidazo[1,2-a]pyridine derivatives, solvents such as ethyl acetate, ethanol, and methanol, or mixtures thereof, have been successfully employed for crystallization.[2]
X-ray Crystallography Workflow: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The overall workflow can be visualized as follows:
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Detailed Step-by-Step Methodology for X-ray Diffraction Analysis:
-
Crystal Selection and Mounting: A suitable single crystal, typically with dimensions in the range of 0.1-0.3 mm, is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
Data Processing: The raw diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as Direct Methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to obtain the best fit between the observed and calculated diffraction data.
-
Structure Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.
Structural Analysis of a Representative Derivative: Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate
In the absence of a publicly available crystal structure for a 5-chloro derivative, we will analyze the crystal structure of ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate as a close analog.[2] This allows us to infer the likely structural features of the title compound.
| Crystallographic Parameter | Value for Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate [2] |
| Chemical Formula | C₁₁H₁₂N₂O₂ |
| Formula Weight | 204.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 17.164(3) |
| b (Å) | 10.521(2) |
| c (Å) | 13.759(3) |
| β (°) | 124.77(3) |
| Volume (ų) | 2041(1) |
| Z | 8 |
Molecular Conformation
The imidazo[1,2-a]pyridine core is expected to be essentially planar. In the case of the 5-methyl derivative, the fused six- and five-membered rings are nearly coplanar, with a very small dihedral angle between them.[2] The ethyl carboxylate group at the 2-position will adopt a specific conformation relative to the heterocyclic ring system, which is influenced by steric and electronic factors.
Caption: A 2D representation of the this compound ester scaffold.
Intermolecular Interactions and Crystal Packing
The way molecules pack in the crystal lattice is determined by a network of intermolecular interactions. For the 5-methyl analog, C-H···O and C-H···N hydrogen bonds are the primary interactions that link the molecules into a three-dimensional network.[2]
For the 5-chloro derivative, we can anticipate similar interactions, with the potential for additional halogen bonding (C-Cl···N or C-Cl···O). The carboxylic acid derivative would likely exhibit strong O-H···N or O-H···O hydrogen bonds, potentially forming dimers or extended chains, which would significantly influence the crystal packing and physical properties such as melting point and solubility.
Conclusion and Future Directions
The structural elucidation of this compound derivatives through single-crystal X-ray diffraction is a critical step in understanding their structure-activity relationships. This guide has outlined the key methodologies, from synthesis and crystallization to the detailed analysis of the resulting crystal structure. While the specific crystal structure of the title compound remains to be determined and reported, the analysis of a closely related analog provides valuable insights into the expected molecular conformation and intermolecular interactions.
Future work should focus on the successful crystallization and structure determination of this compound and its derivatives. This would provide a more complete understanding of the role of the chloro substituent in directing the crystal packing and influencing the physicochemical properties of this important class of molecules, ultimately aiding in the design of more potent and selective therapeutic agents.
References
An In-Depth Technical Guide to the Physicochemical Properties of Imidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique bicyclic, nitrogen-containing framework imparts a versatile range of physicochemical properties that are critical for tailoring drug candidates with optimal pharmacokinetic and pharmacodynamic profiles.[3][4] This guide provides an in-depth exploration of the key physical and chemical characteristics of imidazo[1,2-a]pyridine derivatives, offering insights into their experimental determination and significance in the drug discovery process.
Section 1: Core Physicochemical Properties and Their Impact on Drug Development
The journey of a drug molecule from administration to its target site is governed by a delicate balance of its physicochemical properties. For imidazo[1,2-a]pyridine derivatives, understanding and optimizing these parameters is paramount for success.
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a critical determinant of a drug's absorption and, consequently, its bioavailability. Poor solubility is a frequent cause of failure in drug development.[5][6] Imidazo[1,2-a]pyridine derivatives, being fused bicyclic rings, can present challenges with aqueous solubility.[5]
Causality Behind Experimental Choices: Two primary types of solubility measurements are employed: thermodynamic and kinetic.[6][7]
-
Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of a compound. The shake-flask method is the gold standard for this determination due to its reliability, though it is time- and sample-intensive.[7][8]
-
Kinetic solubility is a higher-throughput method often used in early discovery to assess structure-solubility relationships.[6] It measures the concentration at which a compound, rapidly dissolved from a DMSO stock, precipitates in an aqueous buffer. This can sometimes lead to supersaturated solutions and overestimate the true solubility.[6]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
-
Preparation: Add an excess amount of the solid imidazo[1,2-a]pyridine derivative to a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]
-
Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.
Lipophilicity (LogP/LogD): Balancing Membrane Permeability and Aqueous Solubility
Lipophilicity, the affinity of a compound for a lipid-like environment, is crucial for its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[10] For ionizable molecules like many imidazo[1,2-a]pyridines, the distribution coefficient (LogD) at a specific pH is a more physiologically relevant parameter.
Causality Behind Experimental Choices:
-
The shake-flask method is a traditional and accurate way to determine LogP but can be laborious.[10]
-
Reverse-phase HPLC (RP-HPLC) offers a high-throughput alternative for estimating LogP and LogD.[11][12] This method correlates the retention time of a compound on a hydrophobic stationary phase with the LogP values of a set of known standards.[12][13]
Experimental Protocol: LogP Determination by RP-HPLC
-
Standard Selection: Choose a set of reference compounds with well-established LogP values that bracket the expected LogP of the imidazo[1,2-a]pyridine derivatives.
-
Calibration Curve: Inject the standards onto a reverse-phase HPLC column (e.g., C18) and measure their retention times. Plot the logarithm of the retention factor (k') against the known LogP values to generate a calibration curve.
-
Sample Analysis: Inject the test compounds under the same chromatographic conditions and determine their retention times.
-
LogP Calculation: Use the calibration curve to calculate the LogP of the test compounds from their measured retention times.
Acidity/Basicity (pKa): The Driver of Ionization
The pKa value dictates the extent of ionization of a molecule at a given pH. This is critical as the ionization state affects solubility, permeability, and target binding. The imidazo[1,2-a]pyridine scaffold contains a bridgehead nitrogen atom which imparts basic character.[14]
Causality Behind Experimental Choices:
-
Potentiometric titration is a highly accurate method where the pH of a solution of the compound is monitored as a titrant is added.[15] The inflection point of the titration curve corresponds to the pKa.[15]
-
UV-Vis Spectroscopy and NMR Spectroscopy can also be used to determine pKa by monitoring changes in the absorbance or chemical shifts as a function of pH.[16]
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Solution Preparation: Dissolve a precise amount of the imidazo[1,2-a]pyridine derivative in a suitable solvent (e.g., water or a co-solvent system).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter as the titrant is added.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region or the inflection point of the titration curve.
Table 1: Summary of Key Physicochemical Properties and Their Significance
| Property | Symbol | Significance in Drug Development | Typical Experimental Method |
| Aqueous Solubility | S | Affects absorption and bioavailability. | Shake-Flask, HPLC |
| Lipophilicity | LogP / LogD | Influences membrane permeability, metabolism, and toxicity. | Shake-Flask, RP-HPLC |
| Acidity/Basicity | pKa | Determines the ionization state at physiological pH, impacting solubility and permeability. | Potentiometric Titration, UV-Vis Spectroscopy |
Section 2: Chemical Properties and Reactivity
The chemical reactivity of the imidazo[1,2-a]pyridine core is a key consideration for its synthesis and functionalization. This scaffold allows for selective modification at various positions, enabling the fine-tuning of its biological activity and physicochemical properties.[17]
Site-Selective Functionalization
The imidazo[1,2-a]pyridine ring system is amenable to functionalization at multiple positions, with the C3 position being particularly reactive towards electrophiles.[17] Other positions, including C2, C5, C6, C7, and C8, can also be selectively modified through various synthetic strategies.[17]
Key Reactions:
-
Electrophilic Substitution: The electron-rich nature of the imidazole ring facilitates electrophilic substitution, primarily at the C3 position.
-
C-H Functionalization: Modern synthetic methods, including transition metal-catalyzed and radical reactions, have enabled the direct functionalization of C-H bonds at various positions around the ring.[17][18]
-
Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reactions are effectively used to introduce aryl or heteroaryl substituents, particularly at the C3 and C6 positions.[19]
Diagram 1: Key Functionalization Strategies for Imidazo[1,2-a]pyridines
Caption: Overview of major chemical functionalization pathways for the imidazo[1,2-a]pyridine scaffold.
Chemical Stability
Assessing the chemical stability of drug candidates under various conditions (e.g., pH, temperature, light) is crucial to ensure they maintain their integrity and efficacy. Imidazo[1,2-a]pyridine derivatives generally exhibit good stability, but this can be influenced by the nature and position of substituents.
Experimental Protocol: pH Stability Assay
-
Incubation: Prepare solutions of the test compound in a series of buffers with varying pH values (e.g., pH 2, 7.4, 9).
-
Time Points: Incubate the solutions at a controlled temperature (e.g., 37°C) and take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Quench the reaction (if necessary) and analyze the concentration of the parent compound in each aliquot by HPLC.
-
Degradation Rate: Calculate the percentage of the compound remaining at each time point to determine its stability profile across the pH range.
Section 3: Photophysical Properties
Certain imidazo[1,2-a]pyridine derivatives exhibit interesting photophysical properties, including fluorescence.[20] These characteristics are influenced by the electronic nature of substituents on the bicyclic core.[20]
-
Fluorescence: The π-conjugated bicyclic structure can lead to fluorescence emission, often in the blue and violet regions of the spectrum.[20]
-
Substituent Effects: Electron-donating groups and extended π-systems (e.g., phenyl or naphthyl groups at C2) can enhance fluorescence quantum yield, while electron-withdrawing groups may quench it.[20]
These properties are not only of academic interest but can also be harnessed for applications in chemical sensing and bio-imaging.
Diagram 2: Experimental Workflow for Physicochemical Profiling
Caption: A streamlined workflow for the comprehensive physicochemical characterization of imidazo[1,2-a]pyridine drug candidates.
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a highly valuable framework in the design of novel therapeutics.[2][21] A thorough understanding and systematic evaluation of its physical and chemical properties are indispensable for translating a promising hit compound into a successful drug candidate. By employing the robust experimental methodologies outlined in this guide, researchers can effectively navigate the complexities of drug development, optimizing solubility, permeability, and stability to unlock the full therapeutic potential of this remarkable heterocyclic system.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) | Bentham Science [benthamscience.com]
- 5. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 6. pharmatutor.org [pharmatutor.org]
- 7. researchgate.net [researchgate.net]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. lifechemicals.com [lifechemicals.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. benthamdirect.com [benthamdirect.com]
- 20. ijrpr.com [ijrpr.com]
- 21. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
Discovery of novel imidazo[1,2-a]pyridine compounds
An In-Depth Technical Guide to the Discovery of Novel Imidazo[1,2-a]pyridine Compounds
Authored by a Senior Application Scientist
Foreword: The Enduring Appeal of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for drug discovery. The imidazo[1,2-a]pyridine core is a quintessential example of such a "privileged scaffold."[1][2] This nitrogen-bridged heterocyclic system is not merely a synthetic curiosity; it is the structural heart of numerous marketed therapeutics, including the anxiolytic alpidem, the hypnotic agent zolpidem, and the gastroprotective drug zolimidine.[3][4] Its prevalence stems from a combination of favorable physicochemical properties, synthetic tractability, and the ability to present functional groups in three-dimensional space in a manner conducive to target binding.
This guide provides an in-depth exploration of the discovery process for novel imidazo[1,2-a]pyridine compounds, moving from foundational synthetic strategies to the nuances of lead optimization and target interaction. It is designed for researchers and drug development professionals, offering not just protocols, but the strategic rationale that underpins them.
Part 1: Strategic Synthesis - Building the Chemical Library
The journey to a novel therapeutic begins with the synthesis of a diverse chemical library. The choice of synthetic route is a critical decision, balancing efficiency, diversity, and the feasibility of downstream modifications. The imidazo[1,2-a]pyridine core can be constructed through various established and innovative methods.
Foundational Synthetic Pathways
The classical approach, first reported by Tschitschibabin in 1925, involves the reaction of a 2-aminopyridine with an α-haloketone (e.g., bromoacetaldehyde).[5] While foundational, this method often required harsh conditions. Modern iterations have significantly improved efficiency and safety, for instance, by incorporating a base like sodium hydrogen carbonate to facilitate the reaction under milder conditions.[5]
A significant advancement in efficiency is the use of multi-component reactions (MCRs). These one-pot procedures combine three or more reactants to form the product, minimizing purification steps and maximizing atom economy. For example, a copper-catalyzed three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne provides a direct and efficient route to a wide range of derivatives.[5] Similarly, iodine has been effectively used as a low-cost, benign catalyst for three-component condensations at room temperature.[6]
Modern and Specialized Synthetic Innovations
Recent years have seen the advent of more sophisticated and eco-friendly synthetic strategies:
-
Microwave-Assisted Synthesis: This technique accelerates reaction times and often improves yields. For instance, the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine has been significantly streamlined using microwave irradiation.[5]
-
Visible Light Photoredox Catalysis: This cutting-edge approach enables novel C-H functionalizations that are difficult to achieve with traditional methods. Researchers have successfully used visible light to introduce trifluoromethyl, perfluoroalkyl, and formyl groups at the C3 position of the imidazo[1,2-a]pyridine ring, a key site for modulating biological activity.[7]
-
Catalyst-Free and Solvent-Free Reactions: In a push towards green chemistry, methods have been developed that proceed efficiently without a catalyst or solvent, such as the reaction of α-bromo/chloroketones with 2-aminopyridines at a modest temperature of 60°C.[5]
The choice of synthetic strategy directly impacts the diversity of the resulting library. MCRs are excellent for rapidly generating a large number of analogs with varied substituents, while late-stage functionalization techniques like photoredox catalysis are invaluable for fine-tuning the properties of a promising lead compound.
Protocol: Catalyst-Free Synthesis of 2-Aryl-imidazo[1,2-a]pyridines
This protocol, adapted from the work of Dong-Jian Zhu and colleagues, exemplifies a straightforward, environmentally friendly approach.[5] Its value lies in its simplicity and avoidance of metal catalysts, which can complicate purification in a pharmaceutical context.
Objective: To synthesize a 2-aryl-imidazo[1,2-a]pyridine derivative.
Materials:
-
2-Aminopyridine (1.0 mmol)
-
α-Bromoacetophenone derivative (1.0 mmol)
-
Reaction vial (5 mL) with a magnetic stir bar
-
Heating block or oil bath set to 60°C
Procedure:
-
Reactant Loading: To the reaction vial, add 2-aminopyridine (1.0 mmol, 1.0 eq) and the desired α-bromoacetophenone (1.0 mmol, 1.0 eq).
-
Causality Note: Using a 1:1 stoichiometric ratio is crucial for this condensation reaction to proceed cleanly, minimizing unreacted starting materials.
-
-
Reaction Conditions: Seal the vial and place it in the preheated block at 60°C. Stir the mixture. As the reactants melt, they will form a homogenous liquid.
-
Causality Note: The 60°C temperature is optimal. It is high enough to overcome the activation energy for the initial nucleophilic attack of the pyridine nitrogen onto the α-carbon of the ketone, followed by intramolecular cyclization, but low enough to prevent thermal degradation and side reactions. The absence of a solvent concentrates the reactants, driving the reaction forward.
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Typically, the reaction completes within 2-4 hours.
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Add 10 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrobromic acid (HBr) byproduct.
-
The solid product will precipitate. Collect the solid by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aryl-imidazo[1,2-a]pyridine.
-
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C) and Mass Spectrometry.
Part 2: From Hit to Lead - The Power of Structure-Activity Relationship (SAR)
Once a library is synthesized, it undergoes biological screening (e.g., high-throughput screening) to identify "hits"—compounds showing activity against a target of interest.[8] The subsequent, more intricate phase is lead optimization, where medicinal chemists systematically modify the hit structure to improve potency, selectivity, and drug-like properties. This is guided by the Structure-Activity Relationship (SAR).
Case Study: Antitubercular Imidazo[1,2-a]pyridine Amides
Tuberculosis (TB) remains a global health crisis, and new drugs are urgently needed, especially for multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[2][9] The imidazo[1,2-a]pyridine scaffold has yielded a clinical candidate, Telacebec (Q203), which targets the QcrB subunit of the cytochrome bc1 complex, essential for energy metabolism in Mycobacterium tuberculosis (Mtb).[3][9]
The discovery of Q203 and its analogs provides a masterclass in SAR-driven optimization.[3]
-
Initial Hit: Screening identified imidazo[1,2-a]pyridine-3-carboxamides as a potent class of antimycobacterial agents.[5][8]
-
SAR at the Carboxamide (R¹): Initial studies focused on the 3-carboxamide moiety. It was found that bulky and lipophilic biaryl ethers attached via the amide nitrogen dramatically increased potency into the nanomolar range.[3] One front-runner compound with such a modification showed excellent activity against MDR and XDR strains (MIC₉₀ range: ≤0.03–0.8 μM).[2]
-
SAR at the C2 Position (R²): Modifications at the C2 position were explored. Small alkyl groups like methyl were found to be favorable.
-
SAR at the C7 Position (R³): The addition of a methyl group at the C7 position was shown to enhance activity. A series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides demonstrated potent activity against both replicating and non-replicating Mtb.[2]
This systematic exploration led to compounds with impressive in vitro potency and favorable in vivo pharmacokinetic profiles, highlighting the scaffold's potential in tackling resistant TB.[3]
| Position | Substituent Type | Impact on Antitubercular Activity | Rationale / Insight |
| R¹ (C3-Amide) | Small alkyl/aryl groups | Moderate activity | Establishes the necessity of the amide for interaction. |
| Bulky, lipophilic biaryl ethers | High Potency (Nanomolar) | Optimizes hydrophobic interactions within the QcrB binding pocket.[3] | |
| R² (C2) | Hydrogen | Lower activity | Indicates a substituent is preferred. |
| Small alkyl (e.g., -CH₃) | Increased Potency | Likely fills a small hydrophobic pocket, improving binding affinity. | |
| R³ (C7) | Hydrogen | Good activity | Baseline for comparison. |
| Small alkyl (e.g., -CH₃) | Enhanced Potency | Further optimizes van der Waals contacts within the target enzyme.[2] |
Part 3: Elucidating the Mechanism of Action
Identifying a potent compound is only part of the story. Understanding how it works at a molecular level is crucial for rational drug design and predicting potential side effects. The diverse biological activities of imidazo[1,2-a]pyridines are a testament to their ability to interact with a wide array of biological targets.[4][10]
Case Study: Anticancer Activity and Kinase Inhibition
The imidazo[1,2-a]pyridine scaffold is a prominent feature in many developmental anticancer agents.[11] These compounds often function by inhibiting key signaling pathways that drive cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[12]
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, metabolism, and survival. Its dysregulation is a common feature in many cancers. Certain imidazo[1,2-a]pyridine derivatives have been specifically designed to inhibit kinases within this pathway, such as PI3K and mTOR.[12] For example, a novel class of imidazo[1,2-a]pyridines was discovered to have potent activity against Platelet-Derived Growth Factor Receptor (PDGFR), a receptor tyrosine kinase that often activates the PI3K/Akt pathway.[13]
In breast cancer cell lines, novel imidazo[1,2-a]pyridine compounds have been shown to induce cell cycle arrest and apoptosis (programmed cell death).[14] Mechanistic studies revealed that these effects were mediated by the inhibition of the Akt signaling pathway, demonstrating the direct impact of these compounds on this critical cancer-driving cascade.[14]
Part 4: Future Horizons and Concluding Remarks
The field of imidazo[1,2-a]pyridine research is dynamic and continually evolving. Emerging trends focus on:
-
Novel Functionalization: The use of radical reactions and photochemistry is opening doors to previously inaccessible chemical space, allowing for the synthesis of novel analogs with unique properties.[7][15]
-
New Biological Targets: Beyond traditional targets like kinases and microbes, these compounds are being explored for novel applications, such as ligands for detecting β-amyloid plaques in the context of Alzheimer's disease and as inhibitors of autotaxin.[16][17]
-
Targeted Drug Delivery: The core scaffold can be conjugated to other molecules to create targeted therapies that deliver a cytotoxic payload specifically to cancer cells, potentially reducing side effects.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-conferences.org [bio-conferences.org]
- 6. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 7. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines [mdpi.com]
- 8. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 13. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journal.waocp.org [journal.waocp.org]
- 15. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
The Imidazo[1,2-a]Pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine core, a fused bicyclic nitrogen heterocycle, is widely recognized in medicinal chemistry as a "privileged scaffold".[1][2] Its unique structural and electronic properties have enabled the development of a multitude of biologically active molecules across a vast range of therapeutic areas. This guide provides an in-depth analysis of the imidazo[1,2-a]pyridine core, intended for professionals in drug discovery and development. We will explore its fundamental physicochemical properties, dissect key synthetic strategies, examine its diverse applications through detailed mechanisms of action, and elucidate the structure-activity relationships that govern its biological effects. This document is designed not as a rigid review but as a functional guide, integrating field-proven insights with detailed experimental protocols to empower researchers in their quest to develop next-generation therapeutics based on this versatile scaffold.
The Essence of a Privileged Scaffold
The term "privileged" denotes a molecular framework that can bind to multiple, distinct biological targets, thereby serving as a fertile starting point for drug discovery. The imidazo[1,2-a]pyridine system, composed of a five-membered imidazole ring fused to a six-membered pyridine ring, exemplifies this concept.[3][4] Its prevalence in marketed drugs such as the hypnotic Zolpidem , the anxiolytic Alpidem , the cardiac stimulant Olprinone , and the anti-ulcer agent Zolimidine underscores its therapeutic significance.[1][5][6][7] The scaffold's broad biological activity spectrum includes potent anticancer, antitubercular, antiviral, and anticonvulsant properties, making it a subject of intense investigation.[4][5][6][8]
Core Physicochemical Characteristics
The parent imidazo[1,2-a]pyridine is a liquid at room temperature with a high boiling point and a density greater than water. Its fundamental properties provide a stable and synthetically accessible foundation for chemical modification.
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂ | [9] |
| Molecular Weight | 118.14 g/mol | [9] |
| Form | Liquid | |
| Boiling Point | 103 °C / 1 mmHg | |
| Density | 1.165 g/mL at 25 °C |
Beyond these basic characteristics, the scaffold possesses a π-conjugated bicyclic structure that imparts fluorescent properties.[10] This luminescence is highly tunable; substitution with electron-donating groups or extending conjugation (e.g., with phenyl groups at the C2-position) can significantly enhance the fluorescence quantum yield, opening avenues for its use in bioimaging and as chemical probes.[10]
Constructing the Core: Synthetic Strategies
The synthetic accessibility of the imidazo[1,2-a]pyridine core is a primary driver of its widespread use. Numerous methodologies have been developed, ranging from classical condensations to modern multi-component reactions. The choice of synthetic route is often dictated by the desired substitution pattern and the need for efficiency and atom economy.
The Cornerstone: Groebke-Tschitschibabin Synthesis
The most traditional and robust method for constructing this scaffold is the condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound.[11][12] This reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the aromatic bicyclic system. The causality here is clear: the high nucleophilicity of the endocyclic pyridine nitrogen drives the initial Sₙ2 reaction, positioning the carbonyl group for a subsequent intramolecular condensation with the exocyclic amino group.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 3. bio-conferences.org [bio-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ijrpr.com [ijrpr.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Abstract
This document provides a comprehensive guide for the synthesis of 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The protocol details a robust two-step synthetic pathway, commencing with the cyclocondensation of 2-amino-6-chloropyridine with ethyl bromopyruvate to form an ester intermediate, followed by its quantitative hydrolysis to the target carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical advice grounded in established chemical principles to ensure reproducible and high-yield synthesis.
Introduction and Scientific Context
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently found in pharmacologically active compounds, exhibiting a wide array of biological activities, including sedative, antiviral, and antitumor properties.[1][2] The specific functionalization of this scaffold is critical for modulating its therapeutic effects. This compound (CAS No. 1000017-93-5) serves as a crucial building block for the synthesis of more complex drug candidates, where the chloro-substituent and the carboxylic acid handle provide versatile points for further chemical modification.[3][4][5]
The synthesis strategy outlined herein is based on the classical and highly reliable condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound, a cornerstone reaction in heterocyclic chemistry.[6][7] This method is favored for its efficiency, regioselectivity, and the general availability of starting materials.
Synthetic Strategy and Mechanistic Overview
The synthesis of the target compound is efficiently achieved via a two-step process. This approach ensures high purity and yield by isolating the stable ester intermediate before proceeding to the final hydrolysis step.
Overall Synthetic Scheme:
-
Step 1: Cyclocondensation. Formation of Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate from 2-amino-6-chloropyridine and ethyl bromopyruvate.
-
Step 2: Hydrolysis. Conversion of the ethyl ester intermediate to this compound.
Mechanism of Cyclocondensation
The formation of the imidazo[1,2-a]pyridine ring system proceeds through a well-established mechanism.[8][9]
-
Nucleophilic Attack (SN2 Alkylation): The reaction initiates with the nucleophilic attack of the endocyclic (ring) nitrogen of 2-amino-6-chloropyridine on the electrophilic α-carbon of ethyl bromopyruvate. This SN2 displacement of the bromide ion forms a pyridinium salt intermediate. The endocyclic nitrogen is a stronger nucleophile than the exocyclic amino group, driving this initial regioselectivity.[10]
-
Intramolecular Cyclization: The exocyclic amino group of the pyridinium salt then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the pyruvate moiety.
-
Dehydration: The resulting cyclic intermediate readily undergoes dehydration (loss of a water molecule) under the heated reaction conditions to form the stable, aromatic imidazo[1,2-a]pyridine ring system.
Caption: Mechanism of Imidazo[1,2-a]pyridine Formation.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Ethyl bromopyruvate is a lachrymator and should be handled with care.
Part A: Synthesis of Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate
This protocol describes the cyclocondensation reaction to form the core heterocyclic structure as an ethyl ester. The use of ethanol as a solvent is advantageous as it is relatively green and facilitates direct heating to reflux.[10]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 2-Amino-6-chloropyridine | 128.56 | 5.00 g | 1.0 |
| Ethyl bromopyruvate | 195.02 | 7.90 g (5.2 mL) | 1.05 |
| Ethanol (anhydrous) | 46.07 | 100 mL | - |
| Sodium bicarbonate (NaHCO₃) | 84.01 | As needed | - |
Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-6-chloropyridine (5.00 g, 38.9 mmol).
-
Solvent Addition: Add 100 mL of anhydrous ethanol to the flask and stir the mixture until the solid is fully dissolved.
-
Reagent Addition: Slowly add ethyl bromopyruvate (5.2 mL, 40.8 mmol, 1.05 eq.) to the solution at room temperature. A precipitate may begin to form upon addition, which is the intermediate pyridinium salt.
-
Heating: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 16-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting 2-amino-6-chloropyridine is consumed.
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the mixture is neutral to slightly basic (pH ~7-8). This step neutralizes the hydrobromic acid byproduct and aids in the precipitation of the product.
-
Isolation: Cool the neutralized mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold water (2 x 20 mL) and then with a small amount of cold diethyl ether (1 x 15 mL) to remove residual impurities. Dry the product under vacuum to yield Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate as a solid.
Part B: Synthesis of this compound
This procedure details the saponification (hydrolysis under basic conditions) of the ethyl ester to yield the final carboxylic acid product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate | 226.65 | 5.00 g | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 1.76 g | 2.0 |
| Water (H₂O) | 18.02 | 50 mL | - |
| Ethanol | 46.07 | 25 mL | - |
| Hydrochloric Acid (HCl), conc. | 36.46 | As needed | - |
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, suspend Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate (5.00 g, 22.0 mmol) in a mixture of water (50 mL) and ethanol (25 mL). The ethanol is used to improve the solubility of the starting ester.
-
Base Addition: Add sodium hydroxide pellets (1.76 g, 44.0 mmol, 2.0 eq.) to the suspension.
-
Heating: Heat the mixture to 60-70 °C with stirring. The suspension should become a clear solution as the reaction proceeds. Maintain heating for 2-4 hours, monitoring by TLC until the starting ester is no longer present.
-
Cooling and Filtration: Cool the reaction mixture to room temperature. If any solids are present, filter them off.
-
Acidification: Place the clear filtrate in an ice bath and slowly add concentrated hydrochloric acid dropwise with vigorous stirring. The carboxylic acid product will precipitate out as a solid. Continue adding HCl until the pH of the solution is approximately 2-3.
-
Isolation: Allow the suspension to stir in the ice bath for another 30 minutes. Collect the white precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid thoroughly with cold deionized water (3 x 30 mL) to remove any residual salts. Dry the product in a vacuum oven at 50-60 °C to a constant weight. The final product is this compound.
Workflow Visualization
The following diagram illustrates the complete synthetic workflow, from commercially available starting materials to the final purified product.
Caption: Synthetic Workflow Diagram.
References
- 1. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound | C8H5ClN2O2 | CID 26369183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1000017-93-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling of 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Abstract: The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives are central to numerous drug discovery programs. The synthesis of amide derivatives from 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a critical transformation for generating compound libraries with diverse biological activities. This guide provides an in-depth analysis of robust amide coupling protocols tailored for this specific heterocyclic carboxylic acid. We will explore the mechanistic rationale behind reagent selection, present detailed step-by-step experimental procedures for two primary coupling strategies, and offer expert guidance on optimization, purification, and troubleshooting.
Introduction: The Challenge and Importance of Amide Coupling
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process. The primary obstacle is the rapid and unfavorable acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive ammonium-carboxylate salt.[1] To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[2]
This compound presents unique considerations. The imidazopyridine ring system is electron-deficient, which can influence the reactivity of the carboxyl group. Furthermore, the presence of the basic nitrogen atom in the heterocyclic core can potentially interact with reagents or complicate purification. Therefore, the choice of coupling reagent and reaction conditions is paramount to achieving high yields and purity.[3][4]
Mechanism & Reagent Selection: A Tale of Two Pathways
The selection of a coupling reagent is the most critical decision in designing an amide synthesis protocol. The choice hinges on factors like substrate reactivity, steric hindrance, cost, and the desired purity of the final product.[5] For this compound, we will focus on two of the most reliable and widely adopted methodologies: the carbodiimide-based approach (EDC/HOBt) and the uronium salt-based approach (HATU).
The Carbodiimide Pathway: EDC and HOBt
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[1] However, this intermediate is unstable and can rearrange or racemize. The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), is crucial. HOBt intercepts the O-acylisourea to form a more stable HOBt-active ester, which then reacts with the amine to form the desired amide.[5] This two-step activation minimizes side reactions and is a cost-effective choice for many standard couplings.[3]
Caption: Mechanism of EDC/HOBt-mediated amide bond formation.
The Uronium Salt Pathway: HATU
For more challenging substrates, including those that are sterically hindered or electronically deactivated, uronium/aminium salt reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are often superior.[6] HATU is derived from HOAt (1-hydroxy-7-azabenzotriazole). In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated and attacks HATU to form a highly reactive OAt-active ester.[5] The nitrogen atom in the pyridine ring of the HOAt moiety is thought to accelerate the subsequent coupling with the amine, leading to faster reaction times and higher yields.[5][7]
Caption: Mechanism of HATU-mediated amide bond formation.
Comparative Protocol Analysis
The choice between HATU and EDC/HOBt often involves a trade-off between reactivity and cost. HATU is generally more effective for difficult couplings but is also more expensive. EDC/HOBt is a robust, economical choice for more straightforward reactions.
| Parameter | Protocol 1: HATU | Protocol 2: EDC/HOBt |
| Coupling Reagent | HATU | EDC•HCl |
| Additive | None (HOAt is part of HATU) | HOBt |
| Base | N,N-Diisopropylethylamine (DIPEA) | DIPEA or Triethylamine (TEA) |
| Solvent | Anhydrous DMF or DCM | Anhydrous DMF or DCM |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Time | 1 - 6 hours | 4 - 18 hours |
| Pros | High reactivity, fast, low epimerization, good for challenging substrates.[5][6] | Cost-effective, water-soluble byproduct is easily removed during workup.[5] |
| Cons | Higher cost, potential for side reaction with primary amine if not pre-activated.[8] | Slower, may give lower yields with deactivated or hindered substrates.[3] |
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: HATU-Mediated Amide Coupling (Recommended)
This protocol is recommended for maximizing yield, especially when working with valuable amines or when the EDC/HOBt method proves sluggish.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.2 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF) (to make a ~0.2 M solution)
-
Standard workup and purification reagents (Ethyl Acetate, 1M HCl, sat. NaHCO₃, brine)
Step-by-Step Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv) and HATU (1.2 equiv).
-
Dissolution: Add anhydrous DMF to dissolve the solids.
-
Cooling: Cool the solution to 0 °C using an ice-water bath and stir.
-
Activation: Add DIPEA (3.0 equiv) dropwise to the stirred solution. A color change may be observed. Allow the mixture to stir at 0 °C for 15-20 minutes for pre-activation of the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Workup:
-
Once complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF, optional), 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Amide Coupling (Standard & Economical)
This protocol is a reliable and cost-effective method suitable for a wide range of amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC•HCl (1.2 - 1.5 equiv)
-
HOBt (1.2 equiv)
-
DIPEA or TEA (2.0 - 3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or DMF (to make a ~0.2 M solution)
-
Standard workup and purification reagents
Step-by-Step Procedure:
-
Preparation: To a dry round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
-
Dissolution: Add anhydrous DCM or DMF to dissolve the reagents.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Reagent Addition: Add EDC•HCl (1.2 equiv) portion-wise to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 equiv).[5]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine. The urea byproduct from EDC is water-soluble and will be removed in the aqueous layers.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Purification & Troubleshooting
Purification Insight: The imidazo[1,2-a]pyridine core contains a basic nitrogen atom that can cause significant tailing of the product on standard silica gel chromatography.
-
Solution: To improve peak shape and separation, add a basic modifier to the mobile phase. Typically, adding 0.5-1% triethylamine or pyridine to the ethyl acetate/hexane or DCM/methanol eluent system will neutralize the acidic sites on the silica gel, leading to sharper peaks and better purification.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| No Reaction / Low Conversion | Insufficiently active coupling reagent; Inactive reagents (hydrolyzed). | Switch from EDC/HOBt to the more reactive HATU. Ensure all reagents are fresh and solvents are anhydrous. |
| Side Product Formation | (With HATU) Guanidinylation of the amine. | Ensure the carboxylic acid is pre-activated with HATU and base for 15-20 min before adding the amine.[8] |
| Difficult Purification | Tailing on silica gel column. | Add 0.5-1% triethylamine to the eluent system. Alternatively, consider purification on neutral alumina. |
| Low Yield After Workup | Product is partially water-soluble or basic and remains in acidic wash. | Before workup, ensure the desired product is not highly polar. If it is, minimize aqueous washes or use a continuous liquid-liquid extractor. Back-extract the acidic washes with organic solvent after neutralization. |
Overall Experimental Workflow
The following diagram outlines the complete process from reagent selection to the final purified amide product.
Caption: General workflow for the synthesis of 5-Chloroimidazo[1,2-a]pyridine-2-carboxamides.
References
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. hepatochem.com [hepatochem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in medicinal chemistry and materials science.[1][2][3] Its derivatives exhibit a wide range of biological activities, making them attractive targets for drug discovery programs. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[4][5][6] This guide provides a detailed technical overview and practical protocols for the Suzuki coupling of 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid, a versatile building block for the synthesis of novel substituted imidazo[1,2-a]pyridines.
A key challenge in coupling reactions involving heteroaromatic carboxylic acids is the potential for the carboxylic acid group to interfere with the catalytic cycle.[7] The carboxylate can coordinate to the palladium center, potentially deactivating the catalyst.[7] Furthermore, the chlorine atom at the 5-position of the imidazo[1,2-a]pyridine ring is less reactive than corresponding bromo or iodo analogs, often requiring more active catalyst systems to achieve efficient coupling.[4][8] This document will address these challenges by providing optimized protocols and explaining the rationale behind the choice of catalysts, ligands, bases, and solvents.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid or ester) with an organic halide or triflate.[5][6] The catalytic cycle, a fundamental concept for understanding and troubleshooting the reaction, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound. This step forms a Pd(II) intermediate.[4][5] The efficiency of this step is influenced by the electron density of the palladium catalyst and the nature of the halide. Electron-rich ligands on the palladium and more reactive halides (I > Br > Cl) generally facilitate this process.[4]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center.[5][9] This process is critically dependent on the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species.[9][10][11] The choice of base is crucial to avoid side reactions like ester hydrolysis if sensitive functional groups are present.[7]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center.[5][9] This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6] The steric and electronic properties of the ligands on the palladium complex play a significant role in promoting this step.[9]
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Experimental Protocols
General Considerations
-
Inert Atmosphere: Suzuki coupling reactions are sensitive to oxygen, which can oxidize the Pd(0) catalyst. Therefore, all reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or a glovebox.
-
Solvent Degassing: Solvents should be thoroughly degassed before use to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent for an extended period or by the freeze-pump-thaw method.
-
Reagent Purity: The purity of all reagents, especially the boronic acid, is critical for reaction success. Impurities can inhibit the catalyst or lead to side reactions.
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol is a general starting point and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with argon or nitrogen (repeat three times).
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and shorter reaction times.[12]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., PEPPSI-iPr, 1-3 mol%)[12]
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Solvent (e.g., DMF or 1,4-dioxane)
Procedure:
-
In a microwave reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the solvent and seal the vessel.
-
Place the vessel in the microwave reactor and heat to the specified temperature (e.g., 110-130 °C) for the designated time (e.g., 10-40 minutes).[12]
-
After cooling, work up and purify the product as described in Protocol 1.
Caption: Figure 2: General Experimental Workflow.
Optimization of Reaction Conditions
The success of the Suzuki coupling of this compound is highly dependent on the careful selection of reaction parameters.
| Parameter | Options | Rationale & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, PEPPSI-iPr, Pd₂(dba)₃/Ligand | The choice of catalyst is critical for activating the less reactive C-Cl bond. Pd(PPh₃)₄ is a common choice, while more advanced catalysts like PEPPSI-iPr or those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be more effective.[4][12] |
| Ligand | PPh₃, dppf, SPhos, XPhos, N-heterocyclic carbenes (NHCs) | Ligands stabilize the palladium catalyst and modulate its reactivity. Bulky, electron-donating ligands generally promote oxidative addition and reductive elimination.[9] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | The base activates the boronic acid for transmetalation.[9][11] The choice of base can also influence the solubility of reagents and may affect base-sensitive functional groups.[7][10] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, DME | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[4] The presence of water can also facilitate the catalytic cycle. |
| Temperature | 80-130 °C | Higher temperatures are often required for the coupling of aryl chlorides. Microwave heating can provide rapid and efficient heating.[12] |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvent- Poor quality boronic acid- Inappropriate base or solvent | - Screen different palladium catalysts and ligands.- Ensure thorough degassing of all solvents.- Use freshly purchased or purified boronic acid.- Try alternative bases (e.g., K₃PO₄) or solvent systems. |
| Dehalogenation of Starting Material | The aryl halide is reduced to the corresponding arene. | This can be a side reaction where a hydride source is present.[4] Using a different base or ensuring anhydrous conditions (if appropriate for the chosen protocol) may help. |
| Protodeboronation of Boronic Acid | The boronic acid is converted to the corresponding arene. | This is more common with electron-rich or heteroaromatic boronic acids.[4] Using a milder base, lower reaction temperature, or a boronic ester (e.g., pinacol ester) can mitigate this issue.[4] |
| Poor Product Recovery | - Product is water-soluble.- Emulsion formation during workup. | - If the product has acidic or basic functionality, adjust the pH of the aqueous layer during extraction.- Add brine to break up emulsions. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of a diverse range of substituted imidazo[1,2-a]pyridines. By carefully selecting the catalyst, ligand, base, and solvent, and by adhering to rigorous experimental techniques, researchers can successfully overcome the challenges associated with this transformation. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists engaged in the discovery and development of new chemical entities based on the imidazo[1,2-a]pyridine scaffold.
References
- 1. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-Arylimidazo[1,2-a]pyridines by a Catalyst-Free Cascade Process [organic-chemistry.org]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Application Note: Sonogashira Coupling of 5-Chloroimidazo[1,2-a]pyridine Derivatives
An Application Guide for Researchers
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its functionalization is critical for developing new drug candidates with tailored pharmacological profiles.[3][4] The Sonogashira cross-coupling reaction offers a powerful method for installing alkyne moieties, which are versatile handles for further synthetic transformations.[5][6] However, the coupling of chloro-substituted heteroaromatics, such as 5-chloroimidazo[1,2-a]pyridine, presents a significant challenge due to the inertness of the C-Cl bond.[7][8] This application note provides a detailed guide to the Sonogashira coupling of these challenging substrates, including a mechanistic overview, an optimized experimental protocol, and a troubleshooting guide to empower researchers in this field.
Scientific Foundation: The Sonogashira Reaction
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] The reaction is typically catalyzed by a palladium(0) complex and a copper(I) salt co-catalyst in the presence of a base.[9] The process involves two interconnected catalytic cycles: the Palladium cycle and the Copper cycle.[10]
-
Palladium Cycle: A Pd(0) catalyst undergoes oxidative addition with the aryl halide. This is followed by transmetalation, where the acetylide group is transferred from copper to the palladium complex. The final step is reductive elimination, which forms the desired product and regenerates the Pd(0) catalyst.[10][11]
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate is crucial for transferring the alkyne group to the palladium center.[10]
The reactivity of the halide substrate is a critical factor, with the general trend being I > Br > OTf >> Cl.[8][11] Aryl chlorides are notoriously difficult to activate due to the strength of the C-Cl bond, making the oxidative addition step the rate-limiting part of the cycle.[7] Therefore, successful coupling of 5-chloroimidazo[1,2-a]pyridine requires carefully optimized conditions and highly active catalytic systems.
Caption: Figure 1: The Dual Pd/Cu Catalytic Cycle.
Experimental Protocol: Sonogashira Coupling of 5-Chloroimidazo[1,2-a]pyridine
This protocol is designed to address the low reactivity of the C-Cl bond. The choice of a potent palladium catalyst, an appropriate ligand, and optimal reaction conditions are crucial for success.
Materials and Reagents
-
Substrate: 5-Chloroimidazo[1,2-a]pyridine derivative (1.0 eq)
-
Alkyne: Terminal alkyne (1.2 - 1.5 eq)
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)
-
Ligand: XPhos (4-10 mol%) or SPhos (4-10 mol%). Rationale: Bulky, electron-rich phosphine ligands are highly effective at promoting the difficult oxidative addition of aryl chlorides.
-
Copper Co-catalyst: Copper(I) iodide (CuI) (5-10 mol%). Rationale: Facilitates the formation of the key copper acetylide intermediate.[7]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 eq). Rationale: Acts as an acid scavenger for the HX produced and can also serve as a solvent.[8]
-
Solvent: Anhydrous, degassed solvent such as Dimethylformamide (DMF), Dioxane, or Toluene.
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/oil bath, inert gas line (Argon or Nitrogen), TLC plates, column chromatography setup.
Step-by-Step Procedure
Caption: Figure 2: Experimental Workflow Diagram.
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the 5-chloroimidazo[1,2-a]pyridine derivative (1.0 eq), palladium catalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., XPhos), and copper(I) iodide.
-
Causality: An inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) species, which is the active catalyst, and to avoid oxidative homocoupling of the alkyne (Glaser coupling).
-
-
Evacuation and Backfilling: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., DMF), the base (e.g., TEA), and finally the terminal alkyne via syringe.
-
Reaction Execution: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Causality: Higher temperatures are generally required to overcome the high activation energy of the C-Cl bond oxidative addition.[11]
-
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute it with an organic solvent like ethyl acetate and filter through a pad of Celite to remove catalyst residues. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure alkynylated imidazo[1,2-a]pyridine product.
Data and Troubleshooting
The success of the coupling depends heavily on the chosen conditions. Below is a table summarizing typical conditions and a guide for troubleshooting common issues.
Table 1: Representative Reaction Conditions & Troubleshooting
| Parameter / Issue | Recommended Condition / Solution | Rationale |
| Catalyst System | Pd(OAc)₂ / XPhos or Pd₂(dba)₃ / SPhos | Bulky, electron-rich ligands facilitate the oxidative addition of the inert C-Cl bond. |
| Low Conversion / No Reaction | Increase temperature (up to 120 °C). Increase catalyst/ligand loading. Ensure reagents and solvent are strictly anhydrous and degassed. | Overcomes the high activation energy. Ensures the catalyst is active and not poisoned by oxygen or water. |
| Dehalogenation | Use a less coordinating solvent. Lower the reaction temperature if conversion allows. Use a milder base. | Reduces the likelihood of hydrodehalogenation, a common side reaction where the chlorine is replaced by hydrogen. |
| Alkyne Homocoupling (Glaser) | Ensure strict exclusion of oxygen. Add the alkyne slowly to the reaction mixture. | This side reaction is an oxidative coupling of the terminal alkyne, catalyzed by the copper salt in the presence of oxygen.[12] |
| Complex Mixture of Products | Confirm the stability of starting materials and product under the reaction conditions. Purify starting materials before use. | High temperatures can sometimes lead to decomposition. Impurities can interfere with the catalytic cycle. |
Conclusion
While the Sonogashira coupling of 5-chloroimidazo[1,2-a]pyridine derivatives is challenging, it is a highly achievable and valuable transformation. Success hinges on the rational selection of a highly active palladium-ligand system capable of activating the strong C-Cl bond and the meticulous execution of the reaction under anhydrous and anaerobic conditions. The protocols and insights provided in this note offer a robust starting point for researchers aiming to synthesize novel functionalized imidazo[1,2-a]pyridines for applications in drug discovery and materials science.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [repository.kaust.edu.sa]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note & Protocols: Palladium-Catalyzed Cross-Coupling of 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.[1][2][3] Functionalization of this core is critical for developing novel drug candidates and exploring structure-activity relationships (SAR). This guide provides an in-depth technical overview and detailed protocols for the palladium-catalyzed cross-coupling of 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid, a key intermediate for C-C and C-N bond formation. We will explore the mechanistic underpinnings and practical execution of Suzuki-Miyaura, Sonogashira, and Heck reactions, focusing on the specific challenges posed by the electron-rich heterocycle and the inertness of the aryl chloride bond.
Introduction: The Strategic Importance of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are fused heterocyclic systems that have garnered immense interest from the pharmaceutical industry. Marketed drugs such as Zolpidem (an insomnia therapeutic) and Alpidem (an anxiolytic agent) feature this core structure, validating its pharmacological relevance.[1][4] The ability to selectively introduce molecular diversity at various positions on the ring is paramount for drug discovery efforts. Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile strategy for achieving this, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5][6]
This document focuses on the 5-position, providing a gateway to novel analogues. The starting material, this compound, presents two key chemical considerations:
-
The Aryl Chloride: The C-Cl bond is significantly stronger and less reactive than its bromide or iodide counterparts, necessitating specialized, highly active catalyst systems.[7]
-
The Carboxylic Acid: The acidic proton and potential for carboxylate coordination to the palladium center can complicate the catalytic cycle. Protocols must either tolerate this functionality or employ a protection strategy (e.g., esterification).[8][9]
The Engine of Innovation: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is essential for rational protocol design and troubleshooting. The process is a catalytic cycle involving Pd(0) and Pd(II) oxidation states.[5][10]
Figure 1: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond, forming a Pd(II) complex. This is typically the rate-limiting step for aryl chlorides.
-
Transmetalation (for Suzuki/Sonogashira): The organic group from the coupling partner (e.g., an organoboron compound) is transferred to the palladium center.[5]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]
Protocol I: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with boronic acids or their esters.[5][11] For the challenging 5-chloro substrate, a highly active catalyst system is mandatory. Buchwald's biaryl phosphine ligands and their corresponding precatalysts are the industry standard for this transformation.[12]
Experimental Protocol
Objective: To couple this compound with Phenylboronic acid.
Materials:
-
This compound (1 equiv)
-
Phenylboronic acid (1.5 equiv)
-
SPhos Pd G2 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (3 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a flame-dried Schlenk tube or microwave vial, add this compound, phenylboronic acid, and K₃PO₄.
-
Seal the vessel with a rubber septum. Evacuate and backfill with argon or nitrogen gas (repeat 3 times).
-
Add the SPhos Pd G2 precatalyst under a positive pressure of inert gas.
-
Add anhydrous 1,4-dioxane and degassed water to create a 10:1 solvent mixture (e.g., 2.0 mL dioxane, 0.2 mL water). The reaction concentration should be approximately 0.1 M with respect to the starting halide.
-
Stir the mixture vigorously and heat to 100 °C in a preheated oil bath for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Acidify the aqueous layer with 1 M HCl to pH ~3-4 to protonate the carboxylic acid.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Causality and Key Considerations:
-
Catalyst Choice: SPhos is a bulky, electron-rich phosphine ligand that promotes the difficult oxidative addition of the aryl chloride to the palladium center. The G2 precatalyst is air-stable and efficiently generates the active Pd(0) species in situ.[12]
-
Base and Solvent: K₃PO₄ is a strong enough base to facilitate the transmetalation step without causing significant hydrolysis of the boronic acid.[11] The dioxane/water solvent system is effective at dissolving both the organic and inorganic reagents.
-
Protecting Group: This protocol attempts the coupling on the free acid. If low yields or side reactions are observed, esterification of the carboxylic acid to an ethyl or methyl ester prior to coupling is a standard alternative.[8]
Data Presentation: Hypothetical Condition Screening
| Entry | Catalyst (mol%) | Base (equiv) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | Na₂CO₃ (3) | 100 | 24 | <10 |
| 2 | Pd(OAc)₂/SPhos (2) | K₂CO₃ (3) | 100 | 24 | 45 |
| 3 | SPhos Pd G2 (2) | K₃PO₄ (3) | 100 | 18 | 85 |
| 4 | SPhos Pd G2 (2) | Cs₂CO₃ (3) | 80 | 24 | 72 |
Protocol II: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling enables the synthesis of aryl alkynes by reacting an aryl halide with a terminal alkyne.[13][14] This reaction is fundamental for creating rigid linkers in molecules and accessing further functionalities. It traditionally uses a dual Pd/Cu catalytic system.
Experimental Protocol
Objective: To couple this compound (as its ethyl ester) with Phenylacetylene. Note: The carboxylic acid is protected as an ethyl ester to prevent side reactions with the amine base.
Materials:
-
Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate (1 equiv)
-
Phenylacetylene (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Copper(I) Iodide (CuI) (2.5 mol%)
-
Triethylamine (Et₃N), anhydrous (3 equiv)
-
Toluene, anhydrous
Procedure:
-
To a flame-dried Schlenk tube, add Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate.
-
Evacuate and backfill with argon (repeat 3 times).
-
Add anhydrous toluene and anhydrous triethylamine via syringe.
-
Add phenylacetylene via syringe.
-
In a separate vial, weigh the Pd(PPh₃)₄ and CuI catalysts and add them to the reaction mixture under a positive flow of argon.
-
Heat the reaction to 80 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
If desired, the ethyl ester can be hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).
Causality and Key Considerations:
-
Catalyst System: The palladium catalyst performs the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which facilitates the transmetalation to the palladium center.[15]
-
Base: Triethylamine serves a dual role: it acts as the base to deprotonate the terminal alkyne and also serves as a solvent or co-solvent.[13]
-
Copper-Free Conditions: Concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols. These typically require a different palladium catalyst/ligand system and a stronger organic base like pyrrolidine.[16]
Protocol III: Heck Reaction for C(sp²)-C(sp²) Vinylation
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a direct route to vinylated heterocycles.[17] The reaction mechanism differs from Suzuki and Sonogashira, proceeding via migratory insertion (carbopalladation) followed by β-hydride elimination.[17]
Experimental Protocol
Objective: To couple this compound with n-Butyl acrylate.
Materials:
-
This compound (1 equiv)
-
n-Butyl acrylate (2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)
-
Triethylamine (Et₃N) (2 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a sealable reaction tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Seal the tube, evacuate, and backfill with argon (repeat 3 times).
-
Add anhydrous DMF, triethylamine, and n-butyl acrylate via syringe.
-
Seal the tube tightly and heat to 120 °C for 24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature. Dilute with water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality and Key Considerations:
-
Catalyst System: The combination of Pd(OAc)₂ and a phosphine ligand is a classic choice for the Heck reaction. P(o-tol)₃ is a common ligand that provides good stability and activity.
-
Base: The base (Et₃N) is required to neutralize the HX (HCl in this case) generated during the catalytic cycle.[17]
-
Regioselectivity: Coupling with monosubstituted alkenes like acrylates typically proceeds with high selectivity for the trans isomer.
General Experimental Workflow and Analysis
A successful cross-coupling experiment requires careful planning and execution from setup to final analysis.
Figure 2: Standard workflow for a palladium-catalyzed cross-coupling experiment.
Product Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structure of the product, showing the disappearance of the starting material signals and the appearance of new signals corresponding to the coupled fragment.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the newly synthesized molecule.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst. 2. Insufficiently inert conditions (O₂ present). 3. Temperature too low. 4. Incorrect base or solvent. | 1. Use a fresh bottle of catalyst or a more active precatalyst. 2. Improve degassing procedure; ensure tight seals on reaction vessel. 3. Increase reaction temperature in 10-20 °C increments. 4. Screen alternative bases (e.g., Cs₂CO₃ for Suzuki) or solvents. |
| Formation of Side Products | 1. Homocoupling of boronic acid (Suzuki). 2. Glaser coupling of alkyne (Sonogashira). 3. Decomposition of starting material or product. | 1. Use a more dilute reaction concentration; ensure efficient stirring. 2. Run the reaction under strictly anaerobic conditions. 3. Lower the reaction temperature; reduce reaction time. |
| Hydrodehalogenation (Ar-Cl to Ar-H) | Presence of a hydrogen source and active catalyst leading to reduction instead of coupling. | Ensure solvents are anhydrous; use a base that does not generate water (e.g., anhydrous K₃PO₄). |
| Difficulty in Purification | Product and starting material have similar polarity. | Drive the reaction to full conversion. If not possible, consider derivatizing the unreacted starting material to alter its polarity before chromatography. |
References
- 1. researchgate.net [researchgate.net]
- 2. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 4. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Exploration of copper and amine-free Sonogashira cross coupling reactions of 2-halo-3-alkyl imidazo[4,5-b]pyridines using tetrabutyl ammonium acetate as an activator under microwave enhanced conditions (2012) | Ayyiliath M. Sajith | 55 Citations [scispace.com]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Synthesis of Novel Anti-inflammatory Agents from 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, antiviral, and anticancer properties.[1][2] Its rigid, planar structure and ability to be readily functionalized make it an attractive starting point for the development of novel therapeutic agents. Derivatives of this scaffold have shown particular promise as potent inhibitors of key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2).[1][3]
The therapeutic anti-inflammatory action of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily mediated through the inhibition of COX-2, while the common gastrointestinal side effects are often attributed to the simultaneous inhibition of the constitutive COX-1 isoform.[4] Consequently, the development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery. The 5-chloro-substituted imidazo[1,2-a]pyridine core has emerged as a promising framework for achieving this selectivity and potency.
This guide provides a comprehensive overview and detailed protocols for the synthesis of anti-inflammatory agents starting from 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid. We will cover the synthesis of the core scaffold, its derivatization into a library of amides, and the biological evaluation of these compounds, with a focus on their activity as COX inhibitors. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the rationale behind the experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Synthetic Strategy Overview
The overall synthetic strategy is a two-stage process. First, the core intermediate, this compound, is synthesized via a cyclocondensation reaction. This is followed by the functionalization of the carboxylic acid group through amide coupling to generate a library of diverse derivatives for biological screening.
Part 1: Synthesis of the Core Scaffold: this compound
The synthesis of the imidazo[1,2-a]pyridine core is typically achieved through the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[5] In this protocol, we adapt this classical reaction to synthesize the ethyl ester of our target carboxylic acid, which is then hydrolyzed to yield the final product.
Protocol 1: Synthesis of Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate
This procedure is adapted from established methods for the synthesis of similar imidazo[1,2-a]pyridine-2-carboxylates.[6] The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-amino-6-chloropyridine by ethyl bromopyruvate, followed by an intramolecular cyclization and dehydration to form the aromatic fused heterocyclic system.
Materials:
-
2-Amino-6-chloropyridine
-
Ethyl bromopyruvate
-
Dimethoxyethane (DME), anhydrous
-
Ethanol, absolute
-
Dichloromethane (DCM)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a solution of 2-amino-6-chloropyridine (1.0 eq.) in anhydrous DME, add ethyl bromopyruvate (1.5 eq.) dropwise at room temperature.
-
Stir the resulting mixture at room temperature overnight. A precipitate will form.
-
Filter the precipitate, wash with diethyl ether, and dry under vacuum.
-
Solubilize the dried precipitate in absolute ethanol and heat the mixture at reflux for 4 hours.
-
Remove the solvent by rotary evaporation.
-
Extract the crude mixture with DCM and wash with a saturated aqueous Na₂CO₃ solution.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under vacuum to yield the crude ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate.
-
Purify the product by column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
DME as solvent: DME is a suitable aprotic solvent for the initial N-alkylation step, allowing for the formation of the pyridinium salt intermediate.
-
Reflux in Ethanol: The higher temperature and protic nature of ethanol facilitate the intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring.
-
Na₂CO₃ wash: This basic wash neutralizes any remaining acidic byproducts and helps to remove unreacted starting materials.
Protocol 2: Hydrolysis to this compound
The ethyl ester is hydrolyzed to the corresponding carboxylic acid using standard basic conditions.
Materials:
-
Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH), 2M aqueous solution
-
Hydrochloric acid (HCl), 2M aqueous solution
Procedure:
-
Dissolve the ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq.) in MeOH.
-
Add 2M aqueous NaOH solution (2.0 eq.) and stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the MeOH by rotary evaporation.
-
Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 2M aqueous HCl. A precipitate will form.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Causality Behind Experimental Choices:
-
NaOH in MeOH/Water: This provides the hydroxide ions necessary for the saponification (hydrolysis) of the ester to the carboxylate salt.
-
Acidification with HCl: Protonation of the carboxylate salt with HCl precipitates the less soluble carboxylic acid, allowing for its isolation.
Part 2: Synthesis of N-substituted-5-chloroimidazo[1,2-a]pyridine-2-carboxamide Library
The carboxylic acid group of the core scaffold is an ideal handle for creating a diverse library of compounds through amide bond formation. The choice of amide coupling reagent is critical to ensure high yields and purity, especially when dealing with a range of amines with varying reactivity.
Protocol 3: General Amide Coupling using HATU
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent that minimizes side reactions and is effective for a broad range of carboxylic acids and amines.
Materials:
-
This compound
-
Substituted primary or secondary amine (1.1 eq.)
-
HATU (1.1 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq.)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
In a flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
Add DIPEA (2.0 eq.) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq.) to the pre-activated mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1M aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the final N-substituted-5-chloroimidazo[1,2-a]pyridine-2-carboxamide.
Causality Behind Experimental Choices:
-
HATU: This reagent rapidly forms a highly reactive activated ester with the carboxylic acid, which is then readily attacked by the amine.
-
DIPEA: As a non-nucleophilic base, DIPEA neutralizes the hexafluorophosphate salt formed during the activation step and facilitates the deprotonation of the amine, increasing its nucleophilicity without competing in the coupling reaction.
-
Aqueous Work-up: The series of washes effectively removes the coupling reagent byproducts, unreacted starting materials, and the DMF solvent, simplifying the purification process.
Biological Activity and Structure-Activity Relationship (SAR)
The anti-inflammatory activity of the synthesized compounds is primarily assessed through their ability to inhibit COX-1 and COX-2 enzymes. A higher selectivity for COX-2 is a desirable characteristic for reducing gastrointestinal side effects.
The following table summarizes the in vitro COX inhibitory activity for a series of N-phenylimidazo[1,2-a]pyridin-3-amine derivatives, which includes compounds with a 5-chloro substitution, demonstrating the potential of this scaffold.[1]
| Compound ID | R¹ | R² | R³ | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) |
| 5a | H | H | H | >25 | 1.28 | >19.5 |
| 5d | H | H | 4-Cl | >25 | 0.39 | >64.1 |
| 5f | Cl | H | H | 18.2 | 0.11 | 165.5 |
| 5g | Cl | H | 4-F | 16.5 | 0.09 | 183.3 |
| 5h | Cl | H | 4-Cl | 19.3 | 0.08 | 241.3 |
| Celecoxib | - | - | - | 12.9 | 0.05 | 258.0 |
| (Data adapted from reference[1]) |
Key Insights from SAR:
-
Effect of 5-Chloro Substitution: The presence of a chlorine atom at the 5-position (compounds 5f, 5g, 5h) significantly enhances both the potency against COX-2 and the selectivity over COX-1 compared to the unsubstituted analogue (5a).[1]
-
Influence of N-phenyl Substituents: The introduction of electron-withdrawing groups, such as fluorine or chlorine, on the N-phenyl ring (compounds 5g and 5h) further improves the COX-2 inhibitory activity and selectivity.[1] Compound 5h , with a chlorine on both the imidazo[1,2-a]pyridine core and the N-phenyl ring, demonstrates the highest potency and selectivity in this series, approaching that of the reference drug Celecoxib.[1]
Mechanism of Action: Targeting the Inflammatory Cascade
The primary anti-inflammatory mechanism of action for this class of compounds is the selective inhibition of the COX-2 enzyme.[1] COX-2 is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4] By selectively blocking this enzyme, these compounds can reduce the production of pro-inflammatory prostaglandins without significantly affecting the production of prostaglandins by COX-1, which are involved in maintaining the integrity of the stomach lining.
Beyond COX inhibition, some imidazo[1,2-a]pyridine derivatives have also been shown to modulate other inflammatory pathways, such as the NF-κB and STAT3 signaling pathways, which are critical regulators of the expression of many pro-inflammatory genes, including COX-2 and iNOS.[7]
Conclusion
This compound is a versatile and valuable starting material for the synthesis of potent and selective anti-inflammatory agents. The synthetic protocols outlined in these application notes provide a robust framework for the generation of a diverse library of amide derivatives. The structure-activity relationship data clearly indicates that the 5-chloro substitution is a key determinant of COX-2 selectivity and potency. By leveraging these synthetic strategies and understanding the mechanistic basis of their activity, researchers can further explore and optimize this promising chemical scaffold for the development of next-generation anti-inflammatory therapeutics.
References
- 1. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Discovery of a novel COX-2 inhibitor as an orally potent anti-pyretic and anti-inflammatory drug: design, synthesis, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Strategic Workflow for Developing Novel Antibacterial Agents from 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Authored by: A Senior Application Scientist
Introduction: The Imperative for New Antibacterial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates a departure from modifying existing antibiotic classes and a renewed focus on novel chemical scaffolds that engage unexploited bacterial targets. The imidazo[1,2-a]pyridine (IZP) core is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, antifungal, and antitumor properties.[1][2] This scaffold is of particular interest as it forms the basis of marketed drugs and has been shown to be effective against multidrug-resistant (MDR) bacteria.[3]
This document provides a comprehensive guide for researchers and drug development professionals on utilizing 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS No. 1000017-93-5) as a versatile starting material for the discovery and development of new antibacterial compounds.[4][5] We will detail a strategic workflow from synthetic derivatization and antibacterial screening to preliminary mechanism of action studies, providing both the rationale and step-by-step protocols for key experimental procedures.
The Strategic Rationale: Why this compound?
The selection of this specific starting material is tactical. The imidazo[1,2-a]pyridine nucleus is a bioisostere of purine, allowing it to interact with a variety of biological targets. The substituents on this core are critical for tuning its activity and properties:
-
2-Carboxylic Acid Group: This functional group is an ideal handle for synthetic modification. It allows for the straightforward creation of a diverse library of amide derivatives through well-established coupling chemistry. This diversity is essential for exploring the Structure-Activity Relationship (SAR) to identify potent compounds.
-
5-Chloro Group: The presence of a halogen at this position can significantly influence the molecule's electronic properties and its ability to form halogen bonds with protein targets, potentially enhancing binding affinity and antibacterial potency.
Our developmental workflow is designed as a multi-stage funnel, efficiently advancing only the most promising compounds.
Figure 1: High-Level Drug Discovery Workflow. A strategic workflow from the starting material to the identification of a lead candidate.
Part 1: Synthetic Strategy & Lead Generation
The primary goal of this phase is to generate a chemically diverse library of compounds from the parent molecule to systematically probe the chemical space for antibacterial activity. Amide coupling is a robust and versatile reaction for this purpose.
Protocol 1: Synthesis of an Amide Library
This protocol describes the parallel synthesis of an amide library from this compound using a standard coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Causality: We choose HATU as the coupling agent due to its high efficiency, fast reaction times, and low rate of side reactions, which is ideal for generating a library of compounds with high purity. The base, DIPEA (N,N-Diisopropylethylamine), is a non-nucleophilic amine that effectively scavenges the acid formed during the reaction without competing in the coupling reaction.
Materials:
-
This compound
-
A diverse set of primary and secondary amines (e.g., benzylamine, aniline derivatives, piperidine, morpholine)
-
HATU
-
DIPEA
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction vials/plate
Step-by-Step Methodology:
-
Preparation: In a 4 mL reaction vial, add this compound (1.0 eq, e.g., 20 mg).
-
Reagent Addition: Add HATU (1.2 eq) to the vial.
-
Solvent & Base: Dissolve the solids in anhydrous DMF (1 mL) and add DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the selected amine (1.1 eq) to the reaction mixture.
-
Reaction: Seal the vial and stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with EtOAc (10 mL). Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 5 mL) and brine (1 x 5 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Library Generation: Repeat steps 1-9 for each amine selected for the library.
| Example Amine (R-group) | Resulting Derivative Structure | Rationale for Inclusion |
| Benzylamine | Amide with a flexible benzyl group | Introduces aromatic and hydrophobic character. |
| 4-Fluoroaniline | Amide with a fluorophenyl group | Probes electronic effects and potential for halogen bonding. |
| Morpholine | Amide with a morpholine ring | Increases polarity and potential for hydrogen bonding. |
| Cyclohexylamine | Amide with a bulky aliphatic group | Explores the effect of steric hindrance and lipophilicity. |
Part 2: The In Vitro Antibacterial Screening Cascade
This phase aims to identify compounds with potent antibacterial activity and minimal toxicity to mammalian cells. The key metric derived from this cascade is the Selectivity Index (SI) , which is the ratio of cytotoxicity to antibacterial activity. A high SI is desirable for a potential drug candidate.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol uses the broth microdilution method, a standard recommended by the Clinical and Laboratory Standards Institute (CLSI).
Causality: The broth microdilution method is preferred over diffusion methods for screening because it provides a quantitative result (the MIC value), which is essential for SAR analysis.[6] We use Mueller-Hinton Broth (MHB) as it is the globally accepted standard for routine susceptibility testing. The inclusion of both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria provides crucial information on the antibacterial spectrum.
Materials:
-
Synthesized compound library
-
Bacterial strains: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (DMSO)
-
Resazurin sodium salt solution (viability indicator)
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mg/mL stock solution of each test compound in DMSO. Create a series of 2-fold serial dilutions in MHB in a separate 96-well plate, typically ranging from 128 µg/mL to 0.25 µg/mL.
-
Plate Setup: In a sterile 96-well plate, add 50 µL of MHB to all wells.
-
Compound Addition: Transfer 50 µL of the serially diluted compounds to the corresponding wells of the assay plate. This results in a final test concentration range from 64 µg/mL to 0.125 µg/mL.
-
Controls: Include wells for a positive control (Ciprofloxacin), a negative control (MHB with DMSO, no bacteria), and a growth control (MHB with bacteria and DMSO).
-
Bacterial Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume to 150 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Determination: After incubation, determine the MIC by visual inspection for the lowest concentration that shows no turbidity. Alternatively, add 10 µL of Resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.
Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a compound is toxic to mammalian cells, which is crucial for assessing its therapeutic potential.
Causality: We use a standard human cell line like HEK293 (human embryonic kidney) or HepG2 (human liver carcinoma) as they are robust and representative for general toxicity screening. The MTT assay is a colorimetric assay that measures metabolic activity, which is a reliable indicator of cell viability.
Materials:
-
HEK293 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compounds
-
Doxorubicin (positive control for cytotoxicity)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Sterile 96-well plates
Step-by-Step Methodology:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of media. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture media. Remove the old media from the cells and add 100 µL of the compound-containing media to the wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the concentration that inhibits 50% of cell viability (CC₅₀) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Data Interpretation and Hit Selection
The goal is to identify compounds with low MIC values and high CC₅₀ values.
| Compound ID | R-Group | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli | CC₅₀ (µg/mL) HEK293 | Selectivity Index (SI) (CC₅₀ / MIC S. aureus) | Decision |
| Parent | -COOH | >64 | >64 | >100 | <1.5 | Inactive |
| IZP-001 | Benzyl | 8 | 32 | >100 | >12.5 | Hit |
| IZP-002 | 4-Fluorophenyl | 4 | 16 | 80 | 20 | Hit |
| IZP-003 | Morpholinyl | 64 | >64 | >100 | <1.6 | Inactive |
| IZP-004 | Cyclohexyl | 16 | 64 | 35 | 2.2 | Deprioritize (Toxic) |
Hit Criteria: MIC ≤ 16 µg/mL and SI ≥ 10. Based on this hypothetical data, IZP-001 and IZP-002 are selected as "hit" compounds for further investigation.
Figure 2: Structure-Activity Relationship (SAR) Concept. Iterative modification of different positions on the core scaffold informs the design of more potent compounds.
Part 3: Elucidating the Mechanism of Action (MoA)
Identifying the bacterial target of the hit compounds is a critical step in drug development. Literature on imidazo[1,2-a]pyridine derivatives suggests that potential targets include enzymes involved in cell wall synthesis or DNA replication.[1] Notably, DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, is a well-validated antibiotic target.
Hypothesized MoA: Inhibition of DNA Gyrase
We hypothesize that our hit compounds bind to the ATP-binding site of the GyrB subunit of DNA gyrase, preventing the enzyme from performing its function, which leads to the cessation of DNA replication and ultimately, bacterial cell death.
Figure 3: Hypothesized Mechanism of Action. The IZP hit compound inhibits DNA gyrase, blocking DNA replication and leading to cell death.
Protocol 4: Conceptual DNA Gyrase Supercoiling Assay
This is a conceptual outline for an in vitro assay to test the hypothesis. Commercial kits are available for this purpose.
-
Principle: The assay measures the ATP-dependent conversion of relaxed plasmid DNA into its supercoiled form by DNA gyrase. Inhibitors will prevent this conversion.
-
Methodology:
-
Incubate purified DNA gyrase enzyme with relaxed plasmid DNA in the presence of ATP.
-
Include different concentrations of the hit compounds (e.g., IZP-002) in the reaction mixtures.
-
A known gyrase inhibitor (e.g., novobiocin) should be used as a positive control.
-
After incubation, stop the reaction and analyze the DNA topology using agarose gel electrophoresis.
-
-
Expected Outcome:
-
In the absence of an inhibitor, the relaxed DNA will be converted to the faster-migrating supercoiled form.
-
In the presence of an effective inhibitor, the DNA will remain in its relaxed, slower-migrating form.
-
The degree of inhibition can be quantified by measuring the band intensity, allowing for the calculation of an IC₅₀ value for the compound against the enzyme.
-
A positive result in this assay would provide strong evidence for the hypothesized mechanism of action and validate the compound as a promising lead for further optimization.
Conclusion and Future Directions
This guide outlines a robust and logical pathway for the development of novel antibacterial agents starting from this compound. By following a systematic approach of library synthesis, a tiered screening cascade, and hypothesis-driven MoA studies, researchers can efficiently identify and validate promising lead candidates.
Future work on a validated lead compound would involve:
-
Advanced SAR: Synthesizing a more focused library around the lead structure to improve potency and pharmacokinetic properties.
-
ADME/Tox Profiling: Conducting a full panel of in vitro and in vivo absorption, distribution, metabolism, excretion, and toxicity studies.
-
In Vivo Efficacy Studies: Testing the lead candidate in animal models of bacterial infection to determine its effectiveness in a living system.
The imidazo[1,2-a]pyridine scaffold remains a fertile ground for the discovery of new medicines.[1] The strategic application of the protocols described herein can accelerate the journey from a starting material to a potential clinical candidate, contributing to the critical fight against antimicrobial resistance.
References
- 1. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciensage.info [sciensage.info]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C8H5ClN2O2 | CID 26369183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1000017-93-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of COX-2 inhibitors from imidazopyridine precursors
Topic: High-Efficacy Synthesis of Selective COX-2 Inhibitors from Imidazopyridine Precursors
Introduction: The Rationale for Imidazopyridine Scaffolds in COX-2 Inhibition
The development of selective cyclooxygenase-2 (COX-2) inhibitors represents a significant advancement in anti-inflammatory therapy, offering potent analgesic and anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1][2][3][4] The therapeutic benefits of selective COX-2 inhibitors are derived from their ability to specifically target the COX-2 isozyme, which is upregulated at sites of inflammation, while sparing the constitutively expressed COX-1 isozyme that plays a crucial role in gastric cytoprotection.[1][2][3][4]
However, the journey of COX-2 inhibitors has been marked by challenges, particularly cardiovascular concerns linked to some first-generation agents. This has spurred a continuous search for novel chemical scaffolds that not only exhibit high selectivity and potency for COX-2 but also possess favorable safety profiles, including a reduced risk of cardiac toxicity.[1][2] The imidazopyridine scaffold, a fused heterocyclic system, has emerged as a promising and versatile platform in this pursuit.[5][6] Its structural rigidity, potential for diverse functionalization, and ability to interact favorably with the active site of the COX-2 enzyme make it an attractive starting point for the design of new generations of selective inhibitors.[7][8] This guide provides a detailed overview of the synthetic strategies and protocols for preparing potent and selective COX-2 inhibitors based on the imidazo[1,2-a]pyridine core.
Mechanistic Insight: Targeting the COX-2 Active Site
The selectivity of diarylheterocyclic inhibitors like celecoxib and the imidazopyridine derivatives discussed herein is largely attributed to their ability to bind within a secondary pocket of the COX-2 active site, a feature absent in the COX-1 isoform. A key pharmacophore for many selective COX-2 inhibitors is the methylsulfonyl (SO2Me) group, which can be inserted into this secondary pocket, forming crucial hydrogen bonds with residues such as Arginine-513 and Histidine-90.[7][9] The imidazo[1,2-a]pyridine scaffold serves as a rigid core to optimally orient a (methylsulfonyl)phenyl group at the C-2 position for this critical interaction, while allowing for further modifications at other positions to fine-tune potency and selectivity.[7][8][10]
Synthetic Workflow Overview: From Precursors to Final Compounds
The synthesis of imidazo[1,2-a]pyridine-based COX-2 inhibitors generally follows a convergent strategy. The core scaffold is typically constructed through the condensation of a 2-aminopyridine derivative with an α-haloketone. Subsequent modifications can be introduced at various positions of the fused ring system to optimize biological activity.
Caption: General synthetic workflow for imidazo[1,2-a]pyridine COX-2 inhibitors.
Detailed Synthetic Protocols
This section provides detailed, step-by-step protocols for the synthesis of key intermediates and final imidazo[1,2-a]pyridine-based COX-2 inhibitors. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Protocol 1: Synthesis of 2-(4-(Methylsulfonyl)phenyl)imidazo[1,2-a]pyridine Derivatives
This protocol outlines a common two-step synthesis for a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines.[7]
Step 1: Synthesis of 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one intermediates
-
Rationale: This initial step involves the nucleophilic substitution of the bromine atom in α-bromo-4-(methylsulfonyl)acetophenone by various substituted anilines. This reaction builds a key intermediate that will be used for the subsequent cyclization to form the imidazopyridine ring. The choice of aniline derivative allows for the exploration of structure-activity relationships at the N-phenyl moiety of the final compound.
-
Materials:
-
α-Bromo-4-(methylsulfonyl)acetophenone
-
Substituted anilines (e.g., aniline, p-toluidine, 4-fluoroaniline)
-
Ethanol
-
Triethylamine
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
-
Procedure:
-
Dissolve α-bromo-4-(methylsulfonyl)acetophenone (1.0 eq) in ethanol in a round-bottom flask.
-
Add the desired substituted aniline (1.1 eq) to the solution.
-
Add triethylamine (1.5 eq) to the reaction mixture to act as a base and neutralize the HBr formed during the reaction.
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure intermediate.
-
Step 2: Condensation to form 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines
-
Rationale: This is the key cyclization step where the intermediate from Step 1 reacts with a 2-aminopyridine derivative to form the imidazo[1,2-a]pyridine core. The reaction is a condensation reaction that proceeds via the formation of a pyridinium salt intermediate, followed by intramolecular cyclization.[11]
-
Materials:
-
1-(4-(Methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one intermediate (from Step 1)
-
Substituted 2-aminopyridines (e.g., 2-aminopyridine, 2-amino-5-methylpyridine)
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
-
Procedure:
-
To a solution of the intermediate from Step 1 (1.0 eq) in DMF, add the appropriate 2-aminopyridine derivative (1.1 eq).
-
Add potassium carbonate (2.0 eq) as a base to facilitate the reaction.
-
Heat the reaction mixture at 120-130 °C for 8-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
The resulting precipitate is filtered, washed thoroughly with water, and dried.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane mixture) to yield the final compound.
-
Protocol 2: Synthesis of Imidazopyrazolopyridines
This protocol describes the synthesis of imidazopyrazolopyridines, another class of imidazopyridine-based COX-2 inhibitors, starting from aminopyrazolopyridine.[1]
-
Rationale: This synthetic route utilizes a different precursor, aminopyrazolopyridine, which is reacted with hydrazonyl halides. This reaction proceeds via the removal of a hydrogen halide and subsequent cyclization through water loss to form the fused imidazopyrazolopyridine ring system.[1] This approach allows for the introduction of diversity at different positions of the final scaffold.
-
Materials:
-
Aminopyrazolopyridine
-
Various hydrazonyl halides
-
Dioxane
-
Triethylamine
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
-
Procedure:
-
In a round-bottom flask, dissolve aminopyrazolopyridine (1.0 eq) and the appropriate hydrazonyl halide (1.0 eq) in dioxane.
-
Add triethylamine (1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux for 6-8 hours.
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
The residue is then triturated with ethanol, and the resulting solid is filtered.
-
The crude product is washed with ethanol and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by preparative thin-layer chromatography.[1]
-
Data on Biological Activity
The synthesized imidazopyridine derivatives have demonstrated significant and selective inhibitory effects on the COX-2 enzyme. The following table summarizes the in vitro COX inhibition data for representative compounds from the literature.[7][10]
| Compound ID | R1 | R2 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) | Reference |
| 5n | 8-CH3 | p-tolyl | >35.5 | 0.07 | 508.6 | [7] |
| 6f | H | morpholinomethyl | >15.3 | 0.07 | 217.1 | [8][10] |
| Celecoxib | - | - | 24.3 | 0.06 | 405 | [7] |
IC50 values represent the concentration required for 50% inhibition.
Conclusion and Future Perspectives
The imidazopyridine scaffold has proven to be a highly valuable framework for the development of potent and selective COX-2 inhibitors. The synthetic routes outlined in this guide are robust and allow for extensive structural diversification to optimize pharmacological properties. The high selectivity indices observed for many derivatives, such as compound 5n with a selectivity index of 508.6, underscore the potential of this chemical class.[7] Future research in this area will likely focus on further refining the scaffold to enhance potency, improve pharmacokinetic profiles, and thoroughly evaluate the long-term safety of these promising anti-inflammatory agents.
References
- 1. Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors [ouci.dntb.gov.ua]
- 5. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. e3s-conferences.org [e3s-conferences.org]
Derivatization of 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid for biological screening
Application Note & Protocols
Strategic Overview: Unlocking the Potential of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged structure".[1] This designation is reserved for molecular scaffolds that are capable of binding to multiple, diverse biological targets, leading to a wide spectrum of therapeutic applications.[2] Marketed drugs such as Zolpidem (a hypnotic) and Alpidem (an anxiolytic), alongside numerous compounds in clinical evaluation for anticancer, antiviral, and anti-infective properties, underscore the therapeutic versatility of this heterocyclic system.[1][2]
Our starting point, 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid[3], serves as an ideal foundation for building a focused compound library. The molecule possesses three key features for strategic derivatization:
-
The Carboxylic Acid (C2-position): This is the primary handle for derivatization, readily converted into a diverse range of functional groups, most notably amides and esters.
-
The Chloro Group (C5-position): While not the focus of this initial guide, this position offers a future avenue for diversification through cross-coupling reactions, allowing for fine-tuning of electronic and steric properties.
-
The Imidazo[1,2-a]pyridine Core: This rigid, bicyclic system provides a well-defined three-dimensional orientation for the appended derivatives, which is crucial for specific interactions with biological targets.
This guide provides robust, field-proven protocols for the derivatization of the C2-carboxylic acid to generate a library of novel amides and esters, followed by a strategic workflow for their biological evaluation.
Derivatization Strategy I: Amide Library Synthesis via Amide Coupling
The formation of an amide bond is the most frequently utilized reaction in modern drug discovery, prized for its stability and the vast commercial availability of amine building blocks.[4] The direct reaction between a carboxylic acid and an amine is unfavorable due to a non-productive acid-base reaction that neutralizes the amine's nucleophilicity.[5] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. We will employ a carbodiimide-mediated coupling, a reliable and widely adopted method in medicinal chemistry.
Causality of Experimental Choices:
-
Coupling Reagent (EDC): We select 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the activator. Unlike its counterpart, dicyclohexylcarbodiimide (DCC), the urea byproduct formed from EDC is water-soluble, facilitating a much simpler purification process via aqueous workup.[5]
-
Additive (HOBt): The addition of Hydroxybenzotriazole (HOBt) is critical. The activated O-acylisourea intermediate formed by EDC can racemize or undergo side reactions. HOBt traps this intermediate to form an active ester, which is more stable and reacts cleanly with the amine, suppressing side reactions and preserving stereochemical integrity if chiral amines are used.[4]
-
Solvent (DMF): Anhydrous N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively dissolves the starting materials, reagents, and polar intermediates, ensuring a homogeneous reaction environment.
Visual Workflow: Amide Library Synthesis
Caption: General workflow for EDC/HOBt-mediated amide coupling.
Protocol 2.1: General Procedure for Amide Synthesis
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Selected amine (see Table 1)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA, optional, for amine hydrochloride salts)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution.
-
Cool the flask to 0°C using an ice bath and stir the mixture for 30 minutes to ensure complete formation of the active ester.
-
In a separate vial, dissolve the chosen amine (1.1 eq) in a small amount of anhydrous DMF. If the amine is a hydrochloride salt, add DIPEA (1.2 eq) and stir for 5 minutes.
-
Add the amine solution dropwise to the reaction mixture at 0°C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours (monitor by TLC or LC-MS).
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing EtOAc. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of EtOAc in hexanes or methanol in dichloromethane) to yield the pure amide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.
Table 1: Representative Amines for Library Diversification
| Class | Amine Example | Rationale for Inclusion |
| Primary, Aliphatic | Cyclopropylamine | Introduces small, rigid, non-polar moiety. |
| Primary, Acyclic | Isobutylamine | Adds flexible, branched alkyl chain. |
| Primary, Benzylic | Benzylamine | Provides aromatic ring with conformational flexibility. |
| Secondary, Cyclic | Pyrrolidine | Incorporates a constrained, five-membered ring.[6] |
| Secondary, Acyclic | N-Ethylmethylamine | Simple, small dialkyl substitution. |
| Aromatic | Aniline | Adds a rigid, planar aromatic system directly to the carbonyl. |
| Heterocyclic | 4-Picolylamine | Introduces a basic nitrogen atom for potential salt formation/H-bonding. |
| Functionalized | 4-Methoxybenzylamine | Explores electronic effects (electron-donating group). |
Derivatization Strategy II: Ester Library Synthesis
Esterification provides an alternative route to probe structure-activity relationships, replacing the amide N-H hydrogen bond donor with an oxygen atom. The classic Fischer-Speier esterification is a straightforward, cost-effective method utilizing the alcohol as both reagent and solvent with an acid catalyst.
Causality of Experimental Choices:
-
Methodology: Fischer esterification is an equilibrium-driven process.[7] By using a large excess of the alcohol, the equilibrium is pushed towards the product side (Le Châtelier's principle).
-
Catalyst: Concentrated sulfuric acid is a potent catalyst and dehydrating agent, which helps to drive the reaction forward by consuming the water byproduct.[7]
-
Conditions: Heating to reflux provides the necessary activation energy for the reaction. This method is best suited for simple, robust alcohols that are stable to strong acid and heat.
Visual Workflow: Ester Library Synthesis
Caption: Workflow for Fischer-Speier esterification.
Protocol 3.1: General Procedure for Ester Synthesis
Materials:
-
This compound
-
Selected alcohol (e.g., Methanol, Ethanol, Propanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in the desired alcohol (used in large excess, serving as the solvent).
-
Carefully add concentrated H₂SO₄ dropwise (approx. 5-10 mol% of the carboxylic acid).
-
Heat the mixture to reflux and maintain for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in DCM or EtOAc. Carefully neutralize the mixture by washing with saturated aq. NaHCO₃ until effervescence ceases.
-
Wash the organic layer with water (1x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ester.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.
Biological Screening Cascade: From Hits to Leads
Once the library of derivatives is synthesized and characterized, a tiered screening approach is employed to efficiently identify compounds with promising biological activity. The imidazo[1,2-a]pyridine scaffold is known to exhibit activity in several areas, including oncology and infectious diseases.[8][9][10]
Visual Workflow: Biological Screening Cascade
Caption: A tiered approach for biological screening and lead identification.
Protocol 4.1: Tier 1 - Primary High-Throughput Screen (HTS)
-
Objective: To rapidly identify initial "hits" from the library.
-
Assay: A cell viability assay (e.g., MTT or resazurin-based) is recommended.
-
Methodology:
-
Plate cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in 96- or 384-well plates.
-
Treat cells with a single, high concentration of each library compound (e.g., 10 or 20 µM) for 48-72 hours.
-
Include appropriate controls (vehicle-only, positive control like a known cytotoxic drug).
-
Measure cell viability relative to the vehicle control.
-
-
Hit Criteria: Compounds that inhibit cell growth by a predefined threshold (e.g., >50%) are considered primary hits.
Protocol 4.2: Tier 2 - Secondary Confirmatory & Dose-Response
-
Objective: To confirm the activity of primary hits and determine their potency (IC₅₀).
-
Assay: Same cell viability assay as in Tier 1.
-
Methodology:
-
Test the primary hit compounds over a range of concentrations (e.g., 8-point, 3-fold serial dilutions).
-
Generate a dose-response curve by plotting percent inhibition versus compound concentration.
-
Calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Protocol 4.3: Tier 3 - Selectivity and Mechanism of Action (MoA)
-
Objective: To assess the therapeutic potential of the most potent compounds.
-
Assays:
-
Cytotoxicity/Selectivity: Screen active compounds against a non-cancerous cell line (e.g., MEF - mouse embryonic fibroblasts) to determine a selectivity index (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells). A higher SI is desirable.
-
Target-Based Assay: Based on literature for imidazo[1,2-a]pyridines, specific enzyme assays can be performed. For example, since some derivatives are known PI3 Kinase inhibitors, active compounds could be tested in a PI3K p110α biochemical assay.[8]
-
By systematically applying these derivatization and screening protocols, researchers can efficiently explore the chemical space around the this compound core to identify novel and potent bioactive compounds for further drug development.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C8H5ClN2O2 | CID 26369183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hepatochem.com [hepatochem.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 8. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial activity of some imidazo-[1,2-a]pyridine-2- carboxylic acid arylidenehydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the HPLC Purification of 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid
Abstract
This application note provides a detailed, scientifically-grounded methodology for the purification of 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid using High-Performance Liquid Chromatography (HPLC). Imidazo[1,2-a]pyridine derivatives are a critical class of N-heterocycles frequently investigated in medicinal chemistry for their diverse biological activities.[1][2] Achieving high purity of the target compound is paramount for accurate downstream biological assays and drug development. This guide explains the causal relationships behind method development choices, offers step-by-step protocols for both analytical and preparative scale purification, and includes a troubleshooting guide for common challenges.
Introduction and Scientific Background
This compound is a key synthetic intermediate used in the development of novel therapeutics. The imidazo[1,2-a]pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its isosteric relationship with purines, allowing it to interact with a wide range of biological targets.[3] The synthesis of these molecules can result in a crude product containing unreacted starting materials, regioisomers, and other byproducts.[3][4] Therefore, a robust and efficient purification strategy is essential.
Reverse-phase HPLC (RP-HPLC) is the technique of choice for this application due to its high resolving power and suitability for moderately polar, ionizable organic molecules. This guide will focus on developing a C18-based RP-HPLC method, explaining the critical interplay between the analyte's physicochemical properties and the chromatographic parameters.
Analyte Properties and Method Development Rationale
A successful purification strategy begins with understanding the analyte's chemical properties. Key characteristics of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source | Significance for HPLC Method Development |
| Molecular Formula | C₈H₅ClN₂O₂ | [5] | Affects molecular weight and potential for MS detection. |
| Molecular Weight | 196.59 g/mol | [5] | Used for mass spectrometry confirmation of collected fractions. |
| Structure | Imidazo[1,2-a]pyridine core with a chlorine at position 5 and a carboxylic acid at position 2. | [5] | The molecule is amphoteric, possessing both a basic nitrogenous ring system and an acidic carboxylic acid group. This is the most critical factor for controlling retention. |
| XLogP3 (Calculated) | 2.6 | [5] | Indicates moderate hydrophobicity, making it an ideal candidate for C18 reverse-phase chromatography. |
| pKa (Predicted) | Acidic pKa (Carboxylic Acid) ≈ 3-4; Basic pKa (Pyridine Nitrogen) ≈ 4-5 | Inferred from similar structures. | The ionization state is highly dependent on mobile phase pH. Suppressing the ionization of the carboxylic acid group by using an acidic mobile phase (pH < 3) will increase its hydrophobicity and retention time. |
Causality: The Impact of Mobile Phase pH
The key to purifying this compound is controlling its ionization state. At a neutral pH, the molecule can exist as a zwitterion, which may lead to poor peak shape and unpredictable retention. By acidifying the mobile phase, we can ensure the compound is in a single, predictable protonation state.
-
At pH < 3: The carboxylic acid group (-COOH) is protonated and neutral. The basic imidazopyridine ring is protonated and positively charged. The overall molecule is cationic and has increased hydrophobicity due to the neutral carboxylic acid, leading to stronger retention on a C18 column.
-
At pH > 5: The carboxylic acid group (-COO⁻) is deprotonated and anionic. The imidazopyridine ring is neutral. The overall molecule is anionic, more polar, and will have significantly less retention.
This relationship dictates that an acidic mobile phase is required for effective purification.
References
- 1. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C8H5ClN2O2 | CID 26369183 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Imidazopyridine Derivatives in Biological Matrices
For: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a comprehensive, robust, and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of imidazopyridine derivatives in biological matrices such as plasma and urine. Imidazopyridines, a class of compounds including widely prescribed drugs like the hypnotic agent zolpidem and the anxiolytic alpidem, require sensitive and selective bioanalytical methods for pharmacokinetic, toxicokinetic, and clinical monitoring studies.[1][2] This guide provides a detailed protocol, explains the scientific rationale behind key experimental decisions, and adheres to the principles outlined in the ICH M10 guideline for bioanalytical method validation.[3][4][5]
Introduction: The Analytical Imperative for Imidazopyridines
The imidazopyridine scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][6] Accurate quantification of these compounds and their metabolites in biological fluids is critical throughout the drug development pipeline, from preclinical toxicokinetic (TK) studies to all phases of clinical trials.[3] LC-MS/MS has become the gold standard for this purpose due to its superior sensitivity, selectivity, and speed.[7]
This document serves as a practical guide, grounded in established scientific principles and regulatory expectations, to develop and validate a reliable LC-MS/MS assay for this important class of molecules. We will use Zolpidem as a primary example to illustrate the method development and validation process.
The Bioanalytical Workflow: A Conceptual Overview
The accurate quantification of an analyte in a complex biological sample is a multi-stage process. Each step is designed to isolate the analyte, remove interferences, and ensure a precise and accurate measurement. The causality behind this workflow is to systematically reduce sample complexity and mitigate analytical variability.
Figure 1: Conceptual workflow for the LC-MS/MS bioanalysis of imidazopyridines.
Method Development and Protocol
Reagents, Standards, and Materials
-
Analytes: Reference standards for the specific imidazopyridine derivative (e.g., Zolpidem) and its major metabolites (e.g., Zolpidem phenyl-4-carboxylic acid, ZCA).[8][9]
-
Internal Standard (IS): A Stable Isotope-Labeled (SIL) version of the analyte (e.g., Zolpidem-d6 or Zolpidem-d7) is strongly recommended.[10][11] A SIL-IS is the ideal choice as it shares near-identical chemical and physical properties with the analyte, ensuring it co-elutes and experiences the same extraction recovery and matrix effects, thereby providing the most accurate correction.[12][13][14][15]
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid, ammonium acetate, or ammonium formate for mobile phase modification.
-
Biological Matrix: Drug-free human plasma (with anticoagulant, e.g., K2-EDTA) and urine for preparation of calibration standards and quality control samples.
Protocol 1: Sample Preparation - Solid-Phase Extraction (SPE)
Rationale: SPE is a robust technique that provides cleaner extracts compared to simple protein precipitation, significantly reducing matrix effects.[16][17] A mixed-mode cation exchange SPE cartridge is effective for basic compounds like imidazopyridines.[8]
Step-by-Step Protocol:
-
Sample Pre-treatment: Thaw plasma or urine samples at room temperature. Vortex to ensure homogeneity.
-
Spiking: To 200 µL of blank matrix, calibrator, QC, or study sample in a 2 mL microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., Zolpidem-d7 at 100 ng/mL). Vortex briefly.
-
Dilution & Acidification: Add 400 µL of 2% formic acid in water. Vortex. This step ensures the target analyte is in the appropriate ionic state to bind to the SPE sorbent.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., UCT CLEAN SCREEN® DAU, 130 mg, 3 mL) by sequentially passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the sorbent to dry.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Apply a gentle vacuum to draw the sample through at a rate of 1-2 mL/min.
-
Washing:
-
Wash 1: Add 2 mL of deionized water to remove salts and polar interferences.
-
Wash 2: Add 2 mL of 0.1 M acetic acid to remove weakly bound acidic and neutral interferences.
-
Wash 3: Add 2 mL of methanol to remove lipids and other non-polar interferences. After this step, dry the cartridge thoroughly under high vacuum for 5 minutes.
-
-
Elution: Elute the analytes with 2 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v). The basic modifier neutralizes the analyte for elution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex and transfer to an autosampler vial for analysis.
Protocol 2: LC-MS/MS Instrumental Analysis
Rationale: The goal is to achieve sharp, symmetric chromatographic peaks with adequate retention to separate the analyte from the void volume and any early-eluting matrix components, followed by highly selective and sensitive detection using tandem mass spectrometry.
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/UHPLC System | Provides higher resolution, faster analysis times, and sharper peaks compared to conventional HPLC. |
| Column | Reversed-Phase C18 or HSS T3, e.g., 100 mm x 2.1 mm, 1.8 µm[18] | C18 offers good retention for moderately polar compounds like imidazopyridines. HSS T3 provides enhanced retention for polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water (or 10 mM Ammonium Formate, pH 3.5) | Acidic modifier promotes analyte protonation for positive ion mode ESI and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength and low viscosity. |
| Flow Rate | 0.4 - 0.5 mL/min[10][18] | Appropriate for 2.1 mm ID columns, balancing analysis time with system pressure. |
| Gradient Elution | Start at 5-10% B, ramp to 95% B over 3-4 minutes, hold for 1 min, then return to initial conditions and equilibrate. | A gradient is essential for eluting analytes with a sharp peak while clearing the column of more hydrophobic matrix components. |
| Column Temperature | 40 °C | Reduces mobile phase viscosity and can improve peak shape and reproducibility of retention times. |
| Injection Volume | 5 - 10 µL | A small volume minimizes potential matrix effects and peak distortion. |
Tandem Mass Spectrometry (MS/MS) Conditions:
| Parameter | Recommended Setting | Rationale |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | Imidazopyridines contain basic nitrogen atoms that are readily protonated in the positive ion mode, leading to high sensitivity. |
| Ionization Voltage | ~3.5 - 4.5 kV | Optimized to achieve stable and efficient ion generation. |
| Source Temperature | ~400 - 500 °C | Facilitates desolvation of the ESI droplets to produce gas-phase ions. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte. |
| MRM Transitions | See Table 1 below. These must be optimized empirically on the specific instrument. | The precursor ion is the protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation (CID) and selected for their stability and intensity. Using two transitions per analyte enhances specificity. |
Table 1: Example MRM Transitions for Zolpidem Analysis
| Compound | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Product Ion 2 (Qualifier) (m/z) | Source/Reference |
| Zolpidem | 308.2 | 235.1 | 263.1 | [19] |
| Zolpidem-d7 | 315.1 | 270.2 | 242.0 | [10] |
| ZCA* | 326.1 | 282.1 | 236.1 | [9] |
| Zolpidem Phenyl-4-Carboxylic Acid |
Method Validation: Ensuring Trustworthiness and Reliability
A bioanalytical method must be rigorously validated to demonstrate its suitability for its intended purpose.[3] The validation process follows the harmonized guidelines from the International Council for Harmonisation (ICH) M10.[3][4][5][20][21]
Key Validation Parameters:
| Parameter | Purpose | Typical Acceptance Criteria (ICH M10) |
| Selectivity & Specificity | To demonstrate that the method can unequivocally measure the analyte in the presence of endogenous matrix components, metabolites, and other potential interferences.[22] Assessed by analyzing at least six blank matrix lots. | No significant interference at the retention time of the analyte and IS (<20% of LLOQ response for analyte, <5% for IS). |
| Calibration Curve | To demonstrate the relationship between the instrument response (analyte/IS peak area ratio) and the known concentration of the analyte. A minimum of six non-zero standards are used. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To assess the closeness of determined values to the nominal concentration (accuracy) and the degree of scatter between replicate measurements (precision).[22][23] Assessed using Quality Control (QC) samples at a minimum of four levels (LLOQ, Low, Mid, High). | Accuracy: Mean concentration at each level must be within ±15% of nominal (±20% at LLOQ).Precision: Coefficient of Variation (CV%) must not exceed 15% (20% at LLOQ). Both are assessed within-run and between-runs. |
| Matrix Effect | To investigate the suppression or enhancement of ionization caused by co-eluting matrix components.[7][16][17][24][25] Assessed by comparing the analyte response in post-extraction spiked matrix samples to the response in a neat solution. | The IS-normalized matrix factor should have a CV ≤ 15% across different lots of matrix. |
| Recovery | To determine the efficiency of the extraction process. Assessed by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. | Recovery should be consistent and reproducible, though no specific value is mandated. A consistent recovery is more important than a high one. |
| Stability | To ensure the analyte is stable throughout the entire process: in the biological matrix under various storage conditions (freeze-thaw, short-term bench-top, long-term frozen) and in the processed sample (autosampler stability). | Mean concentration of stability samples must be within ±15% of the nominal concentration of freshly prepared samples. |
Conclusion: A Framework for Success
This application note provides a detailed framework and a scientifically-grounded protocol for the quantitative analysis of imidazopyridine derivatives by LC-MS/MS. The causality of the workflow—from meticulous sample preparation to optimized instrumental analysis and rigorous validation—is designed to produce reliable, reproducible, and accurate data that can withstand regulatory scrutiny.[26][27][28] By leveraging a stable isotope-labeled internal standard, employing effective sample clean-up, and adhering to international validation guidelines, researchers can confidently apply this methodology to support critical drug development and clinical research programs.
References
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 3. database.ich.org [database.ich.org]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 6. mdpi.com [mdpi.com]
- 7. eijppr.com [eijppr.com]
- 8. unitedchem.com [unitedchem.com]
- 9. Determining zolpidem compliance: urinary metabolite detection and prevalence in chronic pain patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. researchgate.net [researchgate.net]
- 12. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. bioanalysis-zone.com [bioanalysis-zone.com]
- 14. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 15. cerilliant.com [cerilliant.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A rapid and accurate UPLC/MS/MS method for the simultaneous determination of zolpidem and its main metabolites in biological fluids and its application in a forensic context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 21. fda.gov [fda.gov]
- 22. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 23. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 24. bioanalysis-zone.com [bioanalysis-zone.com]
- 25. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 27. bioanalysisforum.jp [bioanalysisforum.jp]
- 28. e-b-f.eu [e-b-f.eu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your synthetic outcomes.
Introduction
This compound is a key building block in medicinal chemistry, valued for its role in the development of novel therapeutic agents. The synthesis, while conceptually straightforward, can present several challenges that may lead to suboptimal yields and purity. This guide provides a detailed examination of a common two-step synthetic route, focusing on practical solutions to frequently encountered issues.
The synthesis involves the initial cyclocondensation of 2-amino-6-chloropyridine with ethyl bromopyruvate to form the intermediate, ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate, followed by its hydrolysis to the desired carboxylic acid. Success in this synthesis hinges on careful control of reaction conditions and a thorough understanding of the underlying chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and accessible route is a two-step process:
-
Cyclocondensation: Reaction of 2-amino-6-chloropyridine with ethyl bromopyruvate to yield ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate.[1][2][3]
-
Hydrolysis: Saponification of the resulting ethyl ester to the final carboxylic acid product.
Q2: What are the critical parameters to control during the cyclocondensation step?
A2: The key parameters for the cyclocondensation are:
-
Reaction Temperature: The initial reaction is often carried out at room temperature, followed by a period at reflux. Careful temperature control is crucial to balance reaction rate and side product formation.
-
Solvent: Anhydrous ethanol or tetrahydrofuran (THF) are commonly used solvents. The choice of solvent can influence reaction kinetics and solubility of intermediates.
-
Stoichiometry: Using a slight excess of ethyl bromopyruvate can ensure complete consumption of the starting aminopyridine, but a large excess can lead to impurities.
-
Moisture: The reaction should be conducted under anhydrous conditions to prevent premature hydrolysis of ethyl bromopyruvate and other side reactions.
Q3: I am observing a low yield in the hydrolysis step. What could be the reason?
A3: Low yields during hydrolysis can stem from several factors:
-
Incomplete Hydrolysis: The reaction time or temperature may be insufficient for complete saponification. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.
-
Product Solubility: The sodium salt of the carboxylic acid is typically soluble in the aqueous-alcoholic reaction mixture. Incomplete precipitation upon acidification will lead to loss of product.
-
pH of Precipitation: The pH must be carefully adjusted to the isoelectric point of the carboxylic acid to ensure maximum precipitation. Over-acidification can sometimes lead to the formation of soluble hydrochloride salts.
-
Extraction Efficiency: If the product is isolated by extraction, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent.
Q4: What are the expected appearances of the intermediate ester and the final product?
A4: Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate is typically a white to off-white or pale yellow solid.[4] this compound is also expected to be a solid, with a color ranging from white to light tan, depending on purity.[5][6]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.
Problem 1: Low or No Yield of Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate (Intermediate)
| Potential Cause | Scientific Explanation | Recommended Solution |
| Degraded Ethyl Bromopyruvate | Ethyl bromopyruvate is moisture-sensitive and can hydrolyze over time, reducing its reactivity. It is also light-sensitive.[7][8][9][10][11] | Use freshly opened or properly stored ethyl bromopyruvate. Store it refrigerated and protected from light and moisture. Consider purifying aged reagent by distillation under reduced pressure. |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time or temperature. | Monitor the reaction progress using TLC. If the starting material is still present after the initial stirring at room temperature, ensure the reflux period is adequate (typically 4-16 hours). |
| Incorrect Work-up Procedure | The intermediate pyridinium salt may not have been effectively converted to the final product, or the product may have been lost during work-up. | After the initial reaction, the intermediate salt is often isolated and then heated in a second solvent (like ethanol) to effect cyclization. Ensure the pH is properly adjusted during workup to precipitate the product.[3] |
| Sub-optimal Solvent | The choice of solvent can impact the solubility of reactants and intermediates, affecting the reaction rate. | While ethanol and THF are common, other polar aprotic solvents like acetonitrile could be explored. Ensure the solvent is anhydrous. |
Problem 2: Difficulty in Purifying the Intermediate Ester
| Potential Cause | Scientific Explanation | Recommended Solution |
| Presence of Unreacted Starting Materials | Incomplete reaction can leave unreacted 2-amino-6-chloropyridine or ethyl bromopyruvate in the crude product. | Optimize reaction conditions to drive the reaction to completion. For purification, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often effective.[2][12][13] |
| Formation of Side Products | Side reactions, such as dimerization of ethyl bromopyruvate or formation of other isomeric products, can complicate purification. | Column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a reliable method for separating the desired product from impurities. |
| Oily Product | The crude product may initially separate as an oil instead of a solid, making isolation difficult. | Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification. Seeding with a small crystal of the pure product can also be effective. |
Problem 3: Low Yield of this compound (Final Product)
| Potential Cause | Scientific Explanation | Recommended Solution |
| Incomplete Hydrolysis | The ester may be sterically hindered, requiring more forcing conditions for complete hydrolysis. | Increase the reaction time and/or temperature. Consider using a stronger base or a different solvent system (e.g., a mixture of ethanol and water). Monitor the reaction by TLC until all the starting ester has been consumed. |
| Incorrect pH for Precipitation | The carboxylic acid will only precipitate effectively at its isoelectric point. If the solution is too acidic or too basic, the product will remain in solution. | Carefully adjust the pH of the reaction mixture with an acid (e.g., HCl) to the point of maximum precipitation. This is often in the range of pH 3-5. Use a pH meter for accurate measurement. |
| Product Loss During Washing | The precipitated product may have some solubility in the washing solvent. | Wash the filtered solid with a minimal amount of cold water or a cold mixture of the reaction solvent and water to minimize product loss. |
| Co-precipitation of Salts | Inorganic salts from the neutralization step can co-precipitate with the product, leading to an artificially high crude yield but low purity. | Ensure the precipitated product is thoroughly washed with deionized water to remove any inorganic salts. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate
This protocol is a representative procedure based on established methods for the synthesis of similar imidazo[1,2-a]pyridines.[2][3]
Materials:
-
2-Amino-6-chloropyridine
-
Ethyl bromopyruvate (technical grade, ~90%)
-
Anhydrous Ethanol
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-amino-6-chloropyridine (1.0 eq) in anhydrous ethanol, add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.
-
Stir the mixture at room temperature for 1 hour, then heat to reflux for 6-8 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and add solid sodium bicarbonate in small portions until the solution is neutral to slightly basic (pH ~8).
-
Remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
Protocol 2: Synthesis of this compound
Materials:
-
Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate
-
Ethanol
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Hydrochloric Acid (HCl)
Procedure:
-
Dissolve ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of NaOH or LiOH (2-3 eq) in water.
-
Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly add HCl (e.g., 1M or 2M solution) with vigorous stirring to acidify the mixture to pH 3-4.
-
A precipitate should form. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to afford the final product.
Visualization of the Synthetic Pathway
Caption: Synthetic route to this compound.
Troubleshooting Logic Flow
Caption: Troubleshooting flowchart for low yield of the final product.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 5. This compound [myskinrecipes.com]
- 6. This compound | C8H5ClN2O2 | CID 26369183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Ethyl bromopyruvate | C5H7BrO3 | CID 66144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. WO2000026177A1 - Synthesis of ethyl bromopyruvate - Google Patents [patents.google.com]
- 11. 70-23-5 CAS MSDS (Ethyl bromopyruvate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Side Reactions in the Synthesis of Imidazo[1,2-a]pyridines
Welcome to the technical support center dedicated to troubleshooting the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the common challenges and side reactions encountered during these crucial synthetic processes. Our focus is on understanding the "why" behind experimental observations and providing robust, scientifically-grounded solutions.
Section 1: Groebke-Blackburn-Bienaymé (GBB) Reaction Troubleshooting
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful three-component reaction (3CR) for the synthesis of 3-aminoimidazo[1,2-a]pyridines, which are valuable scaffolds in medicinal chemistry.[1][2][3] Despite its utility, the reaction is not without its challenges. This section addresses common issues encountered during the GBB reaction.
FAQ 1: Low Yields and Incomplete Conversion
Question: I am experiencing low yields and significant amounts of unreacted starting materials in my GBB reaction. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in a GBB reaction is a frequent issue that can often be traced back to several key factors. A systematic approach to troubleshooting is essential.
Causality and Recommended Actions:
-
Catalyst Choice and Activity: The GBB reaction is typically catalyzed by a Lewis or Brønsted acid.[4][5][6] The choice and concentration of the catalyst are critical.
-
Insight: Scandium triflate (Sc(OTf)₃), perchloric acid, and p-toluenesulfonic acid are commonly used.[5][6] However, the optimal catalyst can be substrate-dependent. For instance, electron-poor aldehydes may require a stronger Lewis acid to facilitate the initial imine formation.[7]
-
Protocol: If using a solid catalyst, ensure it is anhydrous and has not degraded. Consider screening a panel of catalysts (e.g., Sc(OTf)₃, Yb(OTf)₃, TFA) at varying concentrations (typically 5-20 mol%) to identify the most effective one for your specific substrate combination.[5][8]
-
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and equilibrium.
-
Insight: Alcohols like methanol and ethanol are often preferred solvents, and recent studies suggest they may act as co-catalysts, accelerating key steps in the reaction mechanism.[9] Aprotic solvents such as toluene or solvent-free conditions have also been successfully employed.[5]
-
Protocol: If you are using an aprotic solvent with limited success, consider switching to methanol or ethanol. The use of dehydrating agents like trimethyl orthoformate can also be beneficial, particularly in large-scale reactions, by shifting the equilibrium towards product formation.[7]
-
-
Reaction Temperature and Time: The GBB reaction can be sensitive to temperature.
-
Insight: While some GBB reactions proceed at room temperature, others require heating to achieve reasonable rates and yields.[5][10] Prolonged reaction times at high temperatures can, however, lead to degradation of starting materials or products.
-
Protocol: Monitor the reaction progress by TLC or LC-MS at regular intervals. If the reaction is sluggish at room temperature, gradually increase the temperature to 60-80°C.[11] Microwave irradiation can also be a valuable tool to accelerate the reaction and improve yields.[12]
-
FAQ 2: Formation of Ugi-type Side Products
Question: I am observing the formation of a significant byproduct that does not correspond to my desired imidazo[1,2-a]pyridine. Mass spectrometry suggests it might be an Ugi-type product. Why is this happening and how can I suppress it?
Answer:
The formation of Ugi-type adducts is a known side reaction in GBB chemistry, particularly when using aliphatic aldehydes.[5] This occurs because the acid component, which is typically not incorporated in the final GBB product, can participate in the reaction pathway.
Mechanistic Insight:
The GBB reaction proceeds through the intramolecular trapping of a nitrilium ion by the endocyclic nitrogen of the amidine component.[4] In contrast, the classical Ugi reaction involves the trapping of this intermediate by an external nucleophile (the conjugate base of the acid catalyst).
References
- 1. research.rug.nl [research.rug.nl]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 8. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 12. bio-conferences.org [bio-conferences.org]
Technical Support Center: Purification of 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid. As a key intermediate in pharmaceutical synthesis, achieving high purity of this compound is critical. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common purification challenges.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Question: My final product is a persistent off-white or yellowish powder, not the expected white solid. What is the likely cause and how can I fix it?
Answer:
A yellowish tint in your final product often indicates the presence of colored impurities, which can arise from several sources depending on your synthetic route. A common synthesis involves the cyclization of a 2-aminopyridine derivative.
-
Plausible Cause 1: Starting Material Impurities: The commercial 2-amino-6-chloropyridine may contain colored impurities that carry through the synthesis.
-
Plausible Cause 2: Side-Reaction Byproducts: During the cyclization reaction, especially at elevated temperatures, side reactions can lead to the formation of polymeric or other colored byproducts.
Recommended Solutions:
-
Charcoal Treatment during Recrystallization: Activated charcoal is effective at adsorbing many colored impurities.
-
Dissolve your crude product in a suitable hot solvent (see Section III for solvent selection).
-
Add a small amount of activated charcoal (approximately 1-2% w/w) to the hot solution.
-
Keep the solution hot for 5-10 minutes with gentle swirling.
-
Perform a hot filtration to remove the charcoal.
-
Allow the filtrate to cool slowly to induce crystallization.
-
-
Chromatographic Purification: If recrystallization and charcoal treatment are insufficient, column chromatography is the next logical step. A normal-phase silica gel column can be effective.
Question: My NMR spectrum shows the presence of unreacted 2-amino-6-chloropyridine. How can I remove this impurity?
Answer:
Residual 2-amino-6-chloropyridine is a common impurity if the cyclization reaction has not gone to completion. Due to its basic nature, it can be separated from the acidic product.
Recommended Solutions:
-
Acid-Base Extraction: This is the most straightforward method to separate the basic starting material from your acidic product.
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the basic 2-amino-6-chloropyridine, pulling it into the aqueous layer.
-
Separate the layers and then wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to recover your purified product.
-
-
Recrystallization: A carefully chosen solvent system for recrystallization can also help in removing the more soluble starting material.
II. Frequently Asked Questions (FAQs)
What are the most common impurities in the synthesis of this compound?
Based on common synthetic routes, the most likely impurities include:
-
Unreacted Starting Materials: Such as 2-amino-6-chloropyridine and the C2-synthon (e.g., bromopyruvic acid or its ester).
-
Regioisomers: If a substituted 2-aminopyridine is used that is not symmetrical, different regioisomers of the product can form.
-
Hydrolyzed Intermediates: If an ester of the carboxylic acid is an intermediate, incomplete hydrolysis will result in the ester being present as an impurity.
-
Polymeric Byproducts: High reaction temperatures can sometimes lead to the formation of polymeric materials.
What is the recommended general purification strategy for this compound?
A multi-step approach is often most effective:
-
Initial Work-up: An acidic wash to remove basic impurities, followed by extraction.
-
Recrystallization: To remove the bulk of the impurities and obtain a crystalline solid.
-
Chromatography: If high-purity material is required, column chromatography (either normal or reverse-phase) is recommended as a final polishing step.
How can I assess the purity of my final product?
High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of this compound. A reverse-phase C18 column with a UV detector is typically used. For a starting point, a gradient elution with a mobile phase of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is a good choice.
III. Detailed Experimental Protocols
Protocol 1: Recrystallization
The choice of solvent is crucial for effective recrystallization. For a carboxylic acid like this compound, polar protic solvents are often a good starting point.
Solvent Selection:
| Solvent System | Rationale |
| Ethanol/Water | The compound is likely soluble in hot ethanol and less soluble in cold ethanol. The addition of water as an anti-solvent can help to induce crystallization. |
| Acetic Acid/Water | Acetic acid can be a good solvent for carboxylic acids. Water is used as an anti-solvent. |
| Dimethylformamide (DMF)/Water | DMF is a powerful solvent, and water can be used to precipitate the product. Use with caution due to the high boiling point of DMF. |
Step-by-Step Protocol (Ethanol/Water):
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, this is the point at which to add activated charcoal and perform a hot filtration.
-
Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point).
-
Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Protocol 2: Normal-Phase Column Chromatography
This technique is useful for separating compounds with different polarities.
Step-by-Step Protocol:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent and a polar solvent. A good starting point is a gradient of ethyl acetate in hexanes. Due to the acidic nature of the product, adding a small amount of acetic acid (0.5-1%) to the eluent can improve the peak shape and prevent tailing.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the column.
-
Elution: Start with a low concentration of the polar solvent and gradually increase the polarity. Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
This is the standard method for determining the final purity of the compound.
HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | Start with 5-10% B, ramp up to 95% B over 15-20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or a wavelength of maximum absorbance |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in a 50:50 mixture of Mobile Phase A and B |
IV. Visualizations
Purification Workflow
Caption: General purification workflow for this compound.
Troubleshooting Logic for Colored Impurities
Caption: Decision tree for removing colored impurities.
V. References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. --INVALID-LINK--
-
BenchChem. A Comparative Guide to Purity Analysis of Synthesized 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid by HPLC. --INVALID-LINK--
-
Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, Vol. 75, No. 6.
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. --INVALID-LINK--
-
SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. --INVALID-LINK--
Preventing decarboxylation of pyridine carboxylic acids during reaction
Welcome to the technical support center for handling pyridine carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the inherent instability of these valuable heterocyclic building blocks. Unwanted decarboxylation is a frequent and frustrating side reaction that can lead to low yields, complex purification, and project delays.
This document moves beyond simple protocols to explain the underlying mechanisms of decarboxylation and provides a framework for rational troubleshooting and reaction design. Here, you will find answers to common questions, detailed strategies for mitigating risks, and robust, field-tested protocols to ensure the success of your next reaction.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Problem
This section addresses the fundamental questions surrounding the decarboxylation of pyridine carboxylic acids.
Q1: Why is decarboxylation such a common problem with pyridine carboxylic acids?
The propensity for decarboxylation is directly linked to the electron-withdrawing nature of the pyridine ring and the position of the carboxylic acid group. The ring nitrogen can stabilize the negative charge that develops on the ring during the transition state of CO₂ loss. This is particularly pronounced for acids at the 2- (picolinic) and 4- (isonicotinic) positions, which can form a stabilized zwitterionic intermediate or ylide that readily expels carbon dioxide.[1][2][3][4] Picolinic acid (pyridine-2-carboxylic acid) is especially susceptible due to the direct proximity of the nitrogen atom to the carboxyl group.[3]
Q2: Which pyridine carboxylic acid isomers are most prone to decarboxylation?
The rate of decarboxylation generally follows this order: Picolinic acid (2-position) > Isonicotinic acid (4-position) > Nicotinic acid (3-position)
Nicotinic acid is significantly more stable because the nitrogen atom is meta to the carboxyl group and cannot directly stabilize the intermediate through resonance in the same way as the ortho and para isomers.[3]
Q3: What are the typical reaction conditions that trigger unwanted decarboxylation?
The primary culprits are:
-
Heat: Decarboxylation is a thermally promoted reaction.[5] Many standard amide coupling or esterification procedures that involve heating will result in significant loss of starting material.
-
Harsh Activating Agents: Aggressive reagents used to form acid chlorides, such as neat thionyl chloride (SOCl₂) at elevated temperatures, can accelerate decarboxylation.[6][7]
-
Prolonged Reaction Times: The longer the activated acid sits in solution, especially at non-optimal temperatures, the greater the opportunity for decarboxylation.
-
Suboptimal pH: The rate of decarboxylation in aqueous media is pH-dependent, often peaking near the isoelectric point where a zwitterionic species is present.[2][4]
Q4: How can I detect if decarboxylation is occurring in my reaction?
You can monitor for decarboxylation by:
-
TLC/LC-MS Analysis: Look for the appearance of a new, typically more non-polar spot/peak corresponding to the decarboxylated pyridine product (e.g., pyridine from picolinic acid). The mass will be 44 Da less than the starting acid.
-
Gas Evolution: In larger-scale reactions, the formation of CO₂ gas may be observable as bubbling or a slight pressure increase in a sealed system.
-
NMR of Crude Mixture: The disappearance of the carboxylic acid proton signal and the appearance of a new aromatic proton in its place in the ¹H NMR spectrum of the crude reaction mixture is a clear indicator.
Part 2: Troubleshooting Guide - Mitigation Strategies
Once you understand the "why," you can strategically address the "how." This section provides actionable troubleshooting advice focused on the key experimental levers you can control.
Core Principle: The Race Against Decarboxylation
Successful reactions involving sensitive pyridine carboxylic acids are a kinetic race. Your goal is to ensure the rate of the desired reaction (e.g., amide bond formation) is significantly faster than the rate of decarboxylation. This is achieved by carefully selecting conditions that accelerate the former while suppressing the latter.
Visualizing the Strategy
The following diagram illustrates the competing pathways and the strategic interventions required to favor product formation over degradation.
Caption: Competing reaction pathways for pyridine carboxylic acids.
Troubleshooting Checklist
| Parameter | Problem/Observation | Recommended Action & Rationale |
| Temperature | Significant decarboxylation is observed even with mild reagents. | Action: Perform the activation step at 0 °C or lower. Add the nucleophile at low temperature and allow the reaction to warm slowly to room temperature. Rationale: Decarboxylation has a higher activation energy than carboxyl activation. Lowering the temperature dramatically slows the undesired pathway while still allowing the desired reaction to proceed. |
| Coupling Reagent | Low yields when using carbodiimides like DCC or EDC. | Action: Switch to a uronium/aminium or phosphonium-based reagent. Rationale: Carbodiimides can form an O-acylisourea intermediate that can rearrange to a stable, unreactive N-acylurea, a known issue with picolinic acids.[8] Uronium reagents form active esters more rapidly, minimizing side reactions.[9] |
| Activation Method | Attempting to form an acid chloride with SOCl₂ leads to a dark, intractable mixture. | Action: Use oxalyl chloride or SOCl₂ with a catalytic amount of DMF in an inert solvent (e.g., DCM) at 0 °C. Use the resulting acid chloride immediately without isolation. Rationale: This method generates the acid chloride under much milder conditions, avoiding the high heat and harsh environment of neat SOCl₂.[7][10] |
| Base Selection | Side reactions or low conversion when using bases like triethylamine (TEA) or pyridine. | Action: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine.[11] Rationale: Bases like pyridine or TEA can act as nucleophiles, competing with your desired amine/alcohol or causing unwanted side reactions with the activated intermediate. Hindered bases are too bulky to compete effectively. |
| Reaction Time | Decarboxylation increases as the reaction progresses overnight. | Action: Use a more powerful coupling reagent to drive the reaction to completion faster. Rationale: Reagents like HATU or COMU often complete amide couplings in 1-4 hours, reducing the time the activated acid is exposed to conditions that could cause decarboxylation.[12] |
Table 1: Comparison of Common Coupling Reagents
| Reagent Class | Examples | Pros | Cons | Best For |
| Carbodiimides | EDC, DCC, DIC | Inexpensive, readily available.[8][13] | Slower reactions, risk of N-acylurea formation, racemization without additives. | More stable systems (e.g., nicotinic acid) or when cost is the primary driver. Always use with HOBt or OxymaPure.[13] |
| Uronium/Aminium | HBTU, TBTU, HATU, COMU | Very fast and efficient, low racemization, byproducts are water-soluble.[9][14][15] | More expensive, HOBt/HOAt-based reagents can be explosive.[12][16] | Highly recommended for picolinic acid. HATU is extremely effective.[13] COMU is a safer, highly efficient alternative.[12][17] |
| Phosphonium | BOP, PyBOP | Highly efficient, especially for sterically hindered couplings.[14] | BOP produces a carcinogenic byproduct; PyBOP is safer but still requires careful handling. | Sterically demanding couplings where other reagents fail. |
| Acid Halide Formers | SOCl₂, (COCl)₂ | Produces a highly reactive intermediate, inexpensive.[10][18] | Harsh conditions can promote decarboxylation, HCl byproduct must be neutralized.[7][19] | When a highly activated species is required and conditions can be strictly controlled (low temp, immediate use). |
Part 3: Recommended Protocols
The following protocols have been optimized to minimize decarboxylation while ensuring high conversion to the desired product.
Protocol 1: High-Efficiency Amide Coupling of Picolinic Acid using HATU
This is the go-to method for sensitive pyridine carboxylic acids, prioritizing speed and efficiency to outcompete decarboxylation.
Materials:
-
Picolinic Acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq) [O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate]
-
DIPEA (2.5 eq) [N,N-Diisopropylethylamine]
-
Anhydrous DMF or DCM
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the picolinic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add HATU (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Stir the mixture at 0 °C for a 5-10 minute "pre-activation" period. The solution may change color.
-
Add the amine (1.1 eq), either neat if it is a liquid or as a solution in a small amount of the reaction solvent.
-
Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-3 hours.
-
Upon completion, quench the reaction with water and proceed with standard aqueous workup and purification.
Protocol 2: Mild Acid Chloride Formation and Subsequent Amidation
This two-step, one-pot procedure is an effective alternative when uronium reagents are not available. Strict temperature control is critical.
Materials:
-
Isonicotinic Acid (1.0 eq)
-
Oxalyl Chloride (1.5 eq)
-
Anhydrous DCM (Dichloromethane)
-
Catalytic Anhydrous DMF (1 drop)
-
Amine (2.2 eq) OR Amine (1.1 eq) + Hindered Base (e.g., DIPEA, 1.5 eq)
Procedure:
-
Suspend the isonicotinic acid (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Add one drop of anhydrous DMF to the suspension.
-
Slowly add oxalyl chloride (1.5 eq) dropwise. Gas evolution (CO, CO₂) will be observed.
-
Stir the mixture at 0 °C for 1-2 hours. The suspension should become a clear solution as the acid chloride hydrochloride salt forms.
-
In a separate flask, prepare a solution of the amine in anhydrous DCM and cool it to 0 °C.
-
Slowly transfer the freshly prepared acid chloride solution via cannula into the cold amine solution. (Note: This order of addition is crucial to maintain an excess of amine and neutralize the HCl byproduct).
-
Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 2-4 hours or until completion.
-
Monitor by TLC/LC-MS. Upon completion, quench carefully with saturated NaHCO₃ solution and proceed with workup.
References
- 1. Kinetics and mechanism of decarboxylation of some pyridinecarboxy...: Ingenta Connect [ingentaconnect.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. growingscience.com [growingscience.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. Carbodiimide - Wikipedia [en.wikipedia.org]
- 9. bachem.com [bachem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. peptide.com [peptide.com]
- 14. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents [organic-chemistry.org]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Palladium Catalysts for Suzuki Coupling of Chlorinated Heterocycles
Welcome to the Technical Support Center for optimizing palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of chlorinated heterocycles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-C bond-forming reaction. The coupling of heteroaryl chlorides, while economically attractive, presents unique challenges due to their lower reactivity compared to their bromide and iodide counterparts.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower you to overcome these hurdles and achieve successful outcomes in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of heteroaryl chlorides so challenging?
A1: The primary difficulty lies in the strength of the C-Cl bond, which makes the initial oxidative addition of the palladium catalyst the rate-determining step.[3][4] Heteroatoms within the ring can further complicate the reaction by coordinating to the palladium center, which can inhibit its catalytic activity.[5][6] Additionally, the electronic nature of the heterocyclic ring plays a significant role; electron-deficient rings can be deactivated towards oxidative addition, while electron-rich systems may be more prone to side reactions.[5][7]
Q2: What are the most common side reactions, and how can I minimize them?
A2: The most prevalent side reactions include:
-
Protodeboronation: The boronic acid is replaced by a proton, often from residual water or protic solvents.[6][8] To mitigate this, use anhydrous solvents, consider more stable boronic esters (e.g., pinacol esters), or use a milder base.[5][8]
-
Dehalogenation: The starting chloro-heterocycle is reduced, replacing the chlorine with a hydrogen atom. This can be caused by hydride sources in the reaction.[6][9] Ensuring a strictly inert atmosphere and choosing a non-protic solvent can help.[5][9]
-
Homocoupling: The boronic acid couples with itself. This is often promoted by the presence of oxygen, so thorough degassing of solvents and maintaining an inert atmosphere are crucial.[6][10]
Q3: How does the position of the chlorine atom on the heterocycle affect reactivity?
A3: The position of the chlorine atom significantly influences its reactivity. For instance, in 2,4-dichloropyrimidines, the chlorine at the C4 position is generally more reactive than the one at the C2 position.[7][10] This regioselectivity is attributed to the more favorable oxidative addition of palladium at the C4 position and can be exploited for sequential, site-selective couplings.[10][11]
Q4: Is microwave irradiation a viable option for these reactions?
A4: Absolutely. Microwave-assisted Suzuki coupling can be highly effective for chlorinated heterocyles, often leading to significantly shorter reaction times and improved yields.[1][12] The rapid heating can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Action | Rationale |
| Inactive Catalyst System | • Use a fresh batch of palladium precursor and ligand. • Switch to a more electron-rich and sterically bulky ligand (e.g., SPhos, XPhos, RuPhos).[5][13] • Consider using a pre-formed palladium catalyst or a palladacycle.[2][14] | Aryl chlorides require a highly active catalyst to facilitate the difficult oxidative addition step.[15] Electron-rich and bulky ligands enhance the electron density on the palladium center, promoting this key step.[13][14] Pre-catalysts can offer greater stability and easier handling.[14] |
| Inappropriate Base | • Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[5][16] • Ensure the base is finely powdered and anhydrous if required. | A stronger base is often necessary to generate the boronate species required for transmetalation.[17] The physical properties of the base, such as solubility and particle size, can also impact reaction rates.[18] |
| Suboptimal Solvent | • Screen different solvents or solvent mixtures (e.g., 1,4-dioxane/water, toluene, THF).[12][19] • Ensure all solvents are thoroughly degassed.[5] | The solvent can influence catalyst stability, reagent solubility, and the rate of key steps in the catalytic cycle.[3][19] Oxygen can deactivate the Pd(0) catalyst.[10] |
| Insufficient Temperature | • Gradually increase the reaction temperature, monitoring for decomposition.[5] | The oxidative addition of aryl chlorides is often slow and requires thermal energy to proceed at a reasonable rate.[10] |
| Catalyst Inhibition | • For N-containing heterocycles, consider using a ligand that can displace the coordinating heteroatom from the palladium center. | The lone pair of electrons on a nitrogen atom in the heterocyclic ring can bind to the palladium, effectively poisoning the catalyst.[6] |
Problem 2: Significant Formation of Byproducts
| Observed Byproduct | Potential Cause | Troubleshooting Action |
| Dehalogenated Starting Material | • Presence of a hydride source (e.g., protic solvent, certain bases).[9] • Catalyst decomposition.[5] | • Use aprotic solvents like 1,4-dioxane or toluene.[9] • Use a more stable palladium precatalyst or adjust the ligand-to-metal ratio.[5] |
| Protodeboronated Starting Material | • Harsh reaction conditions (high temperature, strong base).[5] • Presence of excess water.[8] | • Lower the reaction temperature or use a milder base.[5] • Use a more stable boronic ester (e.g., pinacol ester).[5] • Minimize the amount of water in the solvent system.[5] |
| Homocoupling of Boronic Acid | • Presence of oxygen in the reaction mixture.[6] • Inefficient transmetalation. | • Improve degassing of solvents and ensure a robust inert atmosphere (N₂ or Ar).[5][10] • Change the base or solvent system to improve the solubility and reactivity of the boronate species. |
Experimental Protocols & Workflows
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki Coupling of a Chlorinated Heterocycle
Materials:
-
Chlorinated heterocycle (1.0 mmol)
-
Arylboronic acid or ester (1.2-1.5 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)[6]
-
Base (e.g., K₃PO₄, 2.0 equiv.)[6]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, 0.1-0.2 M)
Procedure:
-
To an oven-dried reaction vessel, add the chlorinated heterocycle, arylboronic acid, base, palladium precatalyst, and ligand.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[6]
-
Add the degassed solvent via syringe under a positive pressure of inert gas.
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-120 °C).[1]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica gel.[6]
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting failed Suzuki coupling reactions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. reddit.com [reddit.com]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Imidazopyridine Carboxamides
Welcome to the technical support center for the purification of imidazopyridine carboxamides. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating these valuable compounds. The unique structural features of the imidazopyridine scaffold, combined with the hydrogen-bonding capabilities of the carboxamide group, often present specific purification hurdles. This document provides in-depth, field-proven insights and step-by-step protocols to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
This section addresses high-level, common questions that researchers face during the purification of imidazopyridine carboxamides.
Q1: What are the most common types of impurities I should expect in my crude imidazopyridine carboxamide product?
A: The impurity profile is highly dependent on your synthetic route, but several classes of impurities are common. These include unreacted starting materials, such as substituted 2-aminopyridines[1][2], residual coupling reagents (e.g., HATU, PyBOP) and their by-products, and excess bases like Diisopropylethylamine (DIPEA).[3] Additionally, side-products from the reaction itself, such as ketoamides formed during certain carbonylation reactions, can also be present.[4]
Q2: My compound is streaking badly on a silica gel TLC plate. What does this indicate and how can I fix it?
A: Severe streaking or tailing on a silica TLC plate is a classic indicator of a strong interaction between your compound and the stationary phase. The imidazopyridine core contains a basic pyridine nitrogen atom, which can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to poor chromatographic performance. To address this, you can add a small amount of a basic modifier, such as triethylamine (~0.5-1%) or ammonia (by using a mobile phase saturated with ammonia vapor), to your chromatography solvent system. This neutralizes the acidic sites on the silica, leading to sharper spots and better separation.
Q3: I'm experiencing very low recovery after flash column chromatography. Where could my product be?
A: Low recovery is a frustrating but common issue. There are two primary culprits. First, as mentioned in Q2, the strong interaction between the basic nitrogen of your compound and the acidic silica gel can cause irreversible adsorption, meaning a portion of your product remains stuck to the column. Using a basic modifier in your eluent can mitigate this. Second, some imidazopyridine derivatives can be highly polar. If your mobile phase is not polar enough, your compound may not elute at all. It is crucial to select a solvent system where your compound has an Rf value between 0.2 and 0.4 on the TLC plate to ensure efficient elution.
Q4: Is recrystallization or chromatography the better primary purification method for my compound?
A: The choice depends on the nature of your crude product and the impurities present.
-
Chromatography is generally more versatile and effective for removing a wide range of impurities, especially those with polarities similar to your product. It is often the required first step for very impure mixtures.[3][5][6]
-
Recrystallization is an excellent and highly scalable method for achieving very high purity, but it is most effective when the desired compound constitutes the major component of the crude material (>90%).[7][8] It is also highly dependent on finding a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. For many imidazopyridine carboxamides, which can have challenging solubility profiles, finding this ideal solvent can be difficult.[3] A common workflow is to perform an initial purification by flash chromatography followed by a final polishing step via recrystallization to obtain material of high purity.
Troubleshooting Guide
This guide provides a problem-oriented approach to specific experimental issues.
Problem 1: Column Chromatography - Product Tailing & Co-elution with Polar Impurities
-
Symptoms: Your product elutes over a large number of fractions with a "tailing" profile. Polar impurities, such as unreacted starting materials or reagent by-products, are not well-separated from the main product peak.
-
Root Cause Analysis: The basic nitrogen on the imidazopyridine ring forms strong ionic interactions with the acidic silanol groups on the silica gel surface. This causes a slow, staggered release of the molecule from the stationary phase, resulting in a broad, tailing peak. Polar impurities that can also hydrogen bond with silica are difficult to resolve from this broad peak.
-
Solutions:
-
Introduce a Basic Modifier: Add 0.5-1% triethylamine (Et₃N) or 0.5% ammonium hydroxide to your mobile phase. This base will compete with your compound for the acidic sites on the silica, dramatically improving peak shape.
-
Switch Stationary Phase: If a basic modifier is not sufficient or is incompatible with your molecule, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for basic compounds. Alternatively, C18-functionalized silica (reverse-phase chromatography) is an excellent option where separation is based on hydrophobicity rather than polar interactions.[9]
-
Optimize Mobile Phase: Sometimes, a simple solvent switch can resolve co-elution. Common systems for these compounds include gradients of ethyl acetate in heptane or methanol in dichloromethane (DCM).[3][5] Ensure your chosen system provides good separation on an analytical TLC plate before scaling up.
-
Problem 2: Recrystallization - Product Fails to Crystallize ("Oils Out")
-
Symptoms: Upon cooling the saturated solution of your compound, it separates as a liquid oil or an amorphous solid instead of forming well-defined crystals.
-
Root Cause Analysis: "Oiling out" typically occurs for one of two reasons: the presence of significant impurities that disrupt the crystal lattice formation, or a very high degree of supersaturation achieved too quickly. The poor solubility of some imidazopyridine derivatives can exacerbate this issue.[3]
-
Solutions:
-
Increase Purity: The most reliable solution is to first purify the material further by another method, such as flash chromatography, to remove the impurities that are inhibiting crystallization.
-
Slow Down Cooling: Allow the solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath or refrigerator. Slow cooling provides more time for orderly crystal nucleation and growth.
-
Use a Two-Solvent System: If a single solvent isn't working, use a binary system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Then, allow it to cool slowly. Common recrystallization solvents mentioned for these scaffolds include ethanol, isopropanol, and ethyl acetate.[7]
-
Scratch and Seed: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites. If you have a small amount of pure, solid material, add a single tiny crystal (a "seed crystal") to the cooled, supersaturated solution to initiate crystallization.
-
Problem 3: Post-Reaction Work-up - Persistent Emulsions During Acid/Base Extraction
-
Symptoms: During liquid-liquid extraction with an acidic or basic aqueous solution, a thick, stable layer forms between the organic and aqueous phases, making separation impossible.
-
Root Cause Analysis: Emulsions are common when residual polar solvents like DMF are present or when there are particulate impurities. The amphiphilic nature of some imidazopyridine salts can also contribute to stabilizing emulsions.
-
Solutions:
-
Add Brine: Add a small amount of saturated aqueous sodium chloride (brine) solution.[10] The increased ionic strength of the aqueous phase helps to break the emulsion by destabilizing the micelle-like structures.
-
Filter First: If solid particulates are observed, filter the entire mixture (both phases) through a pad of Celite® or glass wool to remove the solids that are stabilizing the emulsion.
-
Gentle Inversion: Avoid vigorous shaking. Instead, gently invert the separatory funnel 10-15 times. This is often sufficient for extraction without creating a stable emulsion.
-
Centrifugation: If the emulsion persists and the volume is manageable, transferring the mixture to centrifuge tubes and spinning for a few minutes can effectively break the emulsion and create a sharp interface.
-
Visualized Workflows and Mechanisms
To better illustrate key purification concepts, the following diagrams have been generated.
Caption: Decision tree for selecting a purification strategy.
Caption: Effect of a basic modifier on silica gel interactions.
Detailed Experimental Protocols
Protocol 1: Optimized Flash Chromatography with a Basic Modifier
This protocol is designed to purify a crude imidazopyridine carboxamide that exhibits tailing on silica gel.
-
Slurry Preparation: In a beaker, dissolve or suspend your crude product in a minimal amount of dichloromethane (DCM). Add silica gel (200-400 mesh, ~1-2 times the mass of your crude product) to the beaker to form a free-flowing powder. This technique, known as "dry loading," generally provides better resolution than loading the sample as a solution.
-
Column Packing: Wet-pack a glass column with your chosen mobile phase (e.g., 95:5 DCM:MeOH). Ensure the column is packed evenly without any air bubbles.
-
Sample Loading: Carefully add your silica-adsorbed crude product to the top of the packed column, creating a thin, level band.
-
Elution: Begin elution with your mobile phase. A typical starting point for these polar compounds is a gradient from 100% DCM to 95:5 DCM:Methanol. Crucially, add 0.5% triethylamine to all mobile phase compositions.
-
Fraction Collection: Collect fractions and monitor the elution process using TLC. Stain the TLC plates with a suitable stain (e.g., potassium permanganate) if your compound is not UV-active.
-
Product Isolation: Combine the pure fractions, and remove the solvent and triethylamine under reduced pressure. To ensure all triethylamine is removed, you can co-evaporate the residue with DCM or toluene two to three times.[10]
Protocol 2: Acid-Base Liquid-Liquid Extraction for Crude Purification
This method is excellent for removing non-basic organic impurities from your basic product. Always test the stability of your compound in acidic conditions on a small scale first.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate or DCM (approx. 10-20 mL per gram of crude).
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid, such as 1M hydrochloric acid (HCl) or 5% aqueous citric acid.[10] Shake the funnel, venting frequently.
-
Separation: Allow the layers to separate. The protonated imidazopyridine carboxamide salt will move into the aqueous layer. The non-basic impurities will remain in the organic layer. Separate the layers and save the aqueous layer.
-
Re-extraction: To ensure complete transfer, wash the organic layer one more time with the dilute acid solution and combine the aqueous layers.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is basic (pH 9-10), which will cause your neutral product to precipitate or form an oil.
-
Product Extraction: Extract the now-neutral product back into an organic solvent (e.g., DCM or ethyl acetate) three times.
-
Final Wash and Drying: Combine the organic extracts, wash with brine to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.[10]
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 3. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0289371A1 - Imidazopyridine derivatives, their preparation and therapeutical use - Google Patents [patents.google.com]
- 8. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 9. Determination of alpidem, an imidazopyridine anxiolytic, and its metabolites by column-switching high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Improving solubility of imidazo[1,2-a]pyridine derivatives for biological assays
<
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of imidazo[1,2-a]pyridine derivatives in biological assays. Our goal is to equip you with the knowledge to overcome solubility challenges and ensure the accuracy and reliability of your experimental data.
Introduction: The Solubility Challenge
Imidazo[1,2-a]pyridines are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] However, their often hydrophobic nature presents a significant hurdle in drug discovery and development, as poor aqueous solubility can lead to inaccurate assay results and low bioavailability.[4][5] This guide will walk you through systematic approaches to enhance the solubility of these promising compounds for your in vitro studies.
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and provides step-by-step solutions.
Scenario 1: My compound, dissolved in 100% DMSO, precipitates immediately upon dilution in my aqueous assay buffer.
This is a classic and frequent issue arising from the drastic change in solvent polarity.[6] Your imidazo[1,2-a]pyridine derivative is likely highly hydrophobic and "crashes out" of solution when the concentration of the organic solvent (DMSO) is no longer sufficient to keep it dissolved in the predominantly aqueous environment.[6]
Root Cause Analysis & Solution Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Protocol:
-
Intermediate Dilution Step: Instead of a single, large dilution, perform serial dilutions.
-
Method A (in DMSO): First, perform serial dilutions of your high-concentration stock in 100% DMSO to get closer to your final desired concentration.[7] Then, perform the final dilution into the aqueous buffer. This gradual reduction in compound concentration can sometimes prevent immediate precipitation.
-
Method B (in Media): Try diluting the DMSO stock into a small volume of your cell culture medium or buffer first, mixing vigorously, and then bringing it to the final volume.
-
-
Optimize Final DMSO Concentration: High concentrations of DMSO can be toxic to cells.[6][8]
-
Consider Co-solvents: If DMSO alone is insufficient, a co-solvent system might be effective. Co-solvents work by reducing the overall polarity of the aqueous medium.[9]
-
Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used.[5][9]
-
Experimental Protocol:
-
Prepare a stock solution of your compound in the chosen co-solvent (e.g., 10 mM in ethanol).
-
Create a series of dilutions of this stock into your aqueous buffer.
-
Visually inspect for precipitation and determine the highest concentration that remains soluble.
-
Important: Test the toxicity of the co-solvent on your cell line at the intended final concentration.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for my novel imidazo[1,2-a]pyridine derivative?
For most poorly water-soluble, non-polar compounds, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its powerful solubilizing capabilities.[6][7] It is crucial to use high-purity, anhydrous DMSO to avoid issues with compound degradation or precipitation caused by water absorption.[4][10]
Q2: How does pH affect the solubility of my compound?
The imidazo[1,2-a]pyridine scaffold contains basic nitrogen atoms, meaning its solubility can be highly pH-dependent.
-
Mechanism: At a pH below the compound's pKa, the nitrogen atoms will be protonated, resulting in a positively charged, more polar molecule. This ionized form is generally more soluble in aqueous solutions. Conversely, at a pH above the pKa, the compound will be in its neutral, less soluble form.
-
Practical Application: If your compound has a pKa in a physiologically relevant range, you can significantly enhance its solubility by adjusting the pH of your buffer.[5][9] For a basic compound, lowering the pH will increase solubility.
-
Workflow for pH Optimization:
Caption: Workflow for pH-dependent solubility testing.
Q3: I've heard about using cyclodextrins. How do they work and when should I consider them?
Cyclodextrins are excellent tools for solubilizing hydrophobic molecules.[11][12]
-
Mechanism: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity.[12][13] The poorly soluble imidazo[1,2-a]pyridine derivative can be encapsulated within this hydrophobic core, forming an "inclusion complex."[11][14] This complex is then readily soluble in aqueous media due to the hydrophilic outer surface of the cyclodextrin.[12][15]
-
When to Use Them: Cyclodextrins are a powerful option when co-solvents and pH adjustments are insufficient or cause cellular toxicity. They are particularly useful for in vivo studies as they can improve bioavailability.[16][17]
-
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations due to their high water solubility and low toxicity.[16]
-
Considerations: While effective, it's important to note that cyclodextrins did not show significant effects on LPS-induced IL-6 production in one study, they may have minor effects on ROS production.[18]
Q4: Can I use surfactants to improve solubility?
Yes, surfactants can be used, particularly for in vitro biochemical assays.
-
Mechanism: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles. These are microscopic spheres with a hydrophobic core and a hydrophilic shell. The hydrophobic imidazo[1,2-a]pyridine derivative can partition into the hydrophobic core, effectively being solubilized in the aqueous phase.[9]
-
Common Surfactants: Non-ionic surfactants like Tween® 20, Tween® 80, and Triton™ X-100 are often used.[19]
-
Caution for Cell-Based Assays: Surfactants can be disruptive to cell membranes and are generally not recommended for live-cell experiments at concentrations above their CMC.[19]
Part 3: Data Summary & Best Practices
Table 1: Comparison of Solubilization Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages | Best For |
| Co-solvents (DMSO, Ethanol) | Reduces solvent polarity.[9] | Simple, effective for many compounds. | Can be toxic to cells at higher concentrations.[8][20] | Initial screening, biochemical assays. |
| pH Adjustment | Increases the fraction of the more soluble, ionized form of the drug.[9] | Highly effective for ionizable compounds, easy to implement. | Risk of compound precipitation upon pH change, potential for altered compound activity. | Ionizable imidazo[1,2-a]pyridines. |
| Cyclodextrins (HP-β-CD) | Encapsulates the hydrophobic drug in a soluble complex.[11][12] | Low toxicity, can improve bioavailability.[16] | Can be more expensive, potential for interactions with other assay components. | Cell-based assays, in vivo studies. |
| Surfactants (e.g., Tween® 80) | Forms micelles that sequester the hydrophobic drug.[9] | High solubilizing capacity. | Often cytotoxic, can interfere with protein assays.[19] | Biochemical assays (non-cellular). |
| Lipid-Based Formulations | Solubilizes lipophilic compounds and can enhance absorption.[5][21] | Mimics natural absorption pathways, can improve bioavailability.[21][22] | Complex formulations, may not be suitable for all assay types. | Preclinical in vivo studies. |
Best Practices for Preparing Stock Solutions
-
Start with High-Quality Reagents: Use anhydrous, high-purity DMSO.[7]
-
Use Proper Technique: Weigh the compound accurately. Gently vortex or sonicate to dissolve fully.[7] Gentle warming (e.g., 37°C) can aid dissolution, but be cautious of compound stability.[7]
-
Prepare High-Concentration Stocks: It is standard practice to prepare a concentrated stock (e.g., 10-20 mM) in 100% DMSO.
-
Aliquot and Store Correctly: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound precipitation, especially if the DMSO has absorbed water.[7][10] Store at -20°C or -80°C.[7]
-
Always Include a Vehicle Control: In every experiment, include a control group that is treated with the same final concentration of the solvent (e.g., 0.1% DMSO in media) to account for any effects of the solvent itself.[7]
By systematically applying these troubleshooting strategies and best practices, you can successfully navigate the solubility challenges associated with imidazo[1,2-a]pyridine derivatives, leading to more reliable and reproducible data in your biological assays.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ziath.com [ziath.com]
- 11. researchgate.net [researchgate.net]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. longdom.org [longdom.org]
- 16. ovid.com [ovid.com]
- 17. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 18. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pharmaexcipients.com [pharmaexcipients.com]
- 22. Solubilisation of poorly water-soluble drugs during in vitro lipolysis of medium- and long-chain triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Reactivity in Sonogashira Coupling of Chloro-pyridines
Welcome to the technical support hub for navigating the complexities of Sonogashira coupling reactions involving chloro-pyridines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this specific yet crucial transformation. The inherent properties of chloro-pyridines—namely the inertness of the C-Cl bond and the coordinating nature of the pyridine nitrogen—present unique hurdles to achieving high yields and reaction efficiency. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you overcome these obstacles.
I. Understanding the Core Challenges
The Sonogashira coupling is a powerful tool for forming C(sp²)-C(sp) bonds, typically employing a palladium catalyst and a copper(I) co-catalyst.[1][2] However, the coupling of chloro-pyridines introduces specific difficulties:
-
High C-Cl Bond Dissociation Energy: The carbon-chlorine bond is significantly stronger than its carbon-bromine or carbon-iodine counterparts, making the initial oxidative addition step—the rate-limiting step in many cases—energetically demanding.[3] This often necessitates more forcing reaction conditions, which can lead to side reactions and decomposition.
-
Catalyst Inhibition by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[4] This is particularly problematic with substrates where the nitrogen is in close proximity to the coupling site (e.g., 2-chloro-pyridines).
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Sonogashira coupling of chloro-pyridines in a practical question-and-answer format.
Q1: My reaction with a chloro-pyridine is not proceeding at all. Where should I start troubleshooting?
A1: When faced with a complete lack of reactivity, a systematic evaluation of your reaction setup is crucial.
-
Inert Atmosphere is Non-Negotiable: The palladium(0) active catalyst is highly sensitive to oxygen. Ensure your reaction is performed under a rigorously inert atmosphere (argon or nitrogen). This involves degassing your solvent and using proper Schlenk line or glovebox techniques. Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and oxidation of phosphine ligands, deactivating the catalyst.[1][5]
-
Reagent and Solvent Quality: Verify the purity and dryness of your reagents and solvent. Water can interfere with the catalytic cycle. Use freshly distilled or anhydrous solvents. The quality of the base is also critical; ensure it is free from moisture.
-
Catalyst and Co-catalyst Integrity: Palladium catalysts, especially those in solution, can degrade over time. Use a fresh batch of palladium precursor and copper(I) iodide. CuI is particularly susceptible to oxidation, which is often indicated by a color change from off-white to green or brown.[5]
Q2: I'm observing very low conversion even after extended reaction times. How can I improve the yield?
A2: Low conversion with chloro-pyridines is a common challenge directly related to the inert C-Cl bond. The key is to enhance the activity of the catalytic system.
-
Elevated Temperatures: Unlike couplings with aryl iodides or bromides which can often proceed at room temperature, chloro-pyridines almost always require elevated temperatures to facilitate the oxidative addition step.[3][6] A good starting point is 80-100 °C, with some systems requiring up to 120 °C. Microwave irradiation can be a highly effective technique for accelerating these reactions by rapidly reaching and maintaining high temperatures.[7][8]
-
Strategic Ligand Selection: Standard phosphine ligands like triphenylphosphine (PPh₃) are often insufficient for activating chloro-pyridines. The use of bulky, electron-rich phosphine ligands is essential. These ligands promote the oxidative addition step and stabilize the active palladium catalyst.[9][10]
-
Choice of Palladium Precatalyst: While common precursors like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ can be used, more active palladacycle precatalysts have shown significant promise for activating aryl chlorides.[3][12]
Q3: My reaction is producing a significant amount of alkyne homocoupling (Glaser) product. What's causing this and how can I prevent it?
A3: The formation of butadiyne derivatives is a common side reaction in Sonogashira couplings, especially when the cross-coupling is slow.
-
The Role of Copper and Oxygen: The Glaser coupling is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[1] If your cross-coupling is sluggish, the alkyne has more opportunity to homocouple.
-
Mitigation Strategies:
-
Rigorous Exclusion of Oxygen: As mentioned, maintaining a strictly anaerobic environment is the first line of defense.[5]
-
Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol.[8] While often requiring higher catalyst loadings or more specialized ligands, this approach completely eliminates the primary pathway for Glaser coupling.
-
Controlled Addition of the Alkyne: In some cases, slow addition of the terminal alkyne to the reaction mixture via a syringe pump can maintain a low concentration of the alkyne, disfavoring the bimolecular homocoupling reaction.
-
Q4: I'm working with a 2-chloro-pyridine and observing catalyst decomposition. What is happening and what can be done?
A4: The proximity of the pyridine nitrogen to the reaction site in 2-chloro-pyridines presents a significant challenge due to catalyst inhibition.[4]
-
Chelation and Deactivation: The nitrogen atom can act as a ligand, coordinating to the palladium center and preventing it from participating in the catalytic cycle. This can lead to the formation of inactive palladium complexes and catalyst decomposition.
-
Specialized Ligands: The use of very bulky ligands can create a steric shield around the palladium center, hindering the coordination of the pyridine nitrogen. Ligands like XPhos or other bulky biaryl phosphines are often necessary.[11][13]
-
Alternative Catalyst Systems: In some challenging cases, exploring catalyst systems based on N-heterocyclic carbenes (NHCs) may be beneficial. NHCs are strong σ-donors and can form very stable and active palladium complexes that are more resistant to inhibition.[14]
Q5: What is the optimal choice of base and solvent for coupling chloro-pyridines?
A5: The base and solvent play crucial roles in the reaction's success.
-
Base Selection: An amine base is typically required to deprotonate the terminal alkyne, forming the reactive copper acetylide.[5]
-
Amine Bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are common choices and can often serve as the solvent as well.[5]
-
Inorganic Bases: For particularly challenging substrates, stronger inorganic bases like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent may be more effective.[3] These can be particularly useful in copper-free protocols.
-
-
Solvent Considerations:
-
Polar Aprotic Solvents: Solvents like DMF, NMP, THF, and dioxane are commonly used. They help to solubilize the reagents and catalyst complexes.
-
Amine as Solvent: Using an excess of an amine base like Et₃N as the solvent is a common and effective strategy.
-
III. Data Presentation & Comparative Analysis
The following table summarizes recommended starting conditions for optimizing the Sonogashira coupling of chloro-pyridines based on the nature of the substrate.
| Parameter | Recommended Conditions for Electron-Deficient Chloro-pyridines | Recommended Conditions for Electron-Rich/Neutral Chloro-pyridines | Rationale |
| Pd Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, Palladacycles | Pd₂(dba)₃, Pd(OAc)₂ | More active precatalysts are often needed for less reactive substrates. |
| Ligand | XPhos, SPhos, P(t-Bu)₃ | XPhos, SPhos, P(t-Bu)₃ | Bulky, electron-rich ligands are crucial for activating the C-Cl bond.[9][11] |
| Catalyst Loading | 1-5 mol % | 2-5 mol % | Higher loadings may be necessary to overcome catalyst inhibition and the inertness of the C-Cl bond. |
| Cu(I) Co-catalyst | CuI (1-10 mol %) or Copper-Free | CuI (2-10 mol %) or Copper-Free | Copper increases the reaction rate but can cause homocoupling.[6] |
| Base | Et₃N, DIPEA, K₂CO₃, Cs₂CO₃ | Et₃N, DIPEA | A range of bases can be effective; stronger bases may be needed for difficult couplings. |
| Solvent | DMF, NMP, Dioxane | Toluene, THF, Et₃N | The choice of solvent can influence solubility and reaction rate. |
| Temperature | 100-120 °C (Microwave optional) | 80-110 °C (Microwave optional) | Higher temperatures are generally required for C-Cl bond activation.[3] |
IV. Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of a Chloro-pyridine using a Buchwald Ligand
This protocol provides a robust starting point for the coupling of various chloro-pyridines.
Reagents & Equipment:
-
Chloro-pyridine (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd₂(dba)₃ (0.025 mmol, 2.5 mol %)
-
XPhos (0.06 mmol, 6 mol %)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol %)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
-
Schlenk flask or microwave vial, magnetic stir bar, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or microwave vial under an inert atmosphere, add the chloro-pyridine, Pd₂(dba)₃, XPhos, CuI, and Cs₂CO₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Add the terminal alkyne via syringe.
-
Seal the flask or vial and place it in a preheated oil bath at 110 °C (or in a microwave reactor set to 120 °C).
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling of a Chloro-pyridine
This protocol is recommended when alkyne homocoupling is a significant side reaction.
Reagents & Equipment:
-
Chloro-pyridine (1.0 mmol)
-
Terminal alkyne (1.5 mmol)
-
Pd(OAc)₂ (0.03 mmol, 3 mol %)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (0.07 mmol, 7 mol %)
-
Potassium Carbonate (K₂CO₃) (2.5 mmol)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk flask, magnetic stir bar, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the chloro-pyridine, Pd(OAc)₂, P(t-Bu)₃, and K₂CO₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed DMF via syringe.
-
Add the terminal alkyne via syringe.
-
Seal the flask and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously for 18-36 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
V. Visualizing the Process
The Sonogashira Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Sonogashira coupling. Understanding this cycle is fundamental to troubleshooting, as each step can be influenced by the choice of reactants and conditions.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Troubleshooting Workflow for Poor Reactivity
This decision tree provides a logical path for diagnosing and solving issues with low-yielding Sonogashira reactions of chloro-pyridines.
Caption: A systematic workflow for troubleshooting poor reactivity in chloro-pyridine Sonogashira couplings.
VI. References
-
Wikipedia. Sonogashira coupling. --INVALID-LINK--
-
Chemistry LibreTexts. Sonogashira Coupling. --INVALID-LINK--
-
Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. --INVALID-LINK--
-
Kövér, E., et al. (2010). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics, 29(21), 5595-5606. --INVALID-LINK--
-
BYJU'S. Sonogashira Coupling. --INVALID-LINK--
-
Reddy, V. P., et al. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. Organic Letters, 10(16), 3583-3586. --INVALID-LINK--
-
Reddy, V. P., et al. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. Organic Letters, 10(16), 3583–3586. --INVALID-LINK--
-
BenchChem. Technical Support Center: Sonogashira Coupling with Electron-Deficient Aryl Halides. --INVALID-LINK--
-
Shaikh, A. A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 456. --INVALID-LINK--
-
Hajipour, A. R., & Zarei, M. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4434-4456. --INVALID-LINK--
-
ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. --INVALID-LINK--
-
ResearchGate. Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. --INVALID-LINK--
-
Wang, X., et al. (2018). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 37(20), 3646-3653. --INVALID-LINK--
-
Alonso, F., et al. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts, 8(11), 543. --INVALID-LINK--
-
TCI Chemicals. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. --INVALID-LINK--
-
Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 9(20), 5536-5543. --INVALID-LINK--
-
ResearchGate. What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. --INVALID-LINK--
-
ResearchGate. Optimization of the conditions for the Sonogashira coupling reaction of ethynylbenzene and compound 17aa. --INVALID-LINK--
-
Mambanda, A., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Scientific Reports, 11(1), 1-11. --INVALID-LINK--
-
Willenegger, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15339-15349. --INVALID-LINK--
-
BenchChem. A Comparative Guide to Phosphine Ligands in Cross-Coupling Catalysis. --INVALID-LINK--
-
MilliporeSigma. Buchwald Phosphine Ligands. --INVALID-LINK--
-
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. --INVALID-LINK--
-
Komáromi, A., & Novák, Z. (2008). Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal. Chemical Communications, (41), 4968-4970. --INVALID-LINK--
-
BenchChem. Troubleshooting low reactivity in Sonogashira coupling reactions. --INVALID-LINK--
-
Nykaza, T. V., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1939-1954. --INVALID-LINK--
-
Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 9(20), 5536-5543. --INVALID-LINK--
-
ResearchGate. Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. --INVALID-LINK--
-
Willenegger, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15339–15349. --INVALID-LINK--
-
ResearchGate. Catalyst-controlled Regioselective Sonogashira Coupling of 9-Substituted-6-chloro-2,8-diiodopurines. --INVALID-LINK--
-
La-Venia, A., et al. (2022). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Sustainable Chemistry & Engineering, 10(37), 12219-12228. --INVALID-LINK--
-
ResearchGate. Optimization of reaction conditions for the Sonogashira reaction a. --INVALID-LINK--
-
Organic Chemistry Portal. Sonogashira Coupling. --INVALID-LINK--
-
ResearchGate. Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. --INVALID-LINK--
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. --INVALID-LINK--
-
Semantic Scholar. First Sonogashira coupling reactions with the chlorobenzeneCr(CO)2PPh3 complex. --INVALID-LINK--
References
- 1. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for Functionalization of the Imidazopyridine Core
Last Updated: January 5, 2026
Introduction
The imidazopyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1][2][3] Its functionalization is a critical step in drug discovery and development, yet it presents unique challenges related to regioselectivity, catalyst stability, and reaction efficiency. This guide provides field-proven insights and troubleshooting strategies to help researchers navigate the complexities of modifying the imidazopyridine core. We will delve into the causality behind common experimental pitfalls and offer robust, evidence-based solutions.
Understanding the Imidazopyridine Core
The reactivity of the imidazo[1,2-a]pyridine ring is governed by its electronic properties. The imidazole portion is electron-rich, making the C-3 position particularly susceptible to electrophilic attack and radical functionalization.[4] Conversely, the pyridine ring is electron-deficient. This dichotomy dictates the regiochemical outcome of many reactions and is a key consideration in experimental design.
Section 1: C-H Functionalization Troubleshooting
Direct C-H functionalization is a highly atom-economical strategy for elaborating the imidazopyridine core.[5] However, issues with yield, selectivity, and reproducibility are common.
Q1: My palladium-catalyzed C-H arylation/alkenylation reaction has stalled or gives a low yield. What are the primary factors to investigate?
Answer: Low yield in Pd-catalyzed C-H functionalization often points to issues with the catalyst's activity, the reaction environment, or the reagents themselves. Here is a systematic troubleshooting approach:
-
Catalyst Integrity and Oxidant Choice: The palladium catalyst (e.g., Pd(OAc)₂) is the heart of the reaction.
-
Causality: The catalytic cycle often involves a Pd(II)/Pd(IV) or Pd(II)/Pd(0) pathway.[6] In many cases, an oxidant is required to regenerate the active Pd(II) species. If the oxidant is inefficient or decomposes, the catalyst will fall out of the cycle, leading to a stalled reaction.
-
Troubleshooting Steps:
-
Verify Catalyst Source: Ensure the palladium acetate is from a reliable source and has not degraded.
-
Evaluate the Oxidant: Common oxidants like benzoquinone (BQ) or silver salts (Ag₂CO₃, AgOAc) can be problematic. BQ can sublime at higher temperatures, and silver salts can form metallic silver, complicating analysis. Consider switching to a more robust oxidant like Cu(OAc)₂ or using an aerobic system with O₂ (air) as the terminal oxidant, which can be milder.[6]
-
Check for Catalyst Poisoning: Imidazopyridines, being nitrogen heterocycles, can act as ligands and poison the catalyst. If the reaction starts but then stops, consider increasing the catalyst loading slightly (e.g., from 2 mol% to 5 mol%) or using a ligand that promotes the desired reactivity over catalyst inhibition.
-
-
-
Solvent and Air Sensitivity: The reaction medium is critical.
-
Causality: The solvent must solubilize all components and is often crucial for the C-H activation step (Concerted Metalation-Deprotonation).[7] Many Pd-catalyzed reactions are also sensitive to air and moisture.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry your solvent and reagents thoroughly. Use standard Schlenk line or glovebox techniques.
-
Solvent Choice: While solvents like DMF, DMAc, or toluene are common, consider switching to a more polar solvent like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), which can promote C-H activation.
-
-
-
Ligand Effects (If Applicable):
-
Causality: For challenging substrates, a directing group or a specific ligand may be necessary to facilitate the C-H activation step.
-
Troubleshooting Steps:
-
Ligand-Assisted C-H Activation: If functionalizing a less reactive position, consider installing a removable directing group.
-
Ligand Screening: For cross-coupling type C-H functionalizations, screen a panel of phosphine or N-heterocyclic carbene (NHC) ligands.
-
-
Q2: I am observing poor regioselectivity between the C-3 and C-5 positions in my functionalization reaction. How can I improve it?
Answer: Achieving high regioselectivity is one of the most common challenges. The inherent electronic properties favor C-3 functionalization, but steric hindrance and reaction mechanism can lead to mixtures.[4]
-
Understanding the Selectivity:
-
Electronic Control: The C-3 position is the most electron-rich and kinetically favored site for electrophilic and many radical attacks.[3]
-
Steric Hindrance: A bulky substituent at the C-2 position can sterically hinder the C-3 position, making the C-5 position more accessible.
-
-
Strategies for Controlling Regioselectivity:
-
Reaction Type:
-
Radical Reactions: Many visible-light-induced photoredox reactions show a very high preference for the C-3 position.[1][3][5] If you are using a transition-metal-catalyzed method and getting poor selectivity, switching to a radical-based method could be a solution.
-
Metal-Free Conditions: Metal-free C-H amination and formylation reactions often exhibit excellent C-3 selectivity.[3]
-
-
Temperature and Kinetics: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Lower temperatures tend to favor the kinetically preferred product (often C-3).
-
Blocking Groups: If C-5 functionalization is desired, you can temporarily block the C-3 position with a removable group (e.g., a halogen) perform the C-5 functionalization, and then remove the blocking group.
-
Workflow for Troubleshooting Poor Regioselectivity
Caption: Decision workflow for addressing regioselectivity issues.
Section 2: Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig)
For cross-coupling, a pre-functionalized (typically halogenated) imidazopyridine is required. Success hinges on the stability of the starting materials and the catalytic system.
Q3: My Suzuki-Miyaura coupling of a bromo-imidazopyridine is sluggish and incomplete. What should I check?
Answer: Incomplete Suzuki couplings are frequently traced back to three main areas: the catalyst/ligand system, the base, or the quality of the boronic acid/ester.
-
Catalyst and Ligand System:
-
Causality: The choice of palladium catalyst and phosphine ligand is critical for efficient oxidative addition and reductive elimination steps.[8] An inappropriate ligand can lead to slow reaction rates or catalyst decomposition.
-
Troubleshooting Steps:
-
Ligand Choice: For heteroaromatic systems, electron-rich, bulky monophosphine ligands like XPhos or SPhos are often superior to older ligands like PPh₃.[9] Bidentate ligands like XantPhos can also be effective.[10]
-
Pre-catalyst vs. In-situ: Using a well-defined palladium pre-catalyst (e.g., G3 or G4 palladacycles) can provide more consistent results than generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃.
-
Debromination: If you observe significant formation of the debrominated starting material, it can be a sign of a poorly performing catalyst system or an issue with the base.[11]
-
-
-
Base and Solvent Selection:
-
Causality: The base is not just a stoichiometric reagent; it activates the boronic acid and participates in the transmetalation step. Its strength, solubility, and nature can dramatically affect the reaction outcome.[12] The solvent impacts reagent solubility and can stabilize catalytic intermediates.[13][14][15]
-
Troubleshooting Steps:
-
Base Screening: Start with a common base like K₂CO₃ or Cs₂CO₃. If the reaction is slow, a stronger base like K₃PO₄ might be necessary. Be cautious with very strong bases like KOtBu, as they can promote side reactions.
-
Solvent System: A mixture of an organic solvent (like Dioxane, Toluene, or DME) with water is often optimal. Water can aid in dissolving the base and boronic acid, accelerating the reaction.[11] If reagents are poorly soluble, switching to a solvent like DMF might help, but be aware it can also coordinate to the palladium center.
-
-
-
Boronic Acid/Ester Quality:
-
Causality: Boronic acids can undergo protodeboronation (especially electron-rich or heteroaryl ones) or form inactive trimeric boroxines upon storage.
-
Troubleshooting Steps:
-
Check Purity: Use freshly purchased or purified boronic acid.
-
Switch to an Ester: Consider using the corresponding boronic acid pinacol ester (BPin), which is often more stable and less prone to side reactions.
-
-
Table 1: Parameter Optimization for Suzuki-Miyaura Coupling
| Parameter | Standard Condition | Alternative 1 (More Forcing) | Alternative 2 (Milder/More Stable) | Rationale |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / XPhos | XPhos-Pd-G3 | Bulky phosphine ligands accelerate reductive elimination.[8] |
| Base | K₂CO₃ | K₃PO₄ | CsF | Base strength influences the rate of transmetalation.[11][12] |
| Solvent | Dioxane/H₂O (4:1) | DME/H₂O (4:1) | THF/H₂O (4:1) | Solvent affects solubility and catalyst stability.[13] |
| Boron Source | Arylboronic Acid | - | Arylboronic Acid Pinacol Ester | Esters are more stable and less prone to protodeboronation. |
Q4: My Buchwald-Hartwig amination is giving low yields, and I'm recovering my aryl halide. What's the likely problem?
Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but is sensitive to reaction parameters.[16] Low conversion with recovery of the starting material usually points to inefficient catalysis.
-
Catalyst/Ligand Mismatch:
-
Causality: The oxidative addition of the aryl halide to the Pd(0) center is often the rate-limiting step. The ligand must be electron-rich enough to promote this step but not so bulky that it prevents the amine from coordinating.
-
Troubleshooting: Modern biarylphosphine ligands (e.g., RuPhos, BrettPhos) are specifically designed for this reaction and are generally more effective than older systems.[10] For imidazopyridine substrates, ligands like Xantphos have also proven effective.[17]
-
-
Base Strength and Identity:
-
Causality: A strong, non-nucleophilic base is required to deprotonate the amine or the amine-Pd complex, allowing for reductive elimination.
-
Troubleshooting: Strong bases like NaOtBu, KOtBu, or LiHMDS are standard.[10][18] If your substrate has a base-sensitive functional group, a weaker base like Cs₂CO₃ or K₃PO₄ can be used, but this will likely require a more active catalyst system and higher temperatures.
-
-
Amine Nucleophilicity:
-
Causality: Less nucleophilic amines (e.g., anilines with strong electron-withdrawing groups) will react more slowly.
-
Troubleshooting: For challenging amines, use a more electron-rich and active ligand (e.g., a dialkylbiaryl phosphine) and a stronger base to drive the reaction to completion.
-
Section 3: General FAQs & Miscellaneous Reactions
Q5: I am attempting a halogenation with NBS or NIS and getting a mixture of mono- and di-halogenated products. How can I improve selectivity?
Answer: Over-halogenation is a common side reaction when the activated imidazopyridine ring reacts faster with the halogenating agent than the starting material is consumed.
-
Control Stoichiometry and Temperature:
-
Causality: These reactions are often very fast. Adding the halogenating agent slowly and at a low temperature (e.g., 0 °C or -78 °C) allows for better control.
-
Troubleshooting: Use precisely 1.0 equivalent of the halogenating agent (NBS or NIS). Dissolve the imidazopyridine in a suitable solvent (like THF or CH₂Cl₂) cool the solution, and then add the halogenating agent portion-wise or as a solution via syringe pump. Monitor the reaction closely by TLC or LC-MS.
-
Q6: I suspect my imidazopyridine nitrogen is being oxidized to an N-oxide during the reaction. How can I prevent this?
Answer: The pyridine nitrogen is susceptible to oxidation, especially when using strong oxidants or certain metal catalysts under aerobic conditions, leading to the formation of an N-oxide.[19][20]
-
Prevention Strategies:
-
Control the Atmosphere: If possible, run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude air, which can be an oxidant.
-
Milder Oxidants: If an oxidant is required for your reaction (e.g., in a C-H functionalization), choose the mildest one that is effective. Sometimes simply bubbling air through the reaction is sufficient and less aggressive than using a stoichiometric chemical oxidant.
-
Modify the Substrate: Electron-donating groups on the imidazopyridine core can increase its susceptibility to oxidation. If this is a persistent problem, you may need to reconsider the synthetic route or use protecting groups.
-
Catalytic Cycle Failure Points in Pd-Catalyzed C-H Activation
Caption: Common failure points in a Pd(II)/Pd(IV) catalytic cycle.
References
- 1. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines | MDPI [mdpi.com]
- 2. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed C-H activation/C-C cross-coupling reactions via electrochemistry. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 12. researchgate.net [researchgate.net]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Chloro- and 5-Bromo-imidazo[1,2-a]pyridines in Cross-Coupling Reactions
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its versatile biological activities, including anticancer and anti-inflammatory properties, have made it a focal point of drug discovery programs.[1][2] Functionalization of this heterocyclic system, particularly at the C-5 position, is a key strategy for modulating pharmacological profiles. Palladium-catalyzed cross-coupling reactions are indispensable tools for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
This guide provides an in-depth comparison of the reactivity of 5-chloro- and 5-bromo-imidazo[1,2-a]pyridines in common cross-coupling reactions. We will delve into the mechanistic underpinnings of C-Cl versus C-Br bond activation, present comparative experimental data, and offer practical guidance for researchers in selecting the appropriate halogen for their synthetic campaigns.
Mechanistic Considerations: The Critical Role of Oxidative Addition
The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst.[4][5] This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium-carbon and palladium-halogen bond. The propensity of an aryl halide to undergo oxidative addition is directly related to the carbon-halogen bond dissociation energy. The established reactivity order is Ar-I > Ar-Br > Ar-Cl > Ar-F.[4]
The C-Br bond is weaker than the C-Cl bond, making 5-bromo-imidazo[1,2-a]pyridine generally more reactive in oxidative addition. Consequently, cross-coupling reactions with 5-bromo derivatives often proceed under milder conditions, with lower catalyst loadings and shorter reaction times compared to their 5-chloro counterparts. However, recent advances in ligand design have led to the development of highly active catalyst systems capable of efficiently activating the more robust C-Cl bond.[6]
References
Comparing biological activity of 5-chloro and 5-bromo imidazopyridine derivatives
A Comparative Guide to the Biological Activity of 5-Chloro and 5-Bromo Imidazopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Imidazopyridine Scaffold and Halogenation
The imidazopyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural similarity to endogenous purines and its ability to form key interactions with a multitude of biological targets. This versatile framework is the foundation for numerous therapeutic agents. Compounds containing the imidazopyridine moiety exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties[1].
A cornerstone of modern drug design is the strategic modification of a lead scaffold to optimize its pharmacological profile. Halogenation is a powerful and frequently employed tool in this process. The introduction of halogen atoms—such as chlorine and bromine—at specific positions can profoundly influence a molecule's physicochemical properties, including its size, lipophilicity, and electronic distribution. These modifications, in turn, modulate the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (drug-target interactions).
This guide provides a comparative analysis of the biological activities of 5-chloro versus 5-bromo substituted imidazopyridine derivatives. By examining experimental data across different therapeutic areas, we aim to elucidate the nuanced effects of these two halogens on molecular potency and selectivity, offering valuable insights for researchers engaged in the design of next-generation therapeutics.
The Chemist's Perspective: Chlorine vs. Bromine in Drug Design
The choice between a chlorine and a bromine substituent is a critical decision in the lead optimization process. While both are halogens, their distinct properties can lead to significant differences in biological outcomes.
-
Size and Lipophilicity: Bromine is larger and generally more lipophilic than chlorine. This can enhance van der Waals interactions within a target's binding pocket but may also impact solubility and metabolic stability.
-
Electronegativity and Halogen Bonding: Chlorine is more electronegative than bromine. However, bromine is more polarizable, making it a stronger halogen bond donor. A halogen bond is a non-covalent interaction between the electropositive crown of a halogen and a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in a protein). This interaction can be a critical determinant of binding affinity and selectivity.
-
Metabolic Stability: The carbon-bromine bond is weaker than the carbon-chlorine bond, which can sometimes make bromo-substituted compounds more susceptible to metabolic degradation. However, the metabolic fate is highly dependent on the overall molecular context.
These fundamental differences underscore why a direct comparison of chloro- and bromo-analogs is essential for establishing a clear structure-activity relationship (SAR).
Comparative Analysis of Biological Activities
While direct comparative studies focusing solely on the 5-position are not always available, valuable SAR insights can be drawn from derivatives halogenated at various positions on the imidazopyridine ring.
Anticancer Activity: A Focus on Kinase Inhibition
The dysregulation of protein kinases is a hallmark of cancer, making them prime targets for therapeutic intervention[2]. Imidazopyridine derivatives have been extensively explored as potent kinase inhibitors[2][3].
One key area of investigation is the inhibition of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are implicated in acute myeloid leukemia (AML). A study on imidazo[4,5-b]pyridine-based inhibitors identified a potent dual FLT3/Aurora kinase inhibitor, 27e , which features a 6-chloro substitution[4][5]. The development of this compound involved extensive SAR studies, highlighting the critical role of the halogen in achieving high potency[4][5]. For instance, in a related series, a 6-Bromo-2-(3-isopropyl-1-methyl-1H-pyrazol-4-yl)-1H-imidazo[4,5-b]pyridine was identified as an inhibitor of PAK4 kinase[5].
While these examples are not at the 5-position, they establish that both chloro and bromo substituents are key components of highly potent kinase inhibitors. The choice often depends on the specific topology of the kinase's ATP-binding pocket, where the size and halogen-bonding capacity of the substituent can be exploited to enhance affinity and selectivity.
| Compound Class | Halogen Substitution | Target Kinase(s) | Observed Activity | Reference |
| Imidazo[4,5-b]pyridine | 6-Chloro | FLT3, Aurora A/B | Potent dual inhibition (e.g., Aurora-A Kd = 7.5 nM, FLT3 Kd = 6.2 nM for compound 27e ) | [5] |
| Imidazo[4,5-b]pyridine | 6-Bromo | PAK4 | Inhibition observed (IC50 = 8.7 µM) | [5] |
| Imidazo[1,2-a]pyridine | 5-Chloro | 5-Lipoxygenase (5-LO) | Potent inhibition (IC50 = 1.15 µM in leukocytes for a lead compound) | [6] |
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Imidazopyridine derivatives have shown promise in this area[7].
A study focused on imidazo[4,5-b]pyridine derivatives explored the antimicrobial properties of a 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine scaffold[8][9]. The synthesized compounds were tested against Gram-positive (Bacillus cereus) and Gram-negative (Escherichia coli) bacteria. The results indicated that Gram-positive bacteria were more sensitive to these bromo-substituted compounds than Gram-negative bacteria[8][9]. Another study highlighted that an imidazo[4,5-b]pyridine derivative featuring chloro-phenyl groups was a powerful agent against Bacillus and Staphylococcus aureus[9].
In a different study on flavonoid derivatives, a 6-chloro-8-nitroflavone demonstrated potent inhibitory activity against several pathogenic bacteria[10]. In contrast, a 5'-chloro-2'-hydroxy-3'-nitrochalcone showed a stronger inhibitory effect than its bromo-analog against most tested strains, except for E. coli, where the bromo-derivative performed better[10]. This suggests that the relative efficacy of chloro- versus bromo-substitution can be pathogen-dependent.
These findings indicate that both chloro- and bromo-substituents can confer significant antimicrobial activity. The choice of halogen may be guided by the target spectrum, with bromine showing particular efficacy in certain scaffolds against Gram-positive bacteria.
Experimental Protocols and Methodologies
To ensure the reproducibility and validity of biological data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the compounds discussed in this guide.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.
Workflow Diagram:
Caption: Workflow for a luminescence-based kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound (5-chloro or 5-bromo derivative) in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.
-
Reaction Setup: In a 96-well plate, add the serially diluted compounds. Include wells with DMSO only as a negative control.
-
Kinase Addition: Add the kinase enzyme to each well and incubate briefly at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Stop the reaction and measure the generated ADP using a commercial kit like ADP-Glo™. This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Data Acquisition: Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Analysis: Plot the luminescence against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]
Protocol 2: Antiproliferative MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess the cytotoxic effects of potential anticancer compounds.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight.[12]
-
Compound Treatment: Remove the old media and add fresh media containing serial dilutions of the 5-chloro or 5-bromo imidazopyridine derivatives. Include untreated and vehicle (DMSO) control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration at which 50% of cell growth is inhibited.
Protocol 3: Antimicrobial Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15][16]
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a suitable liquid growth medium (e.g., Mueller-Hinton Broth) directly in a 96-well microtiter plate.[17]
-
Inoculum Preparation: Prepare a standardized suspension of the target bacteria (e.g., S. aureus, E. coli) adjusted to a 0.5 McFarland turbidity standard.[14]
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).[16]
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[15]
-
Result Interpretation: After incubation, visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound in which no visible growth is observed.[14][16]
Conclusion and Future Directions
The substitution of a 5-chloro or 5-bromo group on the imidazopyridine scaffold is a proven strategy for generating potent, biologically active molecules. The available data, while not always providing a direct comparison at the 5-position, strongly supports the critical role of these halogens in modulating activity across various targets.
-
In kinase inhibition , both halogens are integral to potent compounds. The larger, more polarizable bromine may offer advantages in forming strong halogen bonds in specific binding pockets, while the smaller chlorine may be preferred where steric constraints are a factor.
-
In antimicrobial applications , bromo-substituted derivatives have demonstrated notable efficacy, particularly against Gram-positive bacteria. However, the optimal choice remains highly dependent on the specific scaffold and the target pathogen.
Ultimately, the decision to use a 5-chloro or 5-bromo substituent is not a matter of inherent superiority but of empirical determination. It is dictated by the specific structure-activity relationship for a given biological target. Future research should include the synthesis and parallel testing of both 5-chloro and 5-bromo analogs within the same molecular series. This direct comparison is the most effective way to de-convolute the subtle yet significant influences of these halogens and to rationally design more effective and selective therapeutic agents.
References
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazopyridine derivatives as potent and selective Polo-like kinase (PLK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationship and in vitro pharmacological evaluation of imidazo[1,2-a]pyridine-based inhibitors of 5-LO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 9. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. atcc.org [atcc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. One moment, please... [microbeonline.com]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Comparative In Vitro Analysis of 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives as Emerging Therapeutic Agents
In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine scaffold has garnered significant attention as a privileged structure, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.[2][3][4] This guide provides a comprehensive in vitro comparison of various derivatives of 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid, a key intermediate in the synthesis of novel therapeutic candidates.[5] We will delve into their performance in key biological assays, supported by experimental data, to offer researchers and drug development professionals a clear perspective on their potential.
The rationale for focusing on this particular scaffold lies in its synthetic tractability and the diverse biological activities exhibited by its analogues. The introduction of a chlorine atom at the 5-position and a carboxylic acid at the 2-position provides a versatile platform for the generation of a library of derivatives, such as esters and amides, with potentially enhanced and selective biological profiles. This guide aims to collate and compare the in vitro data of these derivatives to elucidate structure-activity relationships and guide future drug discovery efforts.
Comparative In Vitro Biological Activity
The therapeutic potential of this compound derivatives has been primarily explored in the realms of oncology and infectious diseases. Below, we present a comparative summary of their in vitro efficacy.
Anticancer Activity
Several novel imidazo[1,2-a]pyridine derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The data suggests that modifications at the carboxylic acid position significantly influence their anticancer potency.
A study on novel imidazo[1,2-a]pyridine compounds demonstrated significant cytotoxic impact against the HCC1937 breast cancer cell line.[1] For instance, compounds designated as IP-5 and IP-6, which are derivatives of the core imidazo[1,2-a]pyridine structure, exhibited potent activity.[1] While not direct derivatives of 5-chloro-2-carboxylic acid, their data provides a valuable benchmark for the potential of this class of compounds.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [1] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [1] |
| HB9 | A549 (Lung Cancer) | 50.56 | [6][7] |
| HB10 | HepG2 (Liver Carcinoma) | 51.52 | [6][7] |
| Cisplatin | A549 (Lung Cancer) | 53.25 | [6][7] |
| Cisplatin | HepG2 (Liver Carcinoma) | 54.81 | [6][7] |
The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest, often through the modulation of key signaling pathways such as the Akt pathway.[1] For example, compound IP-5 was found to induce an extrinsic apoptosis pathway, as evidenced by the increased activity of caspases 7 and 8, and showed a reduction in the levels of phosphorylated Akt (pAKT).[1]
Signaling Pathway of Imidazo[1,2-a]pyridine Derivatives in Cancer Cells
Caption: Proposed mechanism of anticancer action for certain imidazo[1,2-a]pyridine derivatives.
Antimicrobial Activity
Derivatives of imidazo[1,2-a]pyridine-2-carboxylic acid have also been synthesized and evaluated for their antimicrobial properties. Specifically, arylidenehydrazide derivatives have been a subject of investigation.[3]
Furthermore, a series of novel imidazo[1,2-a]pyridinecarboxamide derivatives were synthesized and showed excellent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[8]
| Compound | Microorganism | MIC (µM) | Reference |
| Compound 15 | M. tuberculosis H37Rv | 0.10 - 0.19 | [8] |
| Compound 16 | M. tuberculosis H37Rv | 0.10 - 0.19 | [8] |
| Compound 15 | MDR & XDR M. tuberculosis | 0.05 - 1.5 | [8] |
| Compound 16 | MDR & XDR M. tuberculosis | 0.05 - 1.5 | [8] |
These findings highlight the potential of the imidazo[1,2-a]pyridine scaffold in developing new antitubercular agents. The mechanism of action for these compounds is an active area of research, with some evidence suggesting inhibition of key mycobacterial enzymes.
Experimental Protocols for In Vitro Evaluation
To ensure the reproducibility and validity of the in vitro data, standardized and well-characterized assays are paramount. Below are detailed methodologies for key experiments.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for In Vitro Cytotoxicity Screening
Caption: A stepwise workflow for determining the IC50 of a compound using the MTT assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., M. tuberculosis) in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring turbidity.
Concluding Remarks
The in vitro data presented in this guide underscores the significant potential of this compound derivatives as a versatile scaffold for the development of novel anticancer and antimicrobial agents. The comparative analysis reveals that subtle structural modifications can lead to substantial differences in biological activity, highlighting the importance of a systematic approach to structure-activity relationship studies.
The detailed experimental protocols provided herein serve as a foundation for researchers to conduct their own in vitro evaluations, ensuring data consistency and comparability across different studies. Future research should focus on expanding the library of these derivatives and exploring their mechanisms of action in greater detail to unlock their full therapeutic potential.
References
- 1. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and antimicrobial activity of some imidazo-[1,2-a]pyridine-2- carboxylic acid arylidenehydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. chemmethod.com [chemmethod.com]
- 7. chemmethod.com [chemmethod.com]
- 8. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Imidazo[1,2-a]pyridine-2-carboxamides: A Guide to Structure-Activity Relationships
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a variety of biologically active compounds.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine-2-carboxamide derivatives, with a focus on their anticancer and anti-tuberculosis properties. By examining key structural modifications and their impact on biological activity, we aim to provide researchers and drug development professionals with actionable insights for the rational design of novel therapeutics.
The Imidazo[1,2-a]pyridine Core: A Versatile Scaffold
The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle that has been successfully incorporated into numerous marketed drugs, including zolpidem (a sedative), alpidem (an anxiolytic), and olprinone (a cardiotonic agent).[3] Its rigid structure and synthetic tractability make it an attractive starting point for the development of inhibitors targeting a range of biological targets, from protein kinases to bacterial enzymes.[2][4] This guide will delve into the nuanced effects of substitutions at various positions of the imidazo[1,2-a]pyridine core, with a particular emphasis on the carboxamide moiety at the 2-position.
Structure-Activity Relationship (SAR) Analysis
The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core and the carboxamide side chain. The following sections provide a comparative analysis of the SAR for different therapeutic targets.
Anticancer Activity: Targeting Protein Kinases
Imidazo[1,2-a]pyridine derivatives have shown significant promise as anticancer agents, primarily through the inhibition of protein kinases such as PI3K and Nek2, which are crucial components of signaling pathways that regulate cell growth, proliferation, and survival.[4][5]
The phosphatidylinositol 3-kinase (PI3K) pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[6][7] SAR studies on imidazo[1,2-a]pyridine-based PI3K inhibitors have revealed several key trends.
A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed and synthesized as potent PI3Kα inhibitors.[6] The SAR exploration focused on modifications at the 2, 6, and 8-positions of the imidazo[1,2-a]pyridine ring. One of the most potent compounds identified, 13k , exhibited an IC50 value of 1.94 nM against PI3Kα and demonstrated significant anti-proliferative activity against a panel of cancer cell lines, with IC50 values ranging from 0.09 to 0.43 μM.[6][8] This compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis in HCC827 cells.[6]
| Compound | R1 (Position 2) | R2 (Position 6) | R3 (Position 8) | PI3Kα IC50 (nM) | Antiproliferative Activity (HCC827) IC50 (µM) |
| 13k | - | 6-yl-quinazoline | - | 1.94 | 0.09 |
| HS-173 | - | - | - | (positive control) | - |
Table 1: SAR of Imidazo[1,2-a]pyridine Derivatives as PI3Kα Inhibitors. Data sourced from[6][9].
Further studies on a series of 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives identified compound 35 as a nanomolar inhibitor of PI3Kα with an IC50 of 150 nM.[10] This compound also showed potent antiproliferative activity, particularly against breast cancer cell lines with PIK3CA mutations.[10]
NIMA-related kinase 2 (Nek2) is overexpressed in various tumors and plays a role in cell cycle regulation.[11][12] A series of imidazo[1,2-a]pyridine derivatives have been developed as potent Nek2 inhibitors. Structure-based design led to the identification of compounds 42c (MBM-17) and 42g (MBM-55) with IC50 values of 3.0 nM and 1.0 nM, respectively.[2][11] These compounds demonstrated excellent selectivity for Nek2 and effectively inhibited cancer cell proliferation by inducing cell cycle arrest and apoptosis.[11] Compound 28e from another study showed an IC50 of 38 nM in MGC-803 gastric cancer cells.[12]
| Compound | Modifications | Nek2 IC50 (nM) |
| 42c (MBM-17) | Bioisosteric and structure-based modifications | 3.0 |
| 42g (MBM-55) | Bioisosteric and structure-based modifications | 1.0 |
| 28e | Not specified | 38 |
Table 2: SAR of Imidazo[1,2-a]pyridine Derivatives as Nek2 Inhibitors. Data sourced from[2][11][12].
Anti-tuberculosis Activity: Targeting QcrB
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel anti-tuberculosis agents.[13][14] Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a promising class of anti-TB agents that target QcrB, a subunit of the electron transport ubiquinol cytochrome c reductase, which is essential for cellular respiration in Mtb.[13][15][16]
SAR studies have shown that the position of the carboxamide group is critical for activity, with the 3-carboxamide isomers being significantly more potent than the 2-carboxamide counterparts.[13] Modifications to the N-substituent of the carboxamide have a profound impact on potency. For instance, compounds with bulky and lipophilic biaryl ethers at this position exhibit nanomolar activity.[17]
A study of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides identified several compounds with minimum inhibitory concentrations (MIC) of ≤0.006 μM against replicating Mtb.[17][18] Compound 18 from this series surpassed the potency of the clinical candidate PA-824 by nearly 10-fold against MDR and XDR strains.[17] Another study identified compounds 15 and 16 with excellent activity against the H37Rv strain (MIC = 0.10-0.19 μM) and various MDR and XDR strains (MIC range: 0.05-1.5 μM).[13]
| Compound | Core Substituents | N-substituent of 3-carboxamide | Mtb H37Rv MIC (µM) |
| 15 | 2,7-dimethyl | Varied lipophilic groups | 0.10 - 0.19 |
| 16 | 2,7-dimethyl | Varied lipophilic groups | 0.10 - 0.19 |
| 18 | 2,7-dimethyl | Biaryl ether | 0.004 |
| IPA-6 | Varied | Varied | 0.05 µg/mL |
Table 3: SAR of Imidazo[1,2-a]pyridine-3-carboxamides as Anti-tuberculosis Agents. Data sourced from[13][17][19].
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of imidazo[1,2-a]pyridine-2-carboxamides, based on methodologies described in the literature.
General Synthesis of Imidazo[1,2-a]pyridine-2-carboxamides
The synthesis of imidazo[1,2-a]pyridine-2-carboxamides typically involves a multi-step process. A common approach is the Groebke–Blackburn–Bienaymé three-component reaction.[20] A generalized synthetic scheme is presented below.
Caption: General synthetic workflow for imidazo[1,2-a]pyridine-2-carboxamides.
Step-by-step methodology:
-
Synthesis of the Imidazo[1,2-a]pyridine Core: A substituted 2-aminopyridine is reacted with an α-haloketone in a suitable solvent such as ethanol and heated under reflux to yield the imidazo[1,2-a]pyridine core.
-
Carboxylation at the C2-position: The imidazo[1,2-a]pyridine is carboxylated at the C2-position. This can be achieved using various reagents, such as oxalyl chloride followed by hydrolysis.
-
Amide Coupling: The resulting imidazo[1,2-a]pyridine-2-carboxylic acid is coupled with a desired amine using standard peptide coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1-Hydroxybenzotriazole (HOBt) in a solvent like dichloromethane (DCM) to yield the final imidazo[1,2-a]pyridine-2-carboxamide.[15]
Biological Evaluation Protocols
The inhibitory activity of the synthesized compounds against protein kinases is typically determined using a luminescence-based assay.
Protocol:
-
Recombinant human PI3Kα enzyme is incubated with the test compound at various concentrations in a kinase buffer.
-
The reaction is initiated by the addition of ATP and the appropriate lipid substrate (e.g., PIP2).
-
The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).
-
A kinase detection reagent is added to terminate the reaction and generate a luminescent signal that is inversely proportional to the amount of ADP produced.
-
The luminescence is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.[6][10]
The minimum inhibitory concentration (MIC) of the compounds against M. tuberculosis is determined using the Microplate Alamar Blue Assay (MABA).
Protocol:
-
The test compounds are serially diluted in a 96-well microplate containing Middlebrook 7H9 broth.
-
A standardized inoculum of M. tuberculosis H37Rv is added to each well.
-
The plates are incubated at 37°C for 5-7 days.
-
Alamar Blue reagent is added to each well, and the plates are re-incubated for 24 hours.
-
The color change from blue to pink, indicating bacterial growth, is visually assessed or measured spectrophotometrically.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change.[19][21]
Mechanisms of Action
The therapeutic effects of imidazo[1,2-a]pyridine-2-carboxamides are attributed to their ability to modulate specific signaling pathways.
Anticancer Mechanism: Inhibition of the PI3K/Akt/mTOR Pathway
In many cancers, the PI3K/Akt/mTOR pathway is constitutively active, promoting cell proliferation and survival.[1][22] Imidazo[1,2-a]pyridine-based PI3K inhibitors block the phosphorylation of Akt, leading to the downstream inhibition of mTOR and other effectors. This results in the induction of cell cycle arrest and apoptosis.[1][22][23]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Anti-tuberculosis Mechanism: Inhibition of QcrB and the Electron Transport Chain
Imidazo[1,2-a]pyridine-3-carboxamides inhibit the function of QcrB, a key component of the cytochrome bc1 complex (Complex III) in the electron transport chain of M. tuberculosis.[13][14][15] This inhibition disrupts the proton motive force across the bacterial membrane, leading to a depletion of ATP and ultimately bacterial cell death.[16]
Caption: Inhibition of QcrB in the M. tuberculosis electron transport chain.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine-2-carboxamide scaffold represents a highly versatile platform for the development of potent and selective therapeutic agents. The SAR insights presented in this guide highlight the critical role of substituent positioning and properties in determining biological activity. For anticancer applications, fine-tuning substitutions to enhance selectivity for specific kinase isoforms will be crucial for minimizing off-target effects. In the realm of anti-tuberculosis drug discovery, further optimization of the carboxamide side chain to improve pharmacokinetic properties while retaining high potency against resistant strains is a promising avenue for future research. The continued exploration of this privileged scaffold is poised to yield novel clinical candidates for a range of diseases.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition | Semantic Scholar [semanticscholar.org]
- 9. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 16. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 17. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells [journal.waocp.org]
- 23. journal.waocp.org [journal.waocp.org]
A Senior Application Scientist's Guide to Purity Analysis of Synthesized Imidazopyridine Compounds by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of newly synthesized compounds is a cornerstone of chemical research and pharmaceutical development. This guide provides an in-depth, technical comparison and detailed protocols for the purity analysis of imidazopyridine compounds using High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind methodological choices, ensuring a robust and self-validating analytical system.
The Critical Role of Purity in Imidazopyridine Synthesis
Imidazopyridines are a class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous pharmaceuticals due to their diverse biological activities.[1][2][3][4] The synthesis of these molecules can be complex, often involving multi-step reactions that can generate a variety of impurities, including starting materials, intermediates, by-products, and degradation products.[1][3][5][6] Accurate and precise determination of the purity of the final active pharmaceutical ingredient (API) is therefore not just a regulatory requirement but a critical factor in ensuring the safety and efficacy of a potential drug.[7][8]
High-Performance Liquid Chromatography (HPLC) stands out as the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility for the separation and quantification of the main compound and its impurities.[7][9]
Principles of Reversed-Phase HPLC for Imidazopyridine Analysis
The most common mode of HPLC for the analysis of imidazopyridine compounds is Reversed-Phase (RP-HPLC).[10][11][12][13] This is due to the generally moderate to low polarity of the imidazopyridine core and its common derivatives.
In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar. The separation is based on the differential partitioning of the analytes between the two phases.[14] More hydrophobic (less polar) compounds will have a stronger interaction with the stationary phase and thus will be retained longer, resulting in a later elution time. Conversely, more polar compounds will have a greater affinity for the mobile phase and will elute earlier.
The choice of column, mobile phase composition, and detector are critical parameters that must be optimized to achieve a successful separation.
The "Why" Behind Experimental Choices:
-
Column Selection: C18 (octadecylsilane) columns are the workhorse of RP-HPLC and are an excellent starting point for imidazopyridine analysis due to their strong hydrophobic retention.[13] For more polar imidazopyridine analogs, a C8 column or a column with a polar-embedded phase may provide better peak shape and retention. The particle size of the column packing material also plays a role; smaller particles (e.g., < 3 µm) offer higher resolution but at the cost of higher backpressure.[12]
-
Mobile Phase Composition: A mixture of water and an organic solvent, typically acetonitrile or methanol, is used as the mobile phase in RP-HPLC.[15][16] Acetonitrile is often preferred due to its lower viscosity and UV transparency at lower wavelengths.[16] The ratio of organic solvent to water is a key parameter for controlling retention. Increasing the organic solvent content will decrease the polarity of the mobile phase, leading to shorter retention times. The pH of the aqueous portion of the mobile phase is also critical for ionizable compounds like imidazopyridines. Adjusting the pH can alter the charge state of the analyte and significantly impact its retention and peak shape.[15]
-
Detector Selection: The Diode Array Detector (DAD) or Photodiode Array (PDA) detector is the most common choice for HPLC analysis of imidazopyridines. This is because these compounds typically possess a chromophore that absorbs UV light.[17] A DAD/PDA detector allows for the monitoring of absorbance at multiple wavelengths simultaneously, which is useful for identifying co-eluting peaks and assessing peak purity.
Experimental Workflow for Purity Analysis
The following diagram illustrates a typical workflow for the purity analysis of a synthesized imidazopyridine compound by HPLC.
Caption: A typical workflow for HPLC purity analysis.
Detailed Experimental Protocol: Purity Determination of a Novel Imidazopyridine Analog
This protocol provides a step-by-step methodology for determining the purity of a representative imidazopyridine compound.
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a DAD/PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or the λmax of the specific imidazopyridine).
-
Gradient Program:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
Preparation of Solutions:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the imidazopyridine reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the synthesized imidazopyridine sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
Analytical Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure there are no interfering peaks.
-
Inject the standard solution five times to check for system suitability (e.g., retention time repeatability, peak area precision).
-
Inject the sample solution in duplicate.
-
After the sequence is complete, process the chromatograms using appropriate software.
Data Analysis and Purity Calculation:
The purity of the sample is typically calculated using the area percent method, assuming that all impurities have a similar response factor to the main compound at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation: A Self-Validating System
To ensure the trustworthiness of the analytical results, the HPLC method must be validated according to guidelines from the International Council for Harmonisation (ICH).[9][18][19]
Key Validation Parameters:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure that the method can unequivocally assess the analyte in the presence of components that may be expected to be present. | The main peak should be well-resolved from any impurity peaks. Peak purity analysis using a DAD/PDA detector should show no signs of co-elution. |
| Linearity | To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To determine the closeness of the test results obtained by the method to the true value. | Recovery of spiked samples should be within 98-102%.[19] |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Repeatability (intra-day precision) and intermediate precision (inter-day precision) should have a relative standard deviation (RSD) of ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The results should remain within the acceptance criteria when parameters such as flow rate, column temperature, and mobile phase composition are slightly varied. |
Comparison with Alternative Analytical Techniques
While HPLC is the gold standard for purity analysis of imidazopyridines, other techniques can be used for specific purposes.
| Technique | Principle | Advantages | Disadvantages |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary phase on a plate and a liquid mobile phase. | Simple, rapid, and inexpensive for qualitative analysis and reaction monitoring. | Low resolution, not quantitative, and less sensitive than HPLC. |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | High resolution for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds like many imidazopyridines. Derivatization may be required. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. | High efficiency, small sample volume required. | Lower sensitivity and reproducibility compared to HPLC for some applications. |
Conclusion
The purity analysis of synthesized imidazopyridine compounds is a critical step in drug discovery and development. Reversed-phase HPLC with UV detection is a powerful and versatile technique that, when properly developed and validated, provides accurate and reliable data. By understanding the principles behind the method and following a systematic approach to experimentation and validation, researchers can confidently assess the purity of their synthesized compounds, ensuring the quality and integrity of their scientific findings.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 3. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. zenodo.org [zenodo.org]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. biocompare.com [biocompare.com]
- 13. glsciencesinc.com [glsciencesinc.com]
- 14. hawach.com [hawach.com]
- 15. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 16. repository.usmf.md [repository.usmf.md]
- 17. CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate - Google Patents [patents.google.com]
- 18. pharmtech.com [pharmtech.com]
- 19. researchgate.net [researchgate.net]
Assessing the Metabolic Stability of 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, integral to the development of a wide array of therapeutic agents.[1][2] Its derivatives have shown promise in various domains, including oncology, infectious diseases, and neurology.[2][3][4] However, the journey from a promising hit to a viable drug candidate is fraught with challenges, a primary one being the metabolic stability of the molecule. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately derailing a development program.[2]
This guide provides an in-depth technical assessment of the metabolic stability of 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid derivatives. It is designed for researchers, scientists, and drug development professionals, offering a comparative framework to understand the structural nuances that govern the metabolic fate of this important class of compounds. We will delve into the key metabolic pathways, the experimental protocols for their evaluation, and the structure-metabolism relationships that can guide the rational design of more robust drug candidates.
The Critical Role of Metabolic Stability in Drug Development
Metabolic stability is a cornerstone of a successful drug candidate's profile.[2] A compound with optimal metabolic stability is more likely to achieve the desired pharmacokinetic profile, leading to sustained therapeutic concentrations in the body. Conversely, a metabolically labile compound may be rapidly broken down by drug-metabolizing enzymes, primarily located in the liver, resulting in a short half-life and diminished efficacy.[2] Therefore, a thorough understanding and early assessment of metabolic stability are paramount to de-risk drug candidates and focus resources on compounds with the highest probability of success.
Key Metabolic Pathways for Imidazo[1,2-a]pyridine Scaffolds
The imidazo[1,2-a]pyridine core, while being a versatile pharmacophore, is susceptible to metabolism by various enzyme systems. The primary routes of metabolism for this and similar heterocyclic structures involve:
-
Cytochrome P450 (CYP450) Mediated Oxidation: The CYP450 superfamily of enzymes, abundant in the liver, is a major contributor to the phase I metabolism of a vast number of drugs.[5][6][7] For imidazo[1,2-a]pyridines, oxidation can occur at various positions on the bicyclic ring system, as well as on substituent groups. The specific CYP isoforms involved (e.g., CYP3A4, CYP2D6, CYP1A2) can vary depending on the substitution pattern of the derivative.[5][6]
-
Aldehyde Oxidase (AO) Mediated Metabolism: Aldehyde oxidase is another important enzyme involved in the metabolism of nitrogen-containing heterocyclic compounds.[8] The imidazo[1,2-a]pyrimidine scaffold, structurally related to our core of interest, has been shown to be susceptible to AO-mediated oxidation.[8] This often leads to the formation of a more polar metabolite that can be readily excreted.
-
Phase II Conjugation: Following phase I metabolism, the resulting metabolites, often containing newly introduced hydroxyl groups, can undergo phase II conjugation reactions. These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs), involve the addition of endogenous polar molecules (e.g., glucuronic acid), further increasing water solubility and facilitating elimination.
Experimental Assessment of Metabolic Stability: A Comparative Overview
To experimentally assess the metabolic stability of this compound derivatives, two primary in vitro assays are widely employed in the pharmaceutical industry: the Microsomal Stability Assay and the Hepatocyte Stability Assay.
Microsomal Stability Assay
This assay utilizes liver microsomes, which are subcellular fractions containing a high concentration of CYP450 enzymes. It is a cost-effective and high-throughput method to evaluate the intrinsic clearance of a compound due to phase I metabolism.
dot
Caption: Workflow for a typical microsomal stability assay.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled liver microsomes (from human or other species of interest) on ice.
-
Prepare a NADPH-regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).
-
-
Incubation:
-
Pre-warm the microsomal suspension and the NADPH-regenerating system to 37°C.
-
In a 96-well plate, add the test compound to the microsomal suspension to achieve the desired final concentration (typically 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time-Point Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), aliquots of the reaction mixture are transferred to a separate plate containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the enzymatic reaction and precipitate proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is used to calculate the in vitro half-life (t½).
-
The intrinsic clearance (CLint) is then calculated from the half-life.
-
Hepatocyte Stability Assay
This assay utilizes intact liver cells (hepatocytes), providing a more physiologically relevant model as it includes both phase I and phase II metabolic enzymes, as well as active transport processes.
dot
Caption: Workflow for a typical hepatocyte stability assay.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and transfer them to a pre-warmed incubation medium.
-
Determine cell viability and concentration using a method such as trypan blue exclusion.
-
-
Incubation:
-
Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL) in the incubation medium.
-
Add the test compound to the hepatocyte suspension to achieve the final desired concentration (typically 1 µM).
-
Incubate the cell suspension in a CO2 incubator at 37°C with gentle shaking.
-
-
Time-Point Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), take aliquots of the cell suspension and add them to a quenching solution (e.g., cold acetonitrile with an internal standard).
-
-
Sample Processing and Analysis:
-
Vortex the samples and centrifuge to pellet cell debris and precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.
-
-
Data Analysis:
-
Similar to the microsomal stability assay, calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.
-
Structure-Metabolism Relationships of this compound Derivatives
While a comprehensive head-to-head comparison of a large library of this compound derivatives is not publicly available, we can extrapolate from the existing literature on related imidazo[1,2-a]pyridine and other heterocyclic scaffolds to guide the design of more stable analogs.
| Structural Feature | Potential Impact on Metabolic Stability | Rationale | Supporting Evidence (from related scaffolds) |
| Substitution on the Imidazo[1,2-a]pyridine Core | Introduction of electron-withdrawing groups (e.g., fluorine) can increase metabolic stability. | Electron-withdrawing groups can decrease the electron density of the aromatic system, making it less susceptible to oxidative metabolism by CYP450 enzymes. | Studies on other heterocyclic systems have shown that fluorination can block sites of metabolism and improve stability.[8] |
| Steric hindrance near potential sites of metabolism can improve stability. | Bulky substituents can physically block the access of metabolizing enzymes to the site of metabolism. | The introduction of bulky groups near metabolically labile positions is a common strategy in medicinal chemistry to enhance stability. | |
| Position of the Chloro Substituent | The 5-chloro substituent may influence the electronic properties of the entire ring system. | The position of halogen substituents can significantly alter the reactivity of the scaffold towards metabolic enzymes. | The position of substituents on the imidazo[1,2-a]pyridine core has been shown to be a pivotal factor in its biological activity and likely its metabolic fate.[9][10] |
| Modifications of the Carboxylic Acid Group | Esterification or amidation of the carboxylic acid can alter metabolic pathways. | The carboxylic acid group itself can be a site for phase II conjugation. Masking this group can prevent this metabolic route, but may introduce new liabilities. | The carboxylic acid moiety is a known site for glucuronidation. |
| Introduction of Nitrogen Atoms in the Pyridine Ring | Replacing a carbon with a nitrogen (e.g., forming an imidazo[1,2-a]pyrimidine) can significantly alter metabolism. | The introduction of additional nitrogen atoms can change the electron distribution and susceptibility to enzymes like aldehyde oxidase. | Imidazo[1,2-a]pyrimidines are known substrates for aldehyde oxidase.[8] |
Case Study: Improving Metabolic Stability of an Imidazo[1,2-a]pyridine Analog
A study on imidazo[1,2-a]pyridine-3-carboxamides as antitubercular agents provides a practical example of how structural modifications can impact metabolic stability. The initial hit compound in their series showed significant metabolism in rat liver microsomes. By introducing steric hindrance and altering the electronic properties through substitution on the pyridine ring, they were able to develop analogs with improved metabolic stability. This highlights the importance of exploring the structure-activity relationship not only for potency but also for metabolic properties.
Conclusion and Future Directions
The metabolic stability of this compound derivatives is a critical parameter that must be carefully assessed and optimized during the drug discovery process. This guide has provided a framework for understanding the key metabolic pathways, detailed experimental protocols for in vitro assessment, and a discussion of the structure-metabolism relationships that can guide the design of more robust drug candidates.
For researchers working with this scaffold, a systematic approach to evaluating metabolic stability is recommended. This should involve:
-
Early Stage Screening: Utilize high-throughput microsomal stability assays to quickly rank early-stage compounds.
-
In-depth Profiling: For promising candidates, conduct hepatocyte stability assays to gain a more comprehensive understanding of both phase I and phase II metabolism.
-
Metabolite Identification: When metabolic instability is observed, perform metabolite identification studies to pinpoint the sites of metabolism. This information is invaluable for guiding the next round of chemical synthesis to block these metabolic "hotspots."
-
Reaction Phenotyping: Determine which specific CYP450 isoforms are responsible for the metabolism of your lead compounds. This is crucial for predicting potential drug-drug interactions.
By integrating these strategies into the drug discovery workflow, researchers can significantly increase the likelihood of identifying this compound derivatives with the optimal balance of potency, selectivity, and metabolic stability required for a successful clinical candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 3. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Imidazo[1,2-a]pyridine Derivatives as AMPK Activators: Synthesis, Structure-Activity Relationships, and Regulation of Reactive Oxygen Species in Renal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine by human cytochrome P4501A1, P4501A2 and P4501B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The position of imidazopyridine and metabolic activation are pivotal factors in the antimutagenic activity of novel imidazo[1,2-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo efficacy of drug candidates derived from 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Comparative In Vivo Efficacy of Drug Candidates Derived from the Imidazo[1,2-a]pyridine Scaffold
A Senior Application Scientist's Guide for Drug Development Professionals
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2][3][4][5] Derivatives of this structure have been investigated for a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[3][5] While a specific search for the in vivo efficacy of derivatives from 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid yielded limited public data, a broader analysis of the parent imidazo[1,2-a]pyridine class provides a wealth of information. This guide synthesizes available in vivo data to offer a comparative framework for researchers, elucidating the therapeutic potential of this chemical series in key disease areas and outlining the experimental methodologies crucial for their evaluation.
I. Comparative Efficacy in Oncology
Imidazo[1,2-a]pyridine derivatives have shown significant promise as anticancer agents by targeting various critical pathways involved in tumor growth and survival, such as protein kinases and transcription factors.[3][4][6] The in vivo assessment of these compounds is fundamental to establishing their therapeutic potential.
The efficacy of drug candidates can vary significantly based on the specific cancer model, the compound's mechanism of action, and its pharmacokinetic properties. Below is a comparative summary of representative imidazo[1,2-a]pyridine derivatives evaluated in preclinical cancer models.
| Compound/Series | Target/Pathway | In Vivo Model | Dosing Regimen | Key Efficacy Readouts & Results | Source |
| MBM-17 & MBM-55 | Nek2 Kinase | Human colon cancer (HCT116) xenograft in nude mice | Not specified | Significantly suppressed tumor growth without apparent toxicity. | [7] |
| Unnamed Derivative | PI3K/AKT/mTOR Pathway | HeLa human cervical tumor xenograft in mice | 50 mg/kg | Significantly inhibited tumor growth. Associated with reduced levels of p-Akt and p-mTOR. | [6] |
| MIA (Derivative) | STAT3/NF-κB Pathway | MDA-MB-231 (breast) & SKOV3 (ovarian) cancer cell lines (in vitro data implying in vivo potential) | 10-50 µM (in vitro) | Reduced cell viability; suppressed STAT3 phosphorylation and NF-κB activity. | [1][8][9] |
| Saridegib (IPI-926) | Hedgehog (Hh) Pathway (Smoothened inhibitor) | PtcC/C mouse medulloblastoma model | 20 mg/kg, i.p., daily | Induced clinical remission, decreased tumor size, and significantly extended survival. | [10][11][12][13] |
Note: Saridegib is not an imidazo[1,2-a]pyridine but is included as a benchmark for a well-documented in vivo cancer study, illustrating robust efficacy endpoints.
Several imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting the PI3K/AKT/mTOR signaling cascade, a central pathway that regulates cell growth, proliferation, and survival.[6] Its dysregulation is a common feature in many cancers.
This protocol outlines a standard workflow for assessing the in vivo anticancer efficacy of a test compound using a human tumor xenograft model in immunocompromised mice.
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., HeLa, HCT116) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel) at a concentration of 5-10 x 106 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of 6-8 week old immunocompromised mice (e.g., athymic nude or NOD/SCID).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width2) / 2.
-
Once tumors reach a palpable volume (e.g., 100-150 mm3), randomize the mice into treatment and control groups (n=8-10 per group).
-
-
Drug Formulation and Administration:
-
Formulate the imidazo[1,2-a]pyridine derivative in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80). The choice of vehicle is critical and should be non-toxic and inert.
-
Administer the compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule (e.g., 50 mg/kg, daily).
-
The control group receives the vehicle only.
-
-
Efficacy Monitoring and Endpoints:
-
Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of systemic toxicity.
-
The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated at the end of the study.
-
Secondary endpoints may include survival analysis, where the study continues until tumors reach a predetermined maximum size or clinical symptoms appear.[10][12]
-
-
Data Analysis:
-
Analyze differences in tumor volume between treated and control groups using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).
-
Compare survival data using Kaplan-Meier analysis.[13]
-
II. Comparative Efficacy in Inflammation
The imidazo[1,2-a]pyridine scaffold is also a source of potent anti-inflammatory agents.[1][14] These compounds often target key mediators of the inflammatory response, such as cyclooxygenase (COX) enzymes and pro-inflammatory signaling pathways like NF-κB and STAT3.[1][15]
| Compound/Series | Proposed Target/Pathway | In Vivo Model | Dosing Regimen | Key Efficacy Readouts & Results | Source |
| MIA (Derivative) | STAT3/NF-κB Pathway | IL-6 or LPS-induced inflammation in cell lines (predictive of in vivo effect) | 10-50 µM (in vitro) | Suppressed NF-κB activity, reduced STAT3 phosphorylation, and decreased expression of iNOS and COX-2. | [1][8][9][16] |
| Carboxylic Acid Derivatives (e.g., Compound 5) | COX-2 Inhibition | Carrageenan-induced paw edema in rats | 10 mg/kg | Inhibited edema more efficiently than the standard NSAID, indomethacin. Compound 5 showed preferential COX-2 inhibition. | [14] |
| Derivative 5j | COX-2 Inhibition | Acetic acid-induced writhing test (analgesia) in mice | ED50 = 12.38 mg/kg | Demonstrated potent analgesic activity, attributable to COX-2 inhibition. | [15] |
The transcription factors STAT3 and NF-κB are central regulators of inflammation. They control the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and iNOS. Their simultaneous activation can create a positive feedback loop that perpetuates the inflammatory state.[1]
This is a classic and reliable model for evaluating the acute anti-inflammatory activity of novel compounds.
-
Animal Acclimatization and Grouping:
-
Acclimatize male Wistar rats or Swiss albino mice for at least one week.
-
Fast the animals overnight before the experiment with free access to water.
-
Divide animals into groups: a negative control (vehicle), a positive control (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the imidazo[1,2-a]pyridine derivative.
-
-
Compound Administration:
-
Administer the vehicle, positive control, or test compound orally or intraperitoneally 60 minutes before the carrageenan injection.
-
-
Induction of Inflammation:
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar surface of the right hind paw.
-
-
Measurement of Edema:
-
Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).
-
The degree of swelling represents the intensity of the acute inflammatory response.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (Vc - Vo)control - (Vt - Vo)treated ] / (Vc - Vo)control x 100 (Where Vo is the initial paw volume, Vc is the paw volume of the control group at a given time, and Vt is the paw volume of the treated group at the same time).
-
Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare treated groups with the control.
-
References
- 1. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 9. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hedgehog pathway inhibitor saridegib (IPI-926) increases lifespan in a mouse medulloblastoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Hedgehog pathway inhibitor saridegib (IPI-926) increases lifespan in a mouse medulloblastoma model | Semantic Scholar [semanticscholar.org]
- 12. Hedgehog pathway inhibitor saridegib (IPI-926) increases lifespan in a mouse medulloblastoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid, moving beyond rote instructions to explain the causality behind each procedural step.
Hazard Assessment and Initial Safety Precautions
Anticipated Hazards:
-
Skin and Eye Irritation: The carboxylic acid moiety suggests corrosive properties, while the heterocyclic ring system can also cause irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of the dust or aerosolized particles may lead to respiratory irritation.[1][2]
-
Harmful if Swallowed or Inhaled: Similar compounds are classified as harmful upon ingestion or inhalation.[3]
Immediate Safety Protocols:
-
Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood. Standard PPE includes a lab coat, nitrile gloves, and chemical splash goggles.
-
Spill Management: In the event of a small spill, use an inert absorbent material like sand or vermiculite. The contaminated absorbent should then be collected in a designated hazardous waste container. For larger spills, evacuate the area and follow your institution's emergency procedures.
The Regulatory Landscape: Classifying Your Waste
Proper disposal is dictated by regulations set forth by bodies such as the Environmental Protection Agency (EPA) in the United States. This compound must be treated as hazardous waste due to its chemical properties.
| Property | EPA Hazardous Waste Characteristic | Rationale |
| Acidity | Corrosivity (D002) | The carboxylic acid group makes the compound acidic.[4] |
| Chlorine Content | Halogenated Organic Compound | The presence of a carbon-chlorine bond places it in a category of compounds that require specific disposal methods to prevent the formation of toxic byproducts.[3][5] |
It is crucial to keep halogenated organic waste separate from non-halogenated waste streams.[5] Co-mingling can complicate the disposal process and significantly increase costs.
Step-by-Step Disposal Protocol
The recommended disposal pathway for this compound is through a licensed hazardous waste disposal facility, which will employ high-temperature incineration.
Step 1: Waste Collection and Segregation
-
Designated Waste Container: Collect all waste containing this compound in a clearly labeled, leak-proof container. High-density polyethylene (HDPE) or glass containers are suitable.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the hazard characteristics: "Corrosive" and "Toxic".
-
Segregation: Store this waste container in a designated satellite accumulation area, segregated from incompatible materials, particularly strong bases and oxidizing agents.
Step 2: Understanding the Disposal Method: High-Temperature Incineration
Incineration is the preferred method for the complete destruction of chlorinated organic compounds.[6] This process involves combustion at high temperatures (typically 900°C to 1000°C) in the presence of air and steam.[6]
The primary products of complete combustion are carbon dioxide (CO₂), nitrogen gas (N₂), and hydrogen chloride (HCl).[6][7] The gaseous HCl is then removed from the exhaust stream using wet scrubbers, preventing its release into the atmosphere.[6][8]
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. This compound | 1000017-93-5 [chemicalbook.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. actenviro.com [actenviro.com]
- 5. vumc.org [vumc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Handling 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid: A Framework for Laboratory Safety and Operational Excellence
This document provides a detailed protocol for the safe handling of 5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 1000017-93-5).[1] As a niche heterocyclic compound, its comprehensive toxicological profile is not fully elucidated. Therefore, this guide is built upon established principles of chemical safety and data extrapolated from structurally analogous compounds, including various isomers of chloroimidazo[1,2-a]pyridine-2-carboxylic acid and related heterocyclic carboxylic acids.[2][3][4] The core principle is to treat this compound with the caution required for a substance that is a potential skin, eye, and respiratory irritant.
This guide is intended for researchers, scientists, and drug development professionals. It provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure both personal safety and experimental integrity.
Hazard Assessment: An Evidence-Based Approach
Given the absence of a specific Safety Data Sheet (SDS) for the 5-chloro isomer, we must infer its hazard profile from closely related structures. The imidazo[1,2-a]pyridine core is common in pharmacologically active molecules, and the presence of a carboxylic acid and a chloro-substituent dictates its likely reactivity and irritant properties.[5]
-
Skin Corrosion/Irritation: Isomers such as 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid and other imidazo[1,2-a]pyridine carboxylic acids are classified as causing skin irritation (GHS Hazard H315).[3][6] It is therefore prudent to assume this compound is, at minimum, a skin irritant.
-
Serious Eye Damage/Irritation: These same analogous compounds are also classified as causing serious eye irritation (GHS Hazard H319).[3][6] Direct contact of the solid powder or solutions with eyes is likely to cause significant damage.
-
Respiratory Irritation: Inhalation of dusts from compounds like 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid may cause respiratory irritation (GHS Hazard H335).[3][6] This necessitates handling procedures that strictly limit the generation and inhalation of airborne particulates.
Based on this analysis, the compound should be handled under the assumption that it aligns with the following GHS classifications:
| Hazard Classification | GHS Category | Signal Word |
| Skin Irritation | Category 2 | Warning |
| Serious Eye Irritation | Category 2A | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | Warning |
This table is synthesized from data for structurally related compounds.[2][3][4][6]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to create a reliable barrier against exposure. The following equipment must be used for all procedures involving this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Tight-sealing safety goggles with side shields or a full-face shield. | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2][7][8] This is critical to protect against accidental splashes of solutions or fine dust particles entering the eyes, which are predicted to cause serious irritation.[3][6] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Inspect gloves for integrity before each use.[7] Double-gloving is recommended for prolonged handling or when working with solutions. Contaminated gloves must be removed and disposed of properly, followed by thorough hand washing.[9][10] |
| Body Protection | Flame-resistant laboratory coat. | A fully fastened lab coat protects skin and personal clothing from contamination.[7] For procedures with a higher risk of splashes, an additional chemical-resistant apron is advised. |
| Respiratory Protection | Not typically required if all handling of solids is performed within a certified chemical fume hood. | If weighing or transferring the compound outside of a fume hood, or if dust generation is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95) is required to prevent respiratory tract irritation.[3][7][8] |
| Footwear | Closed-toe shoes. | Required at all times in a laboratory setting to protect against spills and falling objects.[7] |
Operational Plan: A Step-by-Step Handling Protocol
A systematic workflow is essential for minimizing risk. The following procedure must be followed for all manipulations of this compound.
Preparation Phase
-
Engineering Controls Verification: Confirm that the chemical fume hood is operational and has a valid certification. Ensure the workspace is clean and uncluttered.[11]
-
Safety Equipment Accessibility: Verify that a safety shower and eyewash station are unobstructed and readily accessible.[8]
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
Handling Phase (Inside Chemical Fume Hood)
-
Weighing and Transfer: Carefully weigh the solid compound on weighing paper or in a suitable container. Use spatulas for transfers to minimize dust creation.[7]
-
Dissolution: If preparing a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions, although none are specifically documented for this compound.
-
Containment: Keep all containers tightly closed when not in use.[2][4]
Post-Handling Phase
-
Decontamination: Thoroughly clean the work area, including the balance and any contaminated equipment.
-
Waste Disposal: Dispose of all contaminated materials (gloves, weighing paper, pipette tips) in a designated, sealed hazardous waste container.[12][13]
-
Doff PPE: Remove personal protective equipment in the correct order to avoid cross-contamination. Lab coat and gloves should be removed before exiting the laboratory.
-
Hygiene: Wash hands thoroughly with soap and water after completing the work and removing gloves.[9][12]
Caption: Step-by-step workflow for the safe handling of the compound.
Spill and Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][8] Remove contaminated clothing. If irritation persists, seek medical attention.[4]
-
Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek medical attention.[2][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
-
Small Spill (Solid): Wearing appropriate PPE, carefully sweep up the material, avoiding dust generation.[2] A dustpan or a vacuum with a HEPA filter can be used. Place the material into a sealed container for hazardous waste disposal.[13]
-
Large Spill: Evacuate the area. Prevent entry and ventilate the space. Contact your institution's Environmental Health & Safety (EHS) department immediately.
Disposal Plan: Environmental Stewardship
Chemical waste must be managed responsibly to ensure environmental and personnel safety.
-
Waste Segregation: Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a dedicated and clearly labeled hazardous waste container.[12][13] Do not mix with other waste streams unless approved by your EHS department.
-
Container Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name.[13]
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials like strong oxidizing agents.[3][13]
-
Final Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste disposal service.[4] This substance should not be released into the environment and must be disposed of at an approved waste disposal plant.[4]
References
- 1. This compound | C8H5ClN2O2 | CID 26369183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. aksci.com [aksci.com]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. Imidazo[1,2-a]pyridine-2-carboxylic acid | C8H6N2O2 | CID 2062168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. keyorganics.net [keyorganics.net]
- 10. pppmag.com [pppmag.com]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 5-BROMOIMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID - Safety Data Sheet [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
